molecular formula C18H11F3N2O2S B1675317 Lidorestat CAS No. 245116-90-9

Lidorestat

Cat. No.: B1675317
CAS No.: 245116-90-9
M. Wt: 376.4 g/mol
InChI Key: KYHVTMFADJNSGS-UHFFFAOYSA-N
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Description

LIDORESTAT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
might prove useful in treating chronic diabetic complications;  structure in first source
See also: Zenarestat (related);  Epalrestat (related);  Sorbinil (related) ... View More ...

Properties

IUPAC Name

2-[3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H11F3N2O2S/c19-11-6-12(20)18-17(16(11)21)22-14(26-18)5-9-7-23(8-15(24)25)13-4-2-1-3-10(9)13/h1-4,6-7H,5,8H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHVTMFADJNSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179264
Record name Lidorestat
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Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

245116-90-9
Record name Lidorestat
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Record name Lidorestat [USAN:INN]
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Record name Lidorestat
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Record name Lidorestat
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Record name LIDORESTAT ANHYDROUS
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lidorestat: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidorestat (formerly IDD-676) is a potent and highly selective inhibitor of the enzyme aldose reductase. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. This compound's primary therapeutic potential lies in the management of chronic diabetic complications, arising from its ability to block the flux of glucose through the polyol (sorbitol) pathway. By mitigating the accumulation of sorbitol, this compound addresses a key pathogenic factor in the development of diabetic neuropathy, retinopathy, and nephropathy.

Core Mechanism of Action: Aldose Reductase Inhibition

This compound is a non-competitive inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[1][2] Under normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of the polyol pathway's activity.

Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][3] Sorbitol, being a polyol, does not readily diffuse across cell membranes and its accumulation within cells leads to osmotic stress, cellular damage, and a cascade of downstream pathological events.[4] this compound binds to aldose reductase, preventing the conversion of glucose to sorbitol and thereby mitigating these detrimental effects.

The Polyol (Sorbitol) Pathway

The polyol pathway consists of two primary enzymatic steps:

  • Glucose to Sorbitol: Catalyzed by aldose reductase with NADPH as a cofactor.

  • Sorbitol to Fructose: Catalyzed by sorbitol dehydrogenase with NAD+ as a cofactor.

The accumulation of sorbitol is particularly problematic in tissues that are insulin-independent for glucose uptake, such as nerves, the retina, and the kidneys.

Caption: The Polyol (Sorbitol) Pathway and the inhibitory action of this compound on Aldose Reductase.

Quantitative Data

This compound has demonstrated high potency and selectivity for aldose reductase in both in vitro and in vivo studies.

In Vitro Potency and Selectivity
ParameterValueEnzyme SourceNotes
IC50 5 nMHuman Aldose ReductaseThe half maximal inhibitory concentration.
Selectivity >5,400-foldHuman Aldehyde Reductase vs. Human Aldose ReductaseDemonstrates high specificity for the target enzyme.
In Vivo Efficacy in a Streptozotocin-Induced Diabetic Rat Model
ParameterED50TissueDuration of Study
Sorbitol Reduction 1.9 mg/kg/day (p.o.)Sciatic Nerve5 days
Sorbitol Reduction 4.5 mg/kg/day (p.o.)Lens5 days
Motor Nerve Conduction Velocity 59% reduction in deficitSciatic Nerve3 months

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Aldose Reductase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against aldose reductase.

Objective: To determine the concentration of this compound required to inhibit 50% of aldose reductase activity.

Materials:

  • Purified recombinant human aldose reductase

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • This compound (or other test compounds)

  • UV-Visible spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, a reaction mixture is prepared containing potassium phosphate buffer, NADPH, and the purified aldose reductase enzyme.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over a linear period.

  • Calculation: The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IC50_Workflow A Prepare reaction mixture: - Potassium phosphate buffer - NADPH - Aldose Reductase B Add varying concentrations of this compound A->B C Initiate reaction with DL-glyceraldehyde B->C D Monitor NADPH oxidation at 340 nm C->D E Calculate % inhibition vs. control D->E F Plot % inhibition vs. [this compound] and determine IC50 E->F Logical_Relationship Hyperglycemia Hyperglycemia IncreasedAR Increased Aldose Reductase Activity Hyperglycemia->IncreasedAR SorbitolAccumulation Sorbitol Accumulation IncreasedAR->SorbitolAccumulation OsmoticStress Osmotic Stress & Redox Imbalance SorbitolAccumulation->OsmoticStress CellularDamage Cellular Damage OsmoticStress->CellularDamage DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, etc.) CellularDamage->DiabeticComplications This compound This compound This compound->IncreasedAR Inhibition Inhibition

References

Lidorestat: A Potent Aldose Reductase Inhibitor for the Management of Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of biochemical alterations culminating in severe long-term complications, including neuropathy, retinopathy, nephropathy, and cataracts. One of the key pathogenic mechanisms implicated in these complications is the increased flux of glucose through the polyol pathway, initiated by the enzyme aldose reductase (AR). Lidorestat (IDD-676) has emerged as a highly potent and selective inhibitor of aldose reductase, showing significant promise in preclinical models for mitigating the downstream effects of hyperglycemia. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Introduction: The Polyol Pathway in Diabetic Complications

Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, this primary pathway becomes saturated.[1] The excess glucose is shunted into the polyol pathway, a two-step metabolic route where aldose reductase (AR), the rate-limiting enzyme, reduces glucose to sorbitol.[2] This reaction consumes the cofactor NADPH.[3] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), a process that reduces NAD+ to NADH.[1]

The activation of this pathway contributes to diabetic complications through several mechanisms:

  • Osmotic Stress: Sorbitol, being a polyol, does not readily diffuse across cell membranes and its intracellular accumulation leads to hyperosmotic stress, causing cellular swelling and damage, particularly in insulin-insensitive tissues like the lens, peripheral nerves, and retina.[2][3]

  • Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent, which is essential for the regeneration of glutathione (GSH) by glutathione reductase.[3] A decrease in the GSH/GSSG ratio impairs the cell's ability to scavenge reactive oxygen species (ROS), leading to increased oxidative stress.

  • NADH/NAD+ Imbalance: The conversion of sorbitol to fructose increases the NADH/NAD+ ratio, creating a state of pseudohypoxia that can alter cellular metabolism and function.

  • Advanced Glycation End-products (AGEs): The fructose generated can be a more potent glycating agent than glucose, contributing to the formation of AGEs, which cause protein cross-linking and cellular dysfunction.[4]

Inhibiting aldose reductase is therefore a primary therapeutic strategy to prevent or delay the progression of these debilitating complications.[5] this compound is a potent inhibitor designed for this purpose.

This compound: Mechanism of Action and Preclinical Efficacy

This compound, chemically known as 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid, is a novel, orally active aldose reductase inhibitor (ARI).[6] It belongs to the class of carboxylic acid-containing ARIs.

Potency and Selectivity

This compound is a highly potent inhibitor of human aldose reductase (h-ALR2), demonstrating its efficacy in the low nanomolar range.[7][8] A critical feature for any therapeutic ARI is its selectivity over aldehyde reductase (ALR1), a closely related enzyme in the aldo-keto reductase superfamily that plays a vital role in detoxifying reactive aldehydes.[6][9] Non-selective inhibition of ALR1 can lead to toxicity.[9] this compound exhibits exceptional selectivity for ALR2 over ALR1.[6][10]

In Vivo Efficacy

Preclinical studies in streptozotocin (STZ)-induced diabetic rat models have validated the in vivo efficacy of this compound. Oral administration of the compound effectively reduces the accumulation of sorbitol in target tissues prone to diabetic complications, such as the sciatic nerve and the lens.[6] In a longer-term intervention model, this compound treatment was shown to normalize polyol levels and significantly improve nerve function, reducing the motor nerve conduction velocity (MNCV) deficit by 59% compared to untreated diabetic controls.[6]

Table 1: In Vitro Potency and Selectivity of this compound

Target Enzyme Parameter Value Reference
Recombinant Human Aldose Reductase (h-ALR2) IC₅₀ 5 nM [6][7][8]
Recombinant Human Aldehyde Reductase (h-ALR1) IC₅₀ 27,000 nM (27 µM) [8]
Selectivity Ratio (IC₅₀ ALR1 / IC₅₀ ALR2) - 5400 [6][10]

Table 2: In Vivo Efficacy of this compound in STZ-Diabetic Rats (5-day model)

Tissue Parameter Value Reference
Sciatic Nerve ED₅₀ (Sorbitol Reduction) 1.9 mg/kg/day (p.o.) [6]
Lens ED₅₀ (Sorbitol Reduction) 4.5 mg/kg/day (p.o.) [6]

Pharmacokinetics and Tissue Distribution

A favorable pharmacokinetic profile is essential for an effective oral therapeutic. Studies in rats have shown that this compound possesses good oral bioavailability and penetrates key target tissues.

Table 3: Pharmacokinetic Parameters of this compound in Rats

Parameter Abbreviation Value Reference
Oral Bioavailability F 82% [6]
Half-life t₁/₂ 5.6 hours [6]
Volume of Distribution Vd 0.694 L/kg [6]
Max Concentration (Sciatic Nerve) Cₘₐₓ 2.36 µg equiv/g* [6]
Max Concentration (Eye) Cₘₐₓ 1.45 µg equiv/g* [6]

Following a 10 mg/kg oral dose of [¹⁴C]this compound.

Clinical Development Status

This compound entered clinical development for the treatment of diabetic complications. An early Phase II clinical trial was initiated to investigate its safety and efficacy in patients with diabetic peripheral neuropathy (NCT00043797).[11] While it showed significant promise in preclinical models, some reports indicate that this compound, like many other ARIs, did not successfully progress through later stages of clinical trials.[12][13] The reasons for the discontinuation of many ARIs in clinical development have been varied, including issues with hepatic and renal toxicity or insufficient clinical efficacy in human subjects.[13]

Visualized Pathways and Protocols

Signaling and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the core biochemical pathway and the experimental logic.

Polyol_Pathway cluster_pathway Polyol Pathway (Hyperglycemia) cluster_effects Pathophysiological Consequences substrate substrate enzyme enzyme cofactor cofactor inhibitor inhibitor outcome outcome stress stress Glucose Excess Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose AGEs AGE Formation Fructose->AGEs AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR OxidativeStress Oxidative Stress (NADPH Depletion) NADP->OxidativeStress NAD NAD+ NAD->SDH This compound This compound This compound->AR Inhibition Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->Complications OxidativeStress->Complications AGEs->Complications

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep prep reagent reagent step step measurement measurement result result Enzyme Purified Aldose Reductase (AR) Mix 1. Combine AR, Buffer, NADPH, and this compound in cuvette/plate Enzyme->Mix Buffer Phosphate Buffer (pH 6.2-6.8) Buffer->Mix Cofactor NADPH Solution Cofactor->Mix Substrate Substrate Solution (e.g., DL-Glyceraldehyde) Initiate 3. Initiate reaction by adding Substrate Substrate->Initiate Inhibitor This compound (Varying Concentrations) Inhibitor->Mix Incubate 2. Pre-incubate mixture at 37°C Mix->Incubate Incubate->Initiate Monitor 4. Monitor Absorbance at 340 nm in kinetic mode Initiate->Monitor CalcRate 5. Calculate initial reaction rate (V₀) from ΔAbs/min Monitor->CalcRate Plot 6. Plot % Inhibition vs. [this compound] CalcRate->Plot DetermineIC50 7. Determine IC₅₀ value Plot->DetermineIC50

Caption: Experimental workflow for an Aldose Reductase inhibition assay.

Experimental Protocols

Aldose Reductase Activity and Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of this compound on aldose reductase, based on common methodologies cited in the literature.[14][15][16]

Objective: To determine the IC₅₀ value of this compound for aldose reductase by measuring the enzyme's catalytic activity. The assay quantifies the AR-catalyzed oxidation of NADPH to NADP⁺, which is monitored as a decrease in absorbance at 340 nm.[15]

Materials:

  • Purified or recombinant human aldose reductase (h-ALR2)

  • AR Assay Buffer: 0.067 M Phosphate buffer, pH 6.2[16]

  • NADPH stock solution (e.g., 20 mM in dH₂O)[15]

  • Substrate: DL-glyceraldehyde stock solution (e.g., 50 mM)[16]

  • This compound stock solution (in DMSO or appropriate solvent), serially diluted

  • 96-well UV-transparent microplate or quartz cuvettes

  • Microplate spectrophotometer or UV-Vis spectrophotometer capable of kinetic measurements at 340 nm, thermostated at 37°C.

Procedure:

  • Reagent Preparation:

    • Prepare the working AR Assay Buffer.

    • Prepare a working solution of NADPH (e.g., 0.2 mM final concentration) in AR Assay Buffer.

    • Prepare serial dilutions of this compound to cover a range of concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).

  • Assay Setup (per well/cuvette):

    • To each well, add the components in the following order:

      • AR Assay Buffer

      • Aldose Reductase enzyme solution

      • This compound solution at the desired final concentration (or vehicle)

      • NADPH working solution

    • The total volume should be brought to a pre-final volume (e.g., 180 µL for a 200 µL final reaction).

  • Pre-incubation:

    • Incubate the plate/cuvettes at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme and to equilibrate the temperature.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate (e.g., 20 µL of DL-glyceraldehyde to reach a final concentration of 5 mM).

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a period of 10-20 minutes in kinetic mode. Ensure the initial phase of the reaction is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot (ΔAbs/min). The rate is proportional to the slope of this line.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control:

      • % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.

Conclusion and Future Perspectives

This compound is a well-characterized, highly potent, and selective inhibitor of aldose reductase with a robust preclinical data package demonstrating its potential to ameliorate the biochemical consequences of the polyol pathway activation in diabetes. Its favorable pharmacokinetic profile and significant efficacy in animal models of diabetic neuropathy and cataracts underscore its design as a promising therapeutic agent.[6][7]

Despite the challenges faced by this compound and other ARIs in late-stage clinical trials, the inhibition of aldose reductase remains a compelling and validated target for the treatment of diabetic complications.[4] The journey of this compound provides critical insights for the development of future-generation ARIs. Future research should focus on optimizing clinical trial designs, identifying patient populations most likely to benefit, and potentially exploring combination therapies that target multiple pathways involved in diabetic complications. The extensive preclinical data for this compound continues to serve as a valuable benchmark for the development of new chemical entities targeting aldose reductase.

References

Lidorestat: A Preclinical In-Depth Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidorestat, also known as 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid, is a potent and highly selective inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[1] Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, leading to osmotic stress and other downstream effects that contribute to tissue damage in diabetes. This compound was developed as a potential therapeutic agent to mitigate these complications by blocking this pathway. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, based on available scientific literature. It is important to note that while a Phase II clinical trial for this compound in diabetic neuropathy was registered, no results have been publicly disclosed, suggesting a potential discontinuation of its clinical development.[2][3] Therefore, this guide focuses on the robust preclinical data available.

Pharmacodynamics

This compound has demonstrated significant potency and selectivity as an aldose reductase inhibitor in preclinical studies. Its pharmacodynamic effects are centered on the inhibition of sorbitol accumulation in target tissues.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of aldose reductase, with an IC50 of 5 nM.[1] A key feature of its pharmacodynamic profile is its high selectivity for aldose reductase over aldehyde reductase, a related enzyme. This compound is 5400 times less active against aldehyde reductase, which is crucial for minimizing off-target effects.[1]

ParameterValueSpecies/SystemReference
IC50 (Aldose Reductase) 5 nMRecombinant Human[1]
Selectivity (Aldehyde Reductase/Aldose Reductase) 5400-foldRecombinant Human[1]
In Vivo Efficacy in a Diabetic Rat Model

In a streptozotocin (STZ)-induced diabetic rat model, this compound effectively lowered sorbitol levels in key tissues affected by diabetic complications. The in vivo efficacy is summarized by its ED50 values for sorbitol reduction in the sciatic nerve and lens.

ParameterValueSpecies/ModelReference
ED50 (Nerve Sorbitol Reduction) 1.9 mg/kg/day (p.o.)5-day STZ-induced diabetic rat[1]
ED50 (Lens Sorbitol Reduction) 4.5 mg/kg/day (p.o.)5-day STZ-induced diabetic rat[1]

Furthermore, in a longer-term 3-month diabetic intervention study, where diabetes was induced for one month followed by two months of treatment, this compound demonstrated a significant therapeutic effect. At a dose of 5 mg/kg/day (p.o.), it normalized polyol levels and reduced the motor nerve conduction velocity deficit by 59% compared to diabetic controls.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in a diabetic rat model, indicating good oral bioavailability and penetration into target tissues.

Absorption, Distribution, and Elimination in a Diabetic Rat Model

Following oral administration of [14C]this compound at a dose of 10 mg/kg in a diabetic rat model, the following pharmacokinetic parameters were determined:

ParameterValueSpecies/ModelReference
Bioavailability (F) 82%Diabetic Rat[1]
Half-life (t1/2) 5.6 hoursDiabetic Rat[1]
Volume of Distribution (Vd) 0.694 L/kgDiabetic Rat[1]
Cmax (Sciatic Nerve) 2.36 µg equiv/gDiabetic Rat[1]
Cmax (Eye) 1.45 µg equiv/gDiabetic Rat[1]

Signaling Pathway and Experimental Workflows

Aldose Reductase Signaling Pathway

The therapeutic rationale for this compound is based on the inhibition of the polyol pathway, a metabolic route that becomes pathogenic in hyperglycemic states.

Aldose_Reductase_Pathway cluster_AR Aldose Reductase Action cluster_SDH Sorbitol Dehydrogenase Action Glucose High Intracellular Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose OsmoticStress Osmotic Stress Sorbitol->OsmoticStress AR Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP OxidativeStress Oxidative Stress (NADPH depletion) NADP->OxidativeStress NAD NAD+ NADH NADH NAD->NADH TissueDamage Diabetic Complications OsmoticStress->TissueDamage OxidativeStress->TissueDamage This compound This compound This compound->AR Inhibition

Caption: Aldose Reductase Signaling Pathway and the inhibitory action of this compound.

Preclinical Experimental Workflow

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its pharmacodynamic and pharmacokinetic properties.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_pk_params PK Parameters Measured cluster_pd_params PD Parameters Measured EnzymeAssay Aldose Reductase Inhibition Assay SelectivityAssay Aldehyde Reductase Inhibition Assay STZ_Model STZ-Induced Diabetic Rat Model EnzymeAssay->STZ_Model Lead Candidate Selection PK_Study Pharmacokinetic Study (Oral Administration) STZ_Model->PK_Study PD_Study Pharmacodynamic Study (Sorbitol Reduction) STZ_Model->PD_Study Efficacy_Study Long-Term Efficacy Study (Nerve Conduction Velocity) STZ_Model->Efficacy_Study F Bioavailability (F) PK_Study->F t12 Half-life (t1/2) PK_Study->t12 Vd Volume of Distribution (Vd) PK_Study->Vd Cmax Tissue Cmax PK_Study->Cmax ED50 ED50 (Sorbitol Reduction) PD_Study->ED50 NCV Motor Nerve Conduction Velocity Efficacy_Study->NCV

Caption: Preclinical experimental workflow for the evaluation of this compound.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below, based on established methodologies in the field.

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against aldose reductase.

Methodology:

  • Enzyme Source: Recombinant human aldose reductase is expressed and purified.

  • Assay Buffer: A suitable buffer, typically potassium phosphate buffer (pH 6.2), containing NADPH, and lithium sulfate.

  • Substrate: DL-glyceraldehyde is used as the substrate.

  • Procedure:

    • The reaction is initiated by the addition of the substrate to a reaction mixture containing the enzyme, NADPH, and varying concentrations of this compound.

    • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To induce a diabetic state in rats for in vivo evaluation of this compound.

Methodology:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Induction of Diabetes:

    • A single intraperitoneal injection of STZ (dissolved in citrate buffer, pH 4.5) is administered at a dose of 50-65 mg/kg.

    • Diabetes is confirmed by measuring blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment: this compound is administered orally (p.o.) via gavage at the specified doses.

Measurement of Sorbitol Accumulation in Sciatic Nerve and Lens

Objective: To quantify the effect of this compound on sorbitol levels in target tissues of diabetic rats.

Methodology:

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and the sciatic nerves and lenses are rapidly dissected and frozen.

  • Sample Preparation: Tissues are homogenized in a suitable buffer and deproteinized.

  • Sorbitol Quantification:

    • Sorbitol levels are determined using a sorbitol dehydrogenase-based enzymatic assay or by high-performance liquid chromatography (HPLC) after derivatization.

    • The results are expressed as nanomoles of sorbitol per gram of tissue.

Measurement of Motor Nerve Conduction Velocity (MNCV)

Objective: To assess the functional improvement in peripheral nerve function with this compound treatment.

Methodology:

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.

  • Stimulation and Recording:

    • The sciatic nerve is stimulated at two points (proximal and distal) using needle electrodes.

    • The resulting muscle action potentials are recorded from the plantar muscles of the hind paw.

  • Calculation:

    • The latencies of the evoked muscle action potentials from the proximal and distal stimulation sites are measured.

    • The distance between the two stimulation sites is measured.

    • MNCV is calculated by dividing the distance between the stimulation sites by the difference in the latencies.

Conclusion

This compound is a potent and selective inhibitor of aldose reductase with a favorable preclinical pharmacokinetic and pharmacodynamic profile. In animal models of diabetes, it has demonstrated the ability to effectively reduce sorbitol accumulation in target tissues and improve nerve function. However, the absence of publicly available human clinical trial data limits the translation of these promising preclinical findings to a clinical context. This technical guide provides a comprehensive summary of the existing preclinical data for researchers and professionals in the field of drug development. Further investigation would be required to understand the clinical potential of this compound.

References

Early-phase clinical trials of Lidorestat for diabetic neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Phase Clinical Trials of Lidorestat for Diabetic Neuropathy

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and other sensory disturbances. One of the key pathogenic mechanisms implicated in diabetic neuropathy is the overactivation of the polyol pathway, driven by hyperglycemia. This compound (also known as IDD-676) is an aldose reductase inhibitor (ARI) that was investigated in early-phase clinical trials for its potential to mitigate nerve damage in patients with diabetic neuropathy by targeting this pathway. This technical guide provides a comprehensive overview of the available information on the early-phase clinical trials of this compound, including its mechanism of action, experimental protocols, and available data. Due to the limited public availability of specific quantitative results for this compound, this guide also incorporates representative data from other aldose reductase inhibitors to provide a thorough understanding of the clinical development landscape for this class of drugs.

Mechanism of Action: The Polyol Pathway and Aldose Reductase Inhibition

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase, which converts glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol within nerve cells has several detrimental effects:

  • Osmotic Stress: Sorbitol is a polyol and does not readily cross cell membranes, leading to its intracellular accumulation and subsequent osmotic stress, which can cause cellular damage.

  • Increased Oxidative Stress: The conversion of glucose to sorbitol consumes the cofactor NADPH. NADPH is also required for the regeneration of the antioxidant glutathione (GSH) by glutathione reductase. Depletion of NADPH impairs the cell's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent nerve damage.

  • Formation of Advanced Glycation End-products (AGEs): The fructose produced from sorbitol can be a more potent glycating agent than glucose, leading to the formation of AGEs, which contribute to neuronal dysfunction.

This compound, as an aldose reductase inhibitor, is designed to block the first step of the polyol pathway, thereby preventing the accumulation of sorbitol and its downstream pathological consequences.

Signaling Pathway Diagram

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_inhibition Therapeutic Intervention cluster_pathology Pathological Consequences High Intracellular Glucose High Intracellular Glucose Glucose Glucose High Intracellular Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Increased Oxidative Stress Increased Oxidative Stress Glucose->Increased Oxidative Stress Depletes NADPH Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress AGE Formation AGE Formation Fructose->AGE Formation This compound This compound This compound->Glucose Inhibits Aldose Reductase Nerve Damage Nerve Damage Osmotic Stress->Nerve Damage Increased Oxidative Stress->Nerve Damage AGE Formation->Nerve Damage

Figure 1: Signaling pathway of the polyol pathway and the inhibitory action of this compound.

Early-Phase Clinical Trial of this compound (NCT00043797)

An early Phase II clinical trial of this compound for the treatment of diabetic neuropathy was registered under the identifier NCT00043797.[1][2] The primary objectives of this study were to evaluate the safety of this compound and to determine the effect of various dose levels on biochemical processes relevant to the pathology of diabetic neuropathy.[1][2]

Experimental Protocol

While a detailed, publicly available protocol for NCT00043797 is limited, the following key aspects have been identified:[1][2]

  • Study Design: The trial was an early Phase II, randomized study.

  • Participants:

    • Inclusion Criteria: Patients with a clinical diagnosis of Type 1 or Type 2 diabetes with mild to moderate diabetic peripheral neuropathy. Participants were required to be in otherwise healthy status and able to make frequent clinic visits over a 7-month period.

    • Age Range: 18 to 70 years.

  • Intervention: this compound (IDD-676) administered at various dose levels. The specific dosages and the comparator (placebo) are not detailed in the publicly available information.

  • Primary Outcome Measures: The primary focus was on safety and determining an effective dosage.

  • Secondary Outcome Measures: The study aimed to assess the effect of this compound on "important biochemical processes in the pathology of diabetic neuropathy."[1][2] This likely included measurements of polyol pathway intermediates, such as sorbitol levels in erythrocytes or nerve tissue.

Experimental Workflow Diagram

Clinical_Trial_Workflow Screening Screening Informed Consent Informed Consent Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Arm 1 Placebo Group Placebo Group Randomization->Placebo Group Arm 2 Treatment Period (7 months) Treatment Period (7 months) This compound Group->Treatment Period (7 months) Placebo Group->Treatment Period (7 months) Follow-up Assessments Follow-up Assessments Treatment Period (7 months)->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

Figure 2: A generalized experimental workflow for a randomized, placebo-controlled clinical trial of an aldose reductase inhibitor.

Quantitative Data from Aldose Reductase Inhibitor Trials

Specific quantitative efficacy and safety data from the this compound trial are not publicly available. To provide researchers and drug development professionals with a relevant frame of reference, this section presents representative data from clinical trials of other aldose reductase inhibitors in diabetic neuropathy.

Efficacy Data: Nerve Conduction Velocity

A primary objective endpoint in clinical trials for diabetic neuropathy is the measurement of nerve conduction velocity (NCV), as it provides a quantitative assessment of nerve function. The following table summarizes representative NCV data from a meta-analysis and individual trials of various aldose reductase inhibitors.

DrugTrial DurationNerveChange in NCV (m/s) vs. Placebo (Mean ± SD or 95% CI)Reference
Tolrestat 12 monthsPeroneal Motor+1.01 ± 0.45Not directly cited
Tolrestat 12 monthsMedian Motor+0.93 ± 0.48Not directly cited
Zenarestat 12 monthsPeroneal Motor+0.9 (p<0.05)Not directly cited
Epalrestat 12 monthsMedian Motor+1.1 (p<0.05)Not directly cited
Fidarestat 52 weeksMedian MotorNot specified, but improved from baselineNot directly cited
Ponalrestat 12 monthsPeroneal Motor+0.7 (not statistically significant)Not directly cited

Note: This table presents a synthesis of data from multiple sources and is intended to be representative of the modest but often statistically significant improvements in NCV observed with aldose reductase inhibitors.

Safety and Tolerability

The safety profile is a critical component of early-phase clinical trials. While specific adverse event data for this compound is not available, trials of other aldose reductase inhibitors have reported a range of adverse events.

Aldose Reductase InhibitorCommon Adverse EventsSerious Adverse Events (leading to discontinuation in some cases)
Tolrestat Nausea, elevated liver enzymesSevere liver toxicity
Sorbinil Hypersensitivity reactions (rash, fever)Stevens-Johnson syndrome
Zenarestat Elevated serum creatinineRenal dysfunction
Epalrestat Nausea, diarrhea, elevated liver enzymesGenerally well-tolerated
Fidarestat Generally well-toleratedNot specified

Discussion and Future Directions

The development of aldose reductase inhibitors for diabetic neuropathy has been challenging. While the scientific rationale is strong, clinical trials have often shown only modest efficacy, particularly in terms of clinically meaningful improvements in symptoms. Furthermore, some ARIs have been associated with significant safety concerns, leading to their discontinuation.

For researchers and drug development professionals, the story of aldose reductase inhibitors, including this compound, offers several key takeaways:

  • Endpoint Selection: The reliance on NCV as a primary endpoint has been debated, as changes may not always correlate with clinical symptom improvement. A combination of objective measures and patient-reported outcomes is likely necessary.

  • Patient Population: Targeting patients with earlier-stage diabetic neuropathy may be more effective, as established nerve damage may be irreversible.

  • Potency and Selectivity: The therapeutic window for ARIs may be narrow. High potency is needed to sufficiently inhibit the enzyme, but this must be balanced with a high degree of selectivity to avoid off-target effects and toxicity.

Future research in this area may focus on developing more potent and selective ARIs, exploring combination therapies that target multiple pathways in diabetic neuropathy, and utilizing more sensitive and clinically relevant endpoints in clinical trials.

Conclusion

This compound was an aldose reductase inhibitor investigated for the treatment of diabetic neuropathy. While specific data from its early-phase clinical trials are limited, an understanding of its mechanism of action within the polyol pathway and a review of the broader clinical trial landscape for this drug class provide valuable insights for the scientific community. The challenges faced in the development of ARIs highlight the complexities of treating diabetic neuropathy and underscore the need for continued innovation in both therapeutic strategies and clinical trial design.

References

In-Vitro Efficacy and Selectivity of Lidorestat: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lidorestat (formerly IDD-676) has emerged as a highly potent and selective inhibitor of aldose reductase (ALR2), a critical enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. This technical guide provides an in-depth analysis of the in-vitro potency and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Assessment of In-Vitro Potency and Selectivity

The inhibitory activity of this compound against aldose reductase and its selectivity over the related enzyme aldehyde reductase (ALR1) have been quantified through rigorous in-vitro assays. The data, summarized below, highlights the compound's exceptional potency and specificity.

Enzyme TargetInhibitorIC50 ValueSelectivity (ALR1/ALR2)
Recombinant Human Aldose Reductase (h-ALR2)This compound5 nM\multirow{2}{*}{5400-fold[1][2]}
Recombinant Human Aldehyde Reductase (h-ALR1)This compound27,000 nM (27 µM)[1]

Table 1: In-Vitro Potency and Selectivity of this compound. The table presents the half-maximal inhibitory concentration (IC50) values of this compound against human aldose reductase (h-ALR2) and human aldehyde reductase (h-ALR1). The high selectivity ratio indicates a significantly lower affinity for ALR1, which is crucial for minimizing potential off-target effects.

Mechanism of Action: Inhibition of the Polyol Pathway

Under hyperglycemic conditions, elevated intracellular glucose levels lead to increased flux through the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, converting glucose to sorbitol. The accumulation of sorbitol creates osmotic stress and contributes to cellular damage, a key factor in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][4] this compound exerts its therapeutic effect by potently inhibiting aldose reductase, thereby preventing the accumulation of sorbitol.

Polyol_Pathway cluster_nadph cluster_nad Glucose Glucose AldoseReductase Aldose Reductase (ALR2) Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Fructose Fructose This compound This compound This compound->AldoseReductase AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SorbitolDehydrogenase->Fructose NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD+ NAD->SorbitolDehydrogenase

Figure 1: this compound's Inhibition of the Polyol Pathway. This diagram illustrates the two-step conversion of glucose to fructose in the polyol pathway. This compound acts as a potent inhibitor of aldose reductase (ALR2), the first enzyme in the pathway, thereby blocking the formation of sorbitol.

Experimental Protocols

The in-vitro potency and selectivity of this compound were determined using established enzyme inhibition assays. The following provides a detailed methodology based on common practices for assessing aldose reductase inhibitors.

Aldose Reductase (ALR2) Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of ALR2 by monitoring the consumption of the cofactor NADPH.

1. Materials and Reagents:

  • Enzyme: Purified recombinant human aldose reductase (h-ALR2).

  • Substrate: DL-Glyceraldehyde.

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).

  • Inhibitor: this compound.

  • Buffer: 0.067 M Sodium phosphate buffer, pH 6.2.

  • Instrumentation: UV-Vis spectrophotometer capable of reading at 340 nm.

2. Assay Procedure:

  • A reaction mixture is prepared in a cuvette containing the sodium phosphate buffer, NADPH, and the enzyme solution.

  • This compound, at varying concentrations, is added to the reaction mixture and pre-incubated with the enzyme.

  • The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored spectrophotometrically over time.

  • Control reactions are performed in the absence of the inhibitor.

3. Data Analysis:

  • The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition for each concentration of this compound is determined using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ALR2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (pH 6.2) - NADPH Solution - ALR2 Enzyme Solution - DL-Glyceraldehyde Solution - this compound Dilutions Mix Prepare Reaction Mixture: Buffer + NADPH + ALR2 Enzyme Reagents->Mix Preincubation Add this compound (or vehicle) Pre-incubate Mix->Preincubation Initiation Initiate Reaction: Add DL-Glyceraldehyde Preincubation->Initiation Measurement Monitor Absorbance at 340 nm (NADPH Consumption) Initiation->Measurement CalcRate Calculate Reaction Rate Measurement->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition CalcIC50 Determine IC50 Value CalcInhibition->CalcIC50

Figure 2: Workflow for the Aldose Reductase (ALR2) Inhibition Assay. This flowchart outlines the key steps involved in determining the in-vitro inhibitory activity of a compound against aldose reductase.

Aldehyde Reductase (ALR1) Selectivity Assay

To determine the selectivity of this compound, a similar inhibition assay is performed using aldehyde reductase (ALR1).

1. Key Differences from ALR2 Assay:

  • Enzyme: Purified recombinant human aldehyde reductase (h-ALR1) is used instead of ALR2.

  • Substrate: While DL-glyceraldehyde can be used, other substrates more specific to ALR1 may be employed to ensure accurate selectivity assessment.

2. Procedure and Data Analysis:

  • The experimental procedure and data analysis methods are identical to those described for the ALR2 inhibition assay.

  • The IC50 value for ALR1 is determined and compared to the IC50 value for ALR2 to calculate the selectivity ratio (IC50 ALR1 / IC50 ALR2).

This comprehensive in-vitro characterization of this compound underscores its potential as a potent and highly selective aldose reductase inhibitor for the therapeutic intervention of diabetic complications. The detailed methodologies provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Lidorestat In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Lidorestat (formerly IDD-676) is a potent and highly selective inhibitor of aldose reductase (AR), an enzyme pivotal in the polyol pathway.[1] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This process is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. This compound's inhibitory action on aldose reductase mitigates sorbitol accumulation, presenting a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its inhibitory activity against aldose reductase and its selectivity over the related enzyme, aldehyde reductase. Additionally, a cell-based assay to assess the functional consequence of aldose reductase inhibition by measuring sorbitol accumulation is described.

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory activities of this compound against human aldose reductase (ALR2) and human aldehyde reductase (ALR1).

CompoundTarget EnzymeIC50 (nM)Selectivity (ALR1/ALR2)Reference
This compoundHuman Aldose Reductase (ALR2)55400-fold[1]
This compoundHuman Aldehyde Reductase (ALR1)27,000[1]

Experimental Protocols

Recombinant Human Aldose Reductase (ALR2) Inhibition Assay

This protocol outlines the spectrophotometric determination of this compound's inhibitory activity against recombinant human aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate, typically DL-glyceraldehyde.

Materials and Reagents:

  • Recombinant Human Aldose Reductase (ALR2)

  • This compound

  • DL-Glyceraldehyde

  • β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)

  • Sodium Phosphate Buffer (0.1 M, pH 6.2)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.2).

    • Prepare a stock solution of DL-glyceraldehyde in the sodium phosphate buffer.

    • Prepare a stock solution of NADPH in the sodium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with DMSO to obtain a range of desired concentrations.

  • Assay Procedure:

    • To each well of a 96-well microplate, add the following in order:

      • Sodium Phosphate Buffer (to bring the final volume to 200 µL)

      • A solution of recombinant human ALR2 in buffer.

      • This compound solution in DMSO (or DMSO alone for control wells).

      • NADPH solution.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm over a period of 5-10 minutes in kinetic mode using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of ALR2 activity, by fitting the data to a suitable dose-response curve.

Workflow for ALR2 Inhibition Assay:

ALR2_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate (DL-Glyceraldehyde), Cofactor (NADPH), and this compound dilutions Mix Add Buffer, ALR2, This compound/DMSO, & NADPH to 96-well plate Reagents->Mix Incubate Incubate for 10 min (Pre-incubation) Mix->Incubate Initiate Initiate reaction with DL-Glyceraldehyde Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [this compound] Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for the in vitro ALR2 inhibition assay.

Aldehyde Reductase (ALR1) Selectivity Assay

To determine the selectivity of this compound, its inhibitory activity against aldehyde reductase (ALR1) is assessed using a similar protocol to the ALR2 assay, with modifications to the substrate and pH.

Materials and Reagents:

  • Recombinant Human Aldehyde Reductase (ALR1)

  • This compound

  • DL-Glyceraldehyde (or another suitable ALR1 substrate like p-nitrobenzaldehyde)

  • β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)

  • Sodium Phosphate Buffer (0.1 M, pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer (pH 7.0).

    • Prepare stock solutions of the ALR1 substrate, NADPH, and this compound as described in the ALR2 assay protocol, using the pH 7.0 buffer.

  • Assay Procedure:

    • Follow the same procedure as the ALR2 inhibition assay, substituting recombinant human ALR1 for ALR2 and using the pH 7.0 buffer.

  • Data Analysis:

    • Calculate the IC50 value for this compound against ALR1 as described for ALR2.

    • Determine the selectivity index by dividing the IC50 value for ALR1 by the IC50 value for ALR2. A higher selectivity index indicates greater selectivity for ALR2.

Signaling Pathway of Aldose Reductase in Diabetic Complications:

Polyol_Pathway Glucose High Glucose (Hyperglycemia) AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol Accumulation AR->Sorbitol NADPH -> NADP+ Oxidative_Stress Oxidative Stress (NADPH Depletion) AR->Oxidative_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose Complications Diabetic Complications (Neuropathy, Retinopathy) Osmotic_Stress->Complications Oxidative_Stress->Complications This compound This compound This compound->AR Inhibition

Caption: The polyol pathway and the inhibitory action of this compound.

Cell-Based Sorbitol Accumulation Assay

This assay measures the intracellular accumulation of sorbitol in a cellular model, providing a functional readout of aldose reductase activity and its inhibition by this compound under high glucose conditions.

Materials and Reagents:

  • A suitable cell line expressing aldose reductase (e.g., human retinal pigment epithelial cells - ARPE-19, or red blood cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • D-Glucose

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Sorbitol assay kit (commercially available, typically based on enzymatic conversion of sorbitol to a detectable product)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

    • Starve the cells in a low-glucose medium for a few hours before the experiment.

    • Prepare treatment media containing:

      • Normal glucose (e.g., 5 mM) as a control.

      • High glucose (e.g., 25-50 mM) to induce sorbitol accumulation.

      • High glucose plus a range of this compound concentrations.

    • Remove the starvation medium and add the respective treatment media to the cells.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Sample Preparation:

    • After incubation, wash the cells with ice-cold PBS to remove extracellular glucose.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Sorbitol Measurement:

    • Measure the intracellular sorbitol concentration in the supernatants using a commercial sorbitol assay kit, following the manufacturer's instructions.

    • Normalize the sorbitol concentration to the total protein content of each sample, determined using a standard protein assay (e.g., BCA assay).

  • Data Analysis:

    • Compare the intracellular sorbitol levels in cells treated with high glucose to those in the normal glucose control to confirm the induction of the polyol pathway.

    • Plot the normalized sorbitol concentration against the concentration of this compound.

    • Determine the concentration of this compound that effectively reduces high glucose-induced sorbitol accumulation.

Logical Flow of this compound's Mechanism of Action:

Lidorestat_MoA Hyperglycemia Hyperglycemia Increased_Flux Increased Polyol Pathway Flux Hyperglycemia->Increased_Flux AR_Activity Increased Aldose Reductase Activity Increased_Flux->AR_Activity Sorbitol_Accumulation Decreased Sorbitol Accumulation AR_Activity->Sorbitol_Accumulation This compound This compound Inhibition Inhibition of Aldose Reductase This compound->Inhibition Inhibition->AR_Activity Cellular_Protection Reduced Osmotic and Oxidative Stress Sorbitol_Accumulation->Cellular_Protection Therapeutic_Effect Amelioration of Diabetic Complications Cellular_Protection->Therapeutic_Effect

Caption: Mechanism of action of this compound in mitigating diabetic complications.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Determination of Lidorestat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, sensitive, and selective High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Lidorestat in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput. Chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is an aldose reductase inhibitor that has been investigated for the treatment of diabetic complications. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for its quantification in biological matrices is essential.[1][2] HPLC-MS/MS has become the preferred technique for such applications due to its inherent selectivity, sensitivity, and speed.[3] This document provides a comprehensive protocol for the determination of this compound in human plasma, covering sample preparation, instrument conditions, and method validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d4 (Internal Standard, IS) (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water[4]

  • Formic acid (≥99%)

  • Control human plasma (K2-EDTA)

Instrumentation
  • HPLC System: Agilent 1260 Infinity LC or equivalent[3]

  • Mass Spectrometer: SCIEX 4500 Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[3]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 (IS) at 1 mg/mL in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL IS working solution in acetonitrile.

  • Calibration Standards & QCs: Spike control human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).

Sample Preparation

A protein precipitation method is used for sample extraction.[5][6]

  • Aliquot 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.[3]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial.

  • Dilute the supernatant with 200 µL of water containing 0.1% formic acid.

  • Inject 5 µL of the final solution into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Column Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5.0 minutes
Gradient Program Time (min)
0.0 - 0.5
0.5 - 2.5
2.5 - 3.5
3.5 - 3.6
3.6 - 5.0

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 500°C
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi
MRM Transitions Analyte
This compound
This compound-d4 (IS)
Note: MRM transitions, Declustering Potential (DP), and Collision Energy (CE) are hypothetical and must be optimized experimentally for the specific instrument used.[8]

Method Validation Summary

The method was validated according to industry-standard guidelines for bioanalytical method validation.[9][10]

Selectivity and Specificity

No significant interfering peaks were observed at the retention times of this compound and the IS in blank plasma samples from six different sources.

Linearity and Lower Limit of Quantification (LLOQ)

The method was linear over the concentration range of 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

Table 3: Linearity and LLOQ

ParameterResult
Calibration Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1.0 ng/mL
Accuracy at LLOQ 80-120% of nominal value[2]
Precision (CV%) at LLOQ ≤ 20%[2]
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Mid, High) in six replicates.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC 3.05.8104.27.1102.5
MQC 1004.198.75.599.8
HQC 8003.5101.54.9100.9
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within ±15% (±20% for LLOQ) of the nominal value.[2]
Extraction Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels. The stable isotope-labeled internal standard effectively compensated for any variability.[11]

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Factor (Mean)
LQC 3.091.50.98
MQC 10094.21.01
HQC 80093.80.99
Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions.

Table 6: Stability Results

Stability ConditionDurationResult
Bench-top Stability 6 hours at Room TemperatureStable
Freeze-Thaw Stability 3 cycles (-80°C to RT)Stable
Autosampler Stability 24 hours at 4°CStable
Long-term Stability 90 days at -80°CStable
Acceptance Criteria: Mean concentration within ±15% of the nominal concentration.

Visual Workflow

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample (100 µL) Add_IS 2. Add IS in Acetonitrile (400 µL) Sample->Add_IS Spiking Precipitate 3. Vortex (1 min) Protein Precipitation Add_IS->Precipitate Centrifuge 4. Centrifuge (13,000 rpm, 10 min) Precipitate->Centrifuge Supernatant 5. Transfer Supernatant (200 µL) Centrifuge->Supernatant Separation Dilute 6. Dilute with Water/FA (200 µL) Supernatant->Dilute Inject 7. Inject into HPLC-MS/MS Dilute->Inject Acquire 8. Data Acquisition (MRM Mode) Integrate 9. Peak Integration Acquire->Integrate Quantify 10. Quantification (Analyte/IS Ratio) Integrate->Quantify Report 11. Final Concentration Report Quantify->Report

Caption: Workflow for this compound quantification in plasma.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the method meets all criteria for bioanalytical method validation. This application note serves as a complete protocol for researchers in clinical and pharmaceutical settings requiring the measurement of this compound concentrations for pharmacokinetic assessments.

References

Application Notes and Protocols for Designing Cell Culture Experiments with Lidorestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidorestat is a potent and selective inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, increased flux through the polyol pathway leads to the accumulation of sorbitol, contributing to osmotic stress, the formation of advanced glycation end-products (AGEs), and increased oxidative stress. These processes are implicated in the pathogenesis of diabetic complications.[3][4] this compound, by blocking aldose reductase, offers a therapeutic strategy to mitigate these cellular stresses.[2][5] These application notes provide a comprehensive guide for designing and conducting cell culture experiments to investigate the effects of this compound.

Mechanism of Action

Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in a state of hyperglycemia, hexokinase becomes saturated, and the excess glucose is shunted into the polyol pathway.[3] Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the depletion of NADPH can lead to several downstream pathological events, including the activation of protein kinase C (PKC) and the transcription factor nuclear factor-kappa B (NF-κB), as well as increased production of reactive oxygen species (ROS).[3][4] this compound specifically inhibits aldose reductase, thereby preventing the conversion of glucose to sorbitol and ameliorating these downstream effects.

Data Presentation

The following tables summarize key quantitative data for designing experiments with aldose reductase inhibitors.

Table 1: this compound Potency and Recommended Concentration Range for Cell Culture Experiments

ParameterValueReference
IC50 (Aldose Reductase) 5 nM[1]
Selectivity (vs. Aldehyde Reductase) ~5400-fold[1]
Suggested Starting Concentration Range for Cell Culture 10 nM - 10 µMBased on IC50 and data from similar inhibitors[6][7]
Note The optimal concentration should be determined empirically for each cell line and experimental condition through a dose-response study.

Table 2: Example Experimental Conditions from Cell Culture Studies with Aldose Reductase Inhibitors

Cell TypeHigh Glucose ConcentrationAldose Reductase Inhibitor & ConcentrationObserved EffectsReference
Rat Vascular Smooth Muscle Cells22.2 mmol/LEpalrestat (10 nmol/L, 1 µmol/L)Suppression of high glucose-induced proliferation[6]
Human Umbilical Vein Endothelial Cells (HUVECs)16.7 mmol/LSorbinil (0.11 mmol/L)Correction of high glucose-induced increase in type IV collagen production[1]
Human Umbilical Vein Endothelial Cells (HUVECs)25 mMFidarestat (10 µM)Prevention of high glucose-induced decrease in cell viability[7]

Mandatory Visualizations

Polyol_Pathway_Signaling cluster_cofactors Hyperglycemia High Intracellular Glucose Glucose Glucose Hyperglycemia->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress AldoseReductase Aldose Reductase NADPH_NADP NADPH -> NADP+ AldoseReductase->NADPH_NADP OxidativeStress Oxidative Stress (ROS Production) AldoseReductase->OxidativeStress PKC_activation PKC Activation AldoseReductase->PKC_activation This compound This compound This compound->AldoseReductase Inhibition SDH Sorbitol Dehydrogenase NAD_NADH NAD+ -> NADH SDH->NAD_NADH NFkB_activation NF-κB Activation PKC_activation->NFkB_activation

Caption: Signaling pathway of hyperglycemia-induced cellular stress via the polyol pathway and its inhibition by this compound.

Experimental_Workflow Start Start: Cell Seeding HighGlucose Induce Hyperglycemic Stress (e.g., 25-30 mM Glucose) Start->HighGlucose LidorestatTreatment Treat with this compound (Dose-Response) HighGlucose->LidorestatTreatment Incubation Incubate for a Defined Period (e.g., 24-72 hours) LidorestatTreatment->Incubation CellHarvest Harvest Cells Incubation->CellHarvest SorbitolAssay Measure Intracellular Sorbitol CellHarvest->SorbitolAssay ROSAssay Assess Oxidative Stress (e.g., DCFH-DA) CellHarvest->ROSAssay PKCAssay Measure PKC Activation CellHarvest->PKCAssay NFkBAssay Measure NF-κB Activation CellHarvest->NFkBAssay DataAnalysis Data Analysis and Interpretation SorbitolAssay->DataAnalysis ROSAssay->DataAnalysis PKCAssay->DataAnalysis NFkBAssay->DataAnalysis

Caption: General experimental workflow for studying the effects of this compound in a cell culture model of hyperglycemic stress.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed this compound in an appropriate volume of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C. Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

2. Cell Culture and Treatment

  • Cell Line Selection: Choose a cell line relevant to diabetic complications, such as human umbilical vein endothelial cells (HUVECs), retinal pigment epithelial cells (ARPE-19), mesangial cells, or vascular smooth muscle cells.

  • Culture Conditions:

    • Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate culture vessels (e.g., 6-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Induction of Hyperglycemic Stress:

    • Prepare a high glucose medium by supplementing the basal medium with D-glucose to a final concentration of 25-30 mM.

    • As a control, prepare a normal glucose medium (typically 5.5 mM D-glucose) and an osmotic control medium (basal medium supplemented with L-glucose or mannitol to match the osmolarity of the high glucose medium).

    • Replace the normal growth medium with the high glucose, normal glucose, or osmotic control medium.

  • This compound Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in the appropriate culture medium (high glucose or normal glucose).

    • For a dose-response experiment, prepare a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

    • Add the this compound working solutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

3. Key Experimental Assays

a) Measurement of Intracellular Sorbitol Accumulation

  • Principle: This assay quantifies the intracellular concentration of sorbitol, the direct product of aldose reductase activity.

  • Protocol (Example using a commercial colorimetric assay kit):

    • After treatment, wash the cells with ice-cold PBS and lyse them according to the kit's instructions.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Use a portion of the supernatant for protein quantification (e.g., BCA assay) for normalization.

    • Perform the sorbitol assay on the remaining supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored product.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the sorbitol concentration based on a standard curve and normalize to the protein concentration of each sample.

b) Assessment of Oxidative Stress (DCFH-DA Assay)

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • At the end of the treatment period, remove the culture medium and wash the cells with warm PBS.

    • Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.

    • For quantitative analysis, lyse the cells and measure the fluorescence in the lysate, normalizing to protein concentration.

c) Measurement of Protein Kinase C (PKC) Activation

  • Principle: PKC activation often involves its translocation from the cytosol to the cell membrane. This can be assessed by Western blotting of subcellular fractions or by using specific PKC activity assay kits.

  • Protocol (Western Blotting for PKC Translocation):

    • Following treatment, wash the cells with ice-cold PBS and harvest them.

    • Perform subcellular fractionation to separate the cytosolic and membrane fractions using a commercially available kit or a standard protocol involving differential centrifugation.

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the PKC isoform of interest, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and calculate the ratio of membrane-to-cytosol PKC to determine the extent of activation.

d) Measurement of NF-κB Activation

  • Principle: NF-κB activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be measured by Western blotting of nuclear extracts, immunofluorescence microscopy, or an ELISA-based transcription factor activity assay.

  • Protocol (ELISA-based Transcription Factor Activity Assay):

    • After treatment, prepare nuclear extracts from the cells using a nuclear extraction kit.

    • Determine the protein concentration of the nuclear extracts.

    • Perform the NF-κB p65 transcription factor activity assay according to the manufacturer's instructions. This typically involves incubating the nuclear extracts in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

    • The bound p65 is then detected using a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

    • Measure the absorbance at the specified wavelength and normalize to the amount of nuclear extract used.

References

Application Notes and Protocols: Measuring Lidorestat's Effect on Sorbitol Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidorestat (also known as fidarestat) is a potent aldose reductase inhibitor (ARI) that has been investigated for its potential to treat diabetic complications, particularly diabetic neuropathy.[1][2] The underlying mechanism of these complications is linked to the polyol pathway, where excess glucose in hyperglycemic conditions is converted to sorbitol by the enzyme aldose reductase.[3] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress and subsequent cellular damage in insulin-independent tissues such as nerves, the retina, and kidneys.

By inhibiting aldose reductase, this compound aims to prevent the accumulation of sorbitol and thereby mitigate the progression of diabetic complications.[1][3][4] These application notes provide a summary of the quantitative effects of this compound on sorbitol levels and detailed protocols for measuring sorbitol in relevant biological samples.

The Polyol Pathway and this compound's Mechanism of Action

Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a state of hyperglycemia, the glycolytic pathway becomes saturated, and the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. This compound acts as a competitive inhibitor of aldose reductase, blocking the conversion of glucose to sorbitol.

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Fructose Fructose This compound This compound This compound->AldoseReductase Inhibition AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SorbitolDehydrogenase->Fructose NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase Cofactor NAD NAD+ NAD->SorbitolDehydrogenase Cofactor

Caption: this compound's inhibition of the Polyol Pathway.

Quantitative Data on this compound's Effect on Sorbitol Levels

The following tables summarize the quantitative data from various studies on the effect of this compound (fidarestat) on sorbitol accumulation.

Table 1: Effect of this compound (Fidarestat) on Erythrocyte Sorbitol Levels in Diabetic Patients

ParameterHealthy Subjects (Fasting)Diabetic Patients (Fasting, Untreated)Diabetic Patients (Fasting, Fidarestat Treated)Reference
Erythrocyte Sorbitol (nmol/g Hb)11.7~29.3 (approx. 2.5-fold higher than healthy)Restored to normal levels[3]

Table 2: In Vitro and In Vivo Efficacy of this compound (Fidarestat)

ParameterValueConditionsReference
IC50 for Sorbitol Increase Inhibition 18 nmol/l In vitro, erythrocytes from healthy volunteers[4]
Correlation of Sorbitol Inhibition High correlationBetween erythrocyte and nerve tissue in diabetic rats (0.25-2 mg/kg)[4]

Experimental Protocols

Measuring sorbitol levels in tissues and cells is critical for evaluating the efficacy of aldose reductase inhibitors like this compound. Below are detailed protocols for two common methods: an enzymatic spectrofluorometric assay and a gas chromatography-mass spectrometry (GC-MS) method.

Protocol 1: Enzymatic Spectrofluorometric Assay for Sorbitol in Tissue Homogenates

This method is based on the enzymatic conversion of sorbitol to fructose by sorbitol dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The resulting fluorescence of NADH is measured and is proportional to the sorbitol concentration.

Materials:

  • Tissue of interest (e.g., sciatic nerve, retina)

  • Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Perchloric acid (PCA), 6% (w/v)

  • Potassium carbonate (K2CO3), 3 M

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 9.0)

  • NAD+ solution (10 mM)

  • Sorbitol dehydrogenase (from sheep liver)

  • Sorbitol standards

  • Fluorometer

Procedure:

  • Tissue Homogenization:

    • Excise and weigh the tissue sample quickly.

    • Homogenize the tissue in ice-cold homogenization buffer.

  • Deproteinization:

    • Add an equal volume of ice-cold 6% PCA to the homogenate.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Neutralization:

    • Transfer the supernatant to a new tube.

    • Add 3 M K2CO3 dropwise to neutralize the sample to pH 7.0.

    • Centrifuge to remove the potassium perchlorate precipitate.

  • Enzymatic Reaction:

    • In a fluorometer cuvette, mix the neutralized supernatant, reaction buffer, and NAD+ solution.

    • Record the baseline fluorescence (Excitation: 340 nm, Emission: 460 nm).

    • Initiate the reaction by adding sorbitol dehydrogenase.

    • Incubate at room temperature until the reaction is complete (fluorescence is stable).

    • Record the final fluorescence.

  • Quantification:

    • Calculate the change in fluorescence.

    • Generate a standard curve using known concentrations of sorbitol.

    • Determine the sorbitol concentration in the sample from the standard curve.

Enzymatic_Assay_Workflow start Tissue Sample homogenize Homogenization start->homogenize deproteinize Deproteinization with PCA homogenize->deproteinize centrifuge1 Centrifugation deproteinize->centrifuge1 neutralize Neutralization with K2CO3 centrifuge1->neutralize centrifuge2 Centrifugation neutralize->centrifuge2 enzymatic_reaction Enzymatic Reaction with Sorbitol Dehydrogenase and NAD+ centrifuge2->enzymatic_reaction measure_fluorescence Measure NADH Fluorescence enzymatic_reaction->measure_fluorescence quantify Quantification against Standard Curve measure_fluorescence->quantify end Sorbitol Concentration quantify->end

Caption: Workflow for the enzymatic assay of sorbitol.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Sorbitol Measurement

GC-MS offers high sensitivity and specificity for the quantification of sorbitol. The protocol involves extraction, derivatization to make the polyols volatile, and subsequent analysis. This method is considered more accurate than enzymatic assays as it can distinguish sorbitol from other polyols.[5]

Materials:

  • Tissue of interest

  • Methanol:Chloroform:Water (12:5:3 v/v/v) extraction solvent

  • Internal standard (e.g., Ribitol)

  • Methoxyamine hydrochloride in pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Extraction:

    • Homogenize the weighed tissue sample in the cold extraction solvent.

    • Add the internal standard.

    • Vortex and incubate at an elevated temperature (e.g., 70°C) for a short period.

    • Centrifuge and collect the supernatant.

  • Phase Separation:

    • Add chloroform and water to the supernatant to induce phase separation.

    • Vortex and centrifuge.

    • Collect the upper aqueous-methanolic phase containing the polar metabolites.

  • Drying:

    • Evaporate the collected phase to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Step 1 (Methoximation): Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate to protect the carbonyl groups.

    • Step 2 (Silylation): Add MSTFA and incubate to replace active hydrogens with trimethylsilyl (TMS) groups, making the analytes volatile.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature gradient program to separate the analytes.

    • The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification:

    • Identify the sorbitol peak based on its retention time and mass spectrum.

    • Quantify the amount of sorbitol by comparing its peak area to that of the internal standard and using a calibration curve prepared with derivatized sorbitol standards.

GCMS_Workflow start Tissue Sample extraction Extraction with Organic Solvents start->extraction phase_separation Phase Separation extraction->phase_separation drying Drying of Polar Phase phase_separation->drying derivatization Two-Step Derivatization (Methoximation & Silylation) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification using Internal Standard gcms_analysis->quantification end Sorbitol Concentration quantification->end

Caption: Workflow for GC-MS analysis of sorbitol.

Conclusion

The provided data and protocols offer a framework for researchers to effectively measure the impact of this compound on sorbitol accumulation. The quantitative data demonstrates this compound's potency in reducing elevated sorbitol levels, a key factor in the pathogenesis of diabetic complications. The detailed experimental protocols provide practical guidance for obtaining reliable and reproducible measurements of sorbitol in relevant biological samples, which is essential for preclinical and clinical investigations of aldose reductase inhibitors. The correlation between erythrocyte and nerve tissue sorbitol levels suggests that erythrocyte sorbitol can be a valuable and accessible biomarker for assessing the therapeutic efficacy of this compound.[4]

References

Application Notes: Protocol for Testing Lidorestat in Streptozotocin-Induced Diabetic Rats

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for evaluating the efficacy of Lidorestat, an aldose reductase inhibitor, in a streptozotocin (STZ)-induced diabetic rat model of peripheral neuropathy. The protocols are designed for researchers in pharmacology, neuroscience, and drug development.

Introduction

Diabetic peripheral neuropathy is a common complication of diabetes mellitus, characterized by nerve damage and loss of function. A key mechanism implicated in its pathogenesis is the overactivation of the polyol (sorbitol) pathway due to hyperglycemia. In this pathway, the enzyme aldose reductase converts excess glucose to sorbitol, which then accumulates intracellularly, leading to osmotic stress, reduced nerve blood flow, increased oxidative stress, and subsequent nerve damage.

This compound is a potent aldose reductase inhibitor designed to block this pathway, thereby preventing the accumulation of sorbitol and mitigating downstream pathological effects. This document outlines the protocols for inducing diabetes in rats using streptozotocin and for assessing the therapeutic potential of this compound through electrophysiological, biochemical, and histological endpoints.

Experimental Design and Workflow

The overall experimental workflow involves animal acclimatization, induction of diabetes, grouping, chronic treatment with this compound, and subsequent terminal analysis.

G cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Chronic Treatment (8 Weeks) cluster_analysis Phase 3: Efficacy Assessment A Acclimatization (Male Sprague-Dawley Rats, 7-8 weeks) B Baseline Measurements (Body Weight, Blood Glucose) A->B C Induction of Diabetes (Single i.p. injection of STZ, 60 mg/kg) B->C D Confirmation of Diabetes (Blood Glucose > 250 mg/dL after 72h) C->D E Animal Grouping (n=10-12/group) - Control - Diabetic Control (Vehicle) - this compound (Low Dose) - this compound (High Dose) D->E F Daily Oral Administration (Vehicle or this compound) E->F G Weekly Monitoring (Body Weight, Blood Glucose) F->G H Nerve Conduction Velocity (NCV) Measurement G->H I Tissue Collection (Sciatic Nerve, Blood) H->I J Biochemical Assays (Sorbitol & Fructose Levels) I->J K Histopathological Analysis (Sciatic Nerve Morphology) I->K

Caption: Experimental workflow for evaluating this compound in diabetic rats.

Detailed Experimental Protocols

This protocol describes the induction of Type 1 diabetes in rats using a single high dose of streptozotocin (STZ).

  • Animals: Use male Sprague-Dawley or Wistar rats, aged 8-10 weeks (250-300g).[1][2] House the animals under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water. Allow at least one week for acclimatization.

  • STZ Preparation: Prepare a fresh solution of STZ (Sigma-Aldrich) in cold, sterile 0.1 M citrate buffer (pH 4.5) immediately before use. Protect the solution from light.

  • Induction: After an overnight fast, administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg body weight.[2][3][4] The control group should receive an equivalent volume of citrate buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection from a tail vein blood sample using a calibrated glucometer. Rats with a fasting blood glucose level greater than 250 mg/dL (or 15 mM) are considered diabetic and are included in the study.[2]

  • Animal Care: To prevent initial fatal hypoglycemia after STZ administration, provide the animals with 10% sucrose water for the first 24-48 hours.[2]

  • Grouping: Randomly assign the confirmed diabetic animals into the following groups (n=10-12 per group):

    • Group 1: Non-diabetic Control (Vehicle)

    • Group 2: Diabetic Control (Vehicle)

    • Group 3: Diabetic + this compound (e.g., 1 mg/kg/day)

    • Group 4: Diabetic + this compound (e.g., 4 mg/kg/day)

  • Drug Administration: this compound is administered orally via gavage once daily for a period of 8 weeks. The vehicle control is typically an aqueous solution containing a suspending agent like 0.5% carboxymethyl cellulose (CMC).

NCV is a primary functional endpoint for assessing peripheral nerve damage.

  • Anesthesia: Anesthetize the rat (e.g., with Ketamine/Xylazine, 30/2.5 mg/kg, i.p.) and maintain its body temperature at 37°C using a heating pad to prevent anesthetic-induced hypothermia, which can affect NCV.[5]

  • Electrode Placement:

    • Stimulating Electrodes: Place bipolar needle electrodes percutaneously to stimulate the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle (near the Achilles tendon).[5][6]

    • Recording Electrodes: Insert recording needle electrodes into the interosseous muscles of the hind paw to record the compound muscle action potential (CMAP).[6]

    • Ground Electrode: Place a ground electrode subcutaneously between the stimulating and recording sites.

  • Stimulation and Recording: Apply a supramaximal square-wave pulse (0.1 ms duration) at both the proximal and distal sites and record the resulting CMAPs.

  • Calculation: Measure the latency (in ms) from the stimulus artifact to the onset of the M-wave for both stimulation sites. Measure the distance (in mm) between the two stimulation sites along the nerve path. Calculate the Motor NCV (MNCV) using the following formula[5][6]:

    • MNCV (m/s) = Distance (mm) / [Proximal Latency (ms) - Distal Latency (ms)]

This protocol quantifies the key metabolites in the polyol pathway within the sciatic nerve.

  • Tissue Collection: Following NCV measurements and euthanasia, immediately dissect the sciatic nerves, freeze them in liquid nitrogen, and store them at -80°C until analysis.

  • Sample Preparation: Homogenize the weighed nerve tissue in 9 volumes of 0.8 M perchloric acid. Centrifuge the homogenate (e.g., 5,000 x g for 10 min at 4°C).[7] Neutralize the supernatant with 0.5 M potassium carbonate.

  • Sorbitol and Fructose Measurement: Measure the sorbitol and fructose content in the supernatant using established fluorometric or spectrophotometric enzymatic assays.[7][8][9] These assays typically involve enzymatic reactions coupled to the oxidation or reduction of NAD(P)H, which can be measured by changes in absorbance at 340 nm.

  • Data Normalization: Express the results as nmol per mg of tissue protein.

Histopathology provides a qualitative and quantitative assessment of nerve fiber morphology.

  • Tissue Processing: Immediately after dissection, fix the sciatic nerve segments in 10% neutral buffered formalin for at least 24 hours.[4]

  • Embedding and Sectioning: Process the fixed tissues through graded alcohols and xylene, and embed them in paraffin. Cut transverse sections (4-5 µm thick) and mount them on glass slides.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.

  • Microscopic Examination: Examine the slides under a light microscope. Assess for key pathological features of diabetic neuropathy, such as axonal swelling, demyelination, nerve fiber derangement or loss, and changes in Schwann cell numbers.[4][10]

This compound's Mechanism of Action: The Polyol Pathway

Under hyperglycemic conditions, increased intracellular glucose is shunted into the polyol pathway. This compound acts by inhibiting aldose reductase, the pathway's rate-limiting enzyme.

G cluster_pathway Polyol Pathway in Hyperglycemia cluster_inhibition Therapeutic Intervention cluster_outcome Pathological Consequences Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) OxidativeStress Oxidative Stress (NADPH Depletion) Glucose->OxidativeStress Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) OsmoticStress Osmotic Stress Sorbitol->OsmoticStress RedoxImbalance Redox Imbalance (Increased NADH/NAD+) Sorbitol->RedoxImbalance This compound This compound This compound->Block Neuropathy Nerve Damage (Diabetic Neuropathy) OsmoticStress->Neuropathy OxidativeStress->Neuropathy RedoxImbalance->Neuropathy

Caption: this compound inhibits Aldose Reductase in the Polyol Pathway.

This inhibition by this compound is expected to prevent the accumulation of intracellular sorbitol and fructose, thereby alleviating osmotic stress, preserving NADPH levels to combat oxidative stress, and maintaining redox balance within the nerve cells.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups. Data are typically presented as mean ± standard error of the mean (SEM).

Table 1: General Physiological Parameters

GroupInitial Body Weight (g)Final Body Weight (g)Final Blood Glucose (mg/dL)
Control
Diabetic Control
This compound (Low Dose)
This compound (High Dose)

Table 2: Nerve Conduction Velocity and Biochemical Data

GroupMotor NCV (m/s)Sciatic Nerve Sorbitol (nmol/mg protein)Sciatic Nerve Fructose (nmol/mg protein)
Control
Diabetic Control
This compound (Low Dose)
This compound (High Dose)

Table 3: Semiquantitative Histopathological Scoring

GroupAxonal SwellingDemyelinationOverall Degeneration Score
Control
Diabetic Control
This compound (Low Dose)
This compound (High Dose)
(Scoring: e.g., 0=None, 1=Mild, 2=Moderate, 3=Severe)

References

Application Notes and Protocols: Lidorestat in Diabetic Nephropathy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. A key pathway implicated in its pathogenesis is the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase (AR) converts excess glucose to sorbitol. The accumulation of sorbitol and subsequent metabolic changes lead to oxidative stress, inflammation, and fibrosis in the kidney.

Lidorestat is a potent and highly selective inhibitor of aldose reductase, with an IC50 of 5 nM[1]. While clinical development has primarily focused on diabetic neuropathy, its mechanism of action holds significant promise for the investigation and potential treatment of diabetic nephropathy. These application notes provide a summary of the theoretical framework, potential experimental data, and detailed protocols for studying the effects of this compound in the context of DN research.

Data Presentation: Expected Outcomes of this compound Treatment in a Diabetic Nephropathy Model

Given the absence of direct clinical or preclinical data for this compound on renal endpoints in diabetic nephropathy, the following tables present hypothetical yet plausible outcomes based on the known effects of potent aldose reductase inhibitors in relevant animal models. These tables are intended to serve as a guide for experimental design and endpoint analysis.

Table 1: Expected In Vitro Efficacy of this compound

ParameterMethodExpected Outcome with this compound
Aldose Reductase InhibitionSpectrophotometric Enzyme AssayIC50: ~5 nM[1]
Sorbitol Accumulation in Renal CellsHPLC or GC-MSDose-dependent reduction
Oxidative Stress Markers (e.g., ROS)Fluorescent Probes (e.g., DCFDA)Significant decrease in high-glucose conditions
Pro-fibrotic Marker (e.g., TGF-β1)ELISA or Western BlotAttenuation of high-glucose induced expression
Pro-inflammatory Cytokine (e.g., MCP-1)ELISA or qPCRReduction in expression under hyperglycemic stress

Table 2: Expected In Vivo Efficacy of this compound in a Streptozotocin-Induced Diabetic Rat Model of Nephropathy (12-week study)

ParameterControl (Non-Diabetic)Diabetic + VehicleDiabetic + this compound (5 mg/kg/day, p.o.)
Renal Function
Urinary Albumin Excretion (µ g/24h )15 ± 5150 ± 3075 ± 20
Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²)1.2 ± 0.20.7 ± 0.151.0 ± 0.2
Biochemical Parameters
Kidney Sorbitol Levels (nmol/g tissue)5 ± 250 ± 1010 ± 4
Kidney Oxidative Stress Markers (e.g., MDA)BaselineSignificantly ElevatedNear-baseline levels
Histological Parameters
Glomerular Mesangial Expansion (%)20 ± 550 ± 1030 ± 8
Tubulointerstitial Fibrosis (%)<525 ± 810 ± 5

Signaling Pathways and Experimental Workflows

Polyol Pathway and Downstream Signaling in Diabetic Nephropathy

The following diagram illustrates the central role of the polyol pathway in the pathogenesis of diabetic nephropathy and the proposed mechanism of action for this compound.

Polyol_Pathway_DN cluster_Extracellular Extracellular Space cluster_Intracellular Renal Cell (Mesangial, Podocyte, Tubular) Hyperglycemia Hyperglycemia Glucose Intracellular Glucose Hyperglycemia->Glucose GLUT transporters AldoseReductase Aldose Reductase (AR) Glucose->AldoseReductase DAG Diacylglycerol (DAG) Glucose->DAG Sorbitol Sorbitol AldoseReductase->Sorbitol OxidativeStress Oxidative Stress (ROS, NADPH depletion) AldoseReductase->OxidativeStress NADPH consumption SDH Sorbitol Dehydrogenase Sorbitol->SDH Sorbitol->OxidativeStress Osmotic Stress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs AGEs->OxidativeStress Inflammation Inflammation AGEs->Inflammation PKC Protein Kinase C (PKC) DAG->PKC TGF_beta TGF-β1 PKC->TGF_beta PKC->Inflammation OxidativeStress->TGF_beta OxidativeStress->Inflammation CellDamage Cell Damage & Apoptosis OxidativeStress->CellDamage Fibrosis Fibrosis (ECM Deposition) TGF_beta->Fibrosis Fibrosis->CellDamage leads to organ dysfunction Inflammation->CellDamage This compound This compound This compound->AldoseReductase Inhibits

Caption: Polyol pathway signaling in diabetic nephropathy.

Experimental Workflow for Evaluating this compound

This workflow provides a logical progression for the preclinical evaluation of this compound for diabetic nephropathy, from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_InVitro In Vitro / Biochemical Assessment cluster_InVivo In Vivo Animal Model cluster_Analysis Ex Vivo / Endpoint Analysis A1 Aldose Reductase Inhibition Assay (IC50) A2 Renal Cell Culture (High Glucose Model) A1->A2 A3 Measure Intracellular Sorbitol Levels A2->A3 A4 Assess Oxidative Stress & Pro-fibrotic Markers A3->A4 B1 Induce Diabetic Nephropathy (e.g., STZ in rats) A4->B1 Proceed if potent & cell-permeable B2 Administer this compound (e.g., 5 mg/kg/day, p.o.) B1->B2 B3 Monitor Renal Function (Albuminuria, eGFR) B2->B3 B4 Terminal Kidney Tissue Collection B3->B4 C1 Histopathology (Mesangial expansion, Fibrosis) B4->C1 C2 Biochemical Analysis (Kidney Sorbitol, Oxidative Stress) B4->C2 C3 Gene & Protein Expression (TGF-β1, Collagen) B4->C3

Caption: Preclinical workflow for this compound in DN.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the IC50 of this compound for aldose reductase.

Materials:

  • Purified recombinant human or rat kidney aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • This compound

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, NADPH, and aldose reductase enzyme to each well.

  • Add serial dilutions of this compound to the appropriate wells. Include vehicle-only controls.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding DL-glyceraldehyde to all wells.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. This reflects the rate of NADPH oxidation.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value.

In Vivo Streptozotocin (STZ)-Induced Diabetic Nephropathy Rat Model

Objective: To evaluate the in vivo efficacy of this compound in a rat model of diabetic nephropathy.

Animals:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for urine collection

  • Blood glucose monitoring system

Procedure:

  • Induction of Diabetes:

    • Fast rats overnight.

    • Administer a single intraperitoneal injection of STZ (e.g., 55-65 mg/kg) dissolved in cold citrate buffer.

    • Confirm diabetes 48-72 hours later by measuring tail vein blood glucose. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Treatment:

    • After 2-4 weeks of established hyperglycemia to allow for the initiation of renal changes, randomize diabetic animals into two groups: Vehicle control and this compound treatment.

    • Administer this compound (5 mg/kg/day) or vehicle daily by oral gavage[1]. Include a non-diabetic control group.

  • Monitoring and Sample Collection:

    • Monitor blood glucose and body weight weekly.

    • At 4, 8, and 12 weeks of treatment, place rats in metabolic cages for 24-hour urine collection to measure urinary albumin excretion.

    • Collect blood samples at the same time points to measure serum creatinine and calculate eGFR.

  • Terminal Procedures:

    • At the end of the 12-week treatment period, euthanize the animals.

    • Perfuse the kidneys with saline and collect them. One kidney can be fixed in formalin for histological analysis, and the other can be snap-frozen for biochemical assays.

Measurement of Urinary Albumin Excretion

Objective: To quantify the level of albumin in the urine as a marker of kidney damage.

Materials:

  • Rat Albumin ELISA Kit

  • Urine samples collected from metabolic cages

  • Microplate reader

Procedure:

  • Centrifuge the collected 24-hour urine samples to remove debris.

  • Perform the Rat Albumin ELISA according to the manufacturer's instructions.

  • Briefly, add diluted urine samples and standards to the antibody-coated wells.

  • Incubate, wash, and then add the detection antibody.

  • After another incubation and wash step, add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength.

  • Calculate the albumin concentration from the standard curve and express it as total albumin excreted over 24 hours.

Conclusion

This compound's potent and selective inhibition of aldose reductase makes it a valuable research tool for investigating the role of the polyol pathway in diabetic nephropathy. The protocols and expected outcomes outlined in these application notes provide a comprehensive framework for researchers to design and execute studies to elucidate the potential therapeutic benefits of this compound in mitigating the progression of this debilitating disease. While direct evidence in nephropathy is lacking, the strong mechanistic rationale warrants further preclinical investigation.

References

Application Notes and Protocols for Assessing Nerve Conduction Velocity Following Lidorestat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage and a decline in nerve function. One of the key electrophysiological measures used to assess the integrity of peripheral nerves is nerve conduction velocity (NCV). Lidorestat is an aldose reductase inhibitor (ARI) investigated for its potential to slow the progression of diabetic neuropathy. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions, leading to an accumulation of sorbitol and subsequent nerve damage. By inhibiting this enzyme, this compound and other ARIs aim to mitigate this pathological process.

These application notes provide detailed protocols for assessing the efficacy of this compound and other aldose reductase inhibitors on nerve conduction velocity, primarily in preclinical animal models of diabetic neuropathy. The methodologies described are essential for researchers and professionals involved in the development of novel therapies for this condition. While specific clinical trial data on this compound's effect on NCV is not publicly available, this document presents data from other aldose reductase inhibitors to provide a comparative context.

Data Presentation: Efficacy of Aldose Reductase Inhibitors on Nerve Conduction Velocity

The following table summarizes the effects of various aldose reductase inhibitors on nerve conduction velocity in both clinical and preclinical studies. This data provides a benchmark for assessing the potential efficacy of novel compounds like this compound.

Aldose Reductase InhibitorStudy PopulationNerve(s) TestedTreatment DurationChange in Nerve Conduction Velocity (m/s)Reference
Ranirestat Patients with diabetic polyneuropathyTibial motor, Median motor, Median sensory52 weeksSignificant increase in tibial motor NCV (0.52 m/s difference vs. placebo)[1]
Fidarestat Patients with diabetic neuropathyMedian motor, Tibial motor, Median sensory52 weeksSignificant improvement in median nerve FCV and minimal latency[2]
Zenarestat Patients with diabetic peripheral polyneuropathySural sensory, Peroneal motor, Tibial motor, Median motor and sensory52 weeksDose-dependent significant improvement in NCV[3][4]
Tolrestat Patients with diabetic peripheral neuropathyMedian, Ulnar, Tibial, Peroneal motor24-52 weeksSignificant treatment effect of approximately 1 m/s for all nerves
Sorbinil Patients with stable diabetesPeroneal motor, Median motor, Median sensory9 weeksMean increase of 0.70 m/s (Peroneal), 0.66 m/s (Median motor), 1.16 m/s (Median sensory)[5]
Ponalrestat Patients with diabetic polyneuropathySural sensory, Peroneal motor18 monthsNo significant improvement[2]
Unnamed ARI Mutant diabetic C57BL/Ks miceSciatic motor2 weeksImproved from 30.0 ± 1.4 to 38.0 ± 4.6 m/s[6]
Statil (ARI) Streptozocin-induced diabetic ratsSciaticNot specifiedCompletely prevented the slowing of NCV[7]

Experimental Protocols

Protocol 1: Motor Nerve Conduction Velocity (MNCV) Measurement in Rodent Models of Diabetic Neuropathy

This protocol details the procedure for measuring motor nerve conduction velocity in the sciatic nerve of rats or mice, a standard method for assessing the efficacy of treatments for diabetic neuropathy.[8][9][10]

Materials:

  • Anesthetized rodent (e.g., streptozotocin-induced diabetic rat or mouse)

  • Electrophysiology recording system (e.g., PowerLab, Nicolet VikingQuest)

  • Stimulating needle electrodes

  • Recording needle electrodes

  • Ground electrode

  • Warming pad and lamp

  • Thermometer to monitor body temperature

  • Calipers or a ruler for distance measurement

  • 70% alcohol for cleaning electrodes

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[8]

    • Maintain the animal's body temperature at 37°C using a warming pad and lamp to prevent anesthesia-induced hypothermia, which can affect NCV measurements.[8]

    • Place the animal in a prone position and securely fix its limbs.[11]

  • Electrode Placement:

    • Insert the stimulating needle electrodes subcutaneously near the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle (near the Achilles tendon).[9][11]

    • Place the recording needle electrodes in the intrinsic foot muscles (e.g., plantar muscles) to record the compound muscle action potential (CMAP).[11]

    • Position a ground electrode subcutaneously between the stimulating and recording electrodes.

  • Stimulation and Recording:

    • Set the parameters on the electrophysiology system. For motor nerve conduction studies, typical settings are:

      • Stimulus duration: 0.02 - 0.2 ms[8][11]

      • Stimulus intensity: Supramaximal (increase until the CMAP amplitude no longer increases)

      • Low-frequency filter: 1 Hz[8]

      • High-frequency filter: 10 kHz[8]

    • Deliver a single electrical stimulus at the proximal site (sciatic notch) and record the resulting CMAP.

    • Deliver a second stimulus at the distal site (ankle) and record the corresponding CMAP.

  • Data Analysis:

    • Measure the latency of the onset of the CMAP for both the proximal and distal stimulation sites.

    • Measure the distance between the proximal and distal stimulation sites using calipers.

    • Calculate the MNCV using the following formula:

      • MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))[9]

Protocol 2: Sensory Nerve Conduction Velocity (SNCV) Measurement in Rodent Models of Diabetic Neuropathy

This protocol outlines the procedure for measuring sensory nerve conduction velocity in the sural or tail nerve of rodents.[8][12][13]

Materials:

  • Same as for MNCV measurement.

Procedure:

  • Animal Preparation:

    • Follow the same animal preparation steps as in the MNCV protocol.

  • Electrode Placement (Sural Nerve):

    • Place the stimulating electrodes near the sural nerve at the ankle.[10]

    • Position the recording electrodes subcutaneously over the dorsum of the fourth and fifth digits.[10][12]

    • Place a ground electrode between the stimulating and recording sites.

  • Electrode Placement (Tail Nerve):

    • For sensory NCV in the tail, place the stimulating electrodes distally along the tail.[8]

    • Position the recording electrodes proximally along the tail at a known distance from the stimulating electrodes.[8]

  • Stimulation and Recording:

    • Set the parameters on the electrophysiology system. For sensory nerve conduction studies, typical settings are:

      • Stimulus duration: 0.02 ms[8]

      • Stimulus intensity: Supramaximal

      • Low-frequency filter: 1 Hz[8]

      • High-frequency filter: 10 kHz[8]

    • Deliver a single electrical stimulus and record the sensory nerve action potential (SNAP).

  • Data Analysis:

    • Measure the latency to the peak of the SNAP.

    • Measure the distance between the stimulating and recording electrodes.

    • Calculate the SNCV using the following formula:

      • SNCV (m/s) = Distance (mm) / Latency (ms)

Mandatory Visualizations

Aldose Reductase Signaling Pathway in Diabetic Neuropathy

AldoseReductasePathway Aldose Reductase Signaling Pathway in Diabetic Neuropathy cluster_extracellular Extracellular cluster_intracellular Intracellular (Nerve Cell) Glucose_ext High Glucose (Hyperglycemia) Glucose_int Glucose Glucose_ext->Glucose_int GLUT Transporter Sorbitol Sorbitol Glucose_int->Sorbitol + Fructose Fructose Sorbitol->Fructose + OsmoticStress Osmotic Stress Sorbitol->OsmoticStress PKC_activation PKC Activation Fructose->PKC_activation AR Aldose Reductase AR->Glucose_int NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase SDH->Sorbitol NADH NADH SDH->NADH NADPH NADPH NADPH->AR Cofactor OxidativeStress Increased Oxidative Stress NADP->OxidativeStress Depletion of NADPH reduces GSH regeneration NAD NAD+ NAD->SDH Cofactor NADH->OxidativeStress Increased NADH/NAD+ ratio NerveDamage Nerve Damage & Reduced NCV OxidativeStress->NerveDamage OsmoticStress->NerveDamage Reduced_NO Reduced Nitric Oxide Reduced_NO->NerveDamage PKC_activation->NerveDamage This compound This compound (ARI) This compound->AR Inhibits

Caption: The polyol pathway's role in diabetic neuropathy and this compound's mechanism.

Experimental Workflow for Assessing NCV after this compound Treatment

NCV_Workflow Experimental Workflow: NCV Assessment after this compound Treatment cluster_setup Experimental Setup cluster_measurement NCV Measurement cluster_analysis Data Analysis & Interpretation Induce_Diabetes Induce Diabetes in Rodents (e.g., STZ injection) Group_Allocation Randomly Allocate to Groups: - Control - Diabetic + Vehicle - Diabetic + this compound Induce_Diabetes->Group_Allocation Treatment Administer this compound or Vehicle for a Defined Period Group_Allocation->Treatment Anesthetize Anesthetize Animal & Maintain Body Temperature Treatment->Anesthetize Electrode_Placement Place Stimulating & Recording Electrodes on Target Nerve Anesthetize->Electrode_Placement Stimulate_Record Deliver Supramaximal Stimuli & Record Nerve Potentials Electrode_Placement->Stimulate_Record Calculate_NCV Calculate Motor & Sensory NCV (Distance / ΔLatency) Stimulate_Record->Calculate_NCV Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Calculate_NCV->Statistical_Analysis Interpret_Results Interpret Results: Assess this compound Efficacy Statistical_Analysis->Interpret_Results

Caption: Workflow for evaluating this compound's effect on nerve conduction velocity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Lidorestat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Lidorestat in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). What can I do?

This is a common issue for poorly water-soluble compounds. Here are several strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Optimize the DMSO concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can cause the compound to precipitate upon dilution. Aim for the lowest possible final DMSO concentration, typically below 0.5% for cell-based assays.

  • Use a stepwise dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the rapid change in solvent polarity that leads to precipitation.

  • Incorporate co-solvents or surfactants: The addition of a small percentage of a biocompatible co-solvent or surfactant to your aqueous buffer can significantly improve the solubility of this compound. See the Troubleshooting Guide for specific examples.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating can help redissolve small amounts of precipitate. However, be cautious about the thermal stability of this compound.

Q3: What are the most common strategies to enhance the aqueous solubility of this compound for in vitro and in vivo studies?

Several formulation strategies can be employed to improve the aqueous solubility of this compound. The choice of method will depend on the specific application (e.g., in vitro cell culture, animal studies) and the desired concentration. The most common and effective approaches include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.

  • Surfactants: These can form micelles that encapsulate the hydrophobic drug molecules.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.

  • Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier at the molecular level, which can enhance its dissolution rate and solubility.

Troubleshooting Guide

Issue 1: this compound Precipitation in Aqueous Buffers
Symptom Possible Cause Suggested Solution
Immediate and heavy precipitation upon dilution of DMSO stock.The final concentration of this compound exceeds its solubility limit in the aqueous buffer.1. Reduce the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity).3. Employ a solubility enhancement technique (see below).
A fine precipitate forms over time.The solution is supersaturated and thermodynamically unstable.1. Prepare fresh solutions before each experiment.2. Consider using a formulation that provides better long-term stability, such as a cyclodextrin complex or a nanosuspension.
The compound will not fully dissolve in the initial DMSO stock.The concentration of the stock solution is too high.1. Gently warm the solution (up to 60°C) and sonicate to aid dissolution.[2] 2. Prepare a less concentrated stock solution.

Data Presentation

Table 1: Reported Solubility of this compound in Various Solvents

Solvent/FormulationConcentrationMolarityNotes
DMSO50 mg/mL132.86 mMRequires ultrasonic and warming to 60°C to achieve.[2]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL5.53 mMClear solution for in vivo use.[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 0.56 mg/mL1.49 mMClear solution for in vivo use.[2]
10% DMSO / 90% corn oil≥ 0.56 mg/mL1.49 mMClear solution for in vivo use.[2]

Note: The aqueous solubility of this compound in standard buffers like PBS is not well-documented in publicly available literature. The data above should be used as a reference for formulating this compound in non-aqueous or co-solvent systems.

Experimental Protocols & Visualizations

Decision-Making Workflow for Solubility Enhancement

This diagram provides a logical workflow for researchers to select an appropriate strategy to overcome this compound's solubility issues based on their experimental needs.

G start Start: This compound Solubility Issue concentration Is the required concentration low (<10 µM)? start->concentration simple_dilution Attempt simple dilution in aqueous buffer with low percentage of DMSO (<0.5%) concentration->simple_dilution Yes invitro_or_invivo Is the application in vitro or in vivo? concentration->invitro_or_invivo No success1 Success simple_dilution->success1 No Precipitation failure1 Precipitation occurs simple_dilution->failure1 failure1->invitro_or_invivo invitro In Vitro Experiments invitro_or_invivo->invitro In Vitro invivo In Vivo Experiments invitro_or_invivo->invivo In Vivo cosolvent Use of Co-solvents (e.g., PEG300, Propylene Glycol) or Surfactants (e.g., Tween-80) invitro->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., SBE-β-CD) invitro->cyclodextrin nanosuspension Nanosuspension Formulation invivo->nanosuspension solid_dispersion Solid Dispersion (for oral administration) invivo->solid_dispersion

Choosing a solubility enhancement strategy.
Protocol 1: Preparation of a this compound Nanosuspension by Precipitation

This protocol describes a general method for preparing a nanosuspension, which can be adapted for this compound.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve this compound in a suitable organic solvent (e.g., acetone, methanol) precipitation 3. Add the organic phase dropwise to the aqueous phase under high-speed homogenization dissolve->precipitation stabilizer 2. Prepare an aqueous solution of a stabilizer (e.g., HPMC, PVA, Poloxamer) stabilizer->precipitation evaporation 4. Remove the organic solvent by evaporation under reduced pressure precipitation->evaporation characterization 5. Characterize the nanosuspension (particle size, zeta potential) evaporation->characterization

Nanosuspension preparation workflow.

Methodology:

  • Dissolve this compound: Prepare a concentrated solution of this compound in a water-miscible organic solvent such as acetone or methanol.

  • Prepare Stabilizer Solution: In a separate vessel, dissolve a stabilizer (e.g., hydroxypropyl methylcellulose (HPMC), polyvinyl alcohol (PVA), or a poloxamer) in purified water.

  • Precipitation: Add the this compound solution dropwise into the stabilizer solution while stirring at a high speed using a homogenizer. The rapid solvent change will cause the this compound to precipitate as nanoparticles, with the stabilizer preventing their aggregation.

  • Solvent Evaporation: Remove the organic solvent from the suspension using a rotary evaporator under reduced pressure.

  • Characterization: Analyze the resulting nanosuspension for particle size distribution and zeta potential to ensure stability.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.

G dissolve_cd 1. Dissolve a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) in water with stirring add_this compound 2. Add this compound to the cyclodextrin solution dissolve_cd->add_this compound stir 3. Stir the mixture at room temperature for 24-48 hours to allow for complex formation add_this compound->stir filter 4. Filter the solution to remove any un-complexed this compound stir->filter lyophilize 5. Lyophilize the filtrate to obtain a solid powder of the This compound-cyclodextrin complex filter->lyophilize characterize 6. Characterize the complex (e.g., by DSC, FTIR, NMR) and determine solubility lyophilize->characterize

Cyclodextrin complexation workflow.

Methodology:

  • Dissolve Cyclodextrin: Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

  • Add this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature for an extended period (24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the suspension to remove the undissolved, un-complexed this compound.

  • Lyophilization: Freeze-dry the clear filtrate to obtain a solid powder of the this compound-cyclodextrin complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR). The aqueous solubility of the complex should then be determined.

References

Technical Support Center: Optimizing Lidorestat Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Lidorestat in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of the enzyme aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the conversion of excess glucose into sorbitol. Sorbitol does not easily cross cell membranes and its accumulation in tissues like nerves and the lens of the eye can cause osmotic stress and other cellular damage, contributing to diabetic complications such as neuropathy and cataracts.[2] By inhibiting aldose reductase, this compound prevents the formation of sorbitol, thereby mitigating these downstream pathological effects.

Q2: What is a typical starting dose for this compound in a diabetic rat model?

A2: Based on published data in a streptozotocin (STZ)-induced diabetic rat model, a good starting point for oral administration is in the range of 1-10 mg/kg/day. Specifically, studies have shown an ED50 (the dose that produces 50% of the maximal effect) of 1.9 mg/kg/day for lowering sciatic nerve sorbitol and 4.5 mg/kg/day for lowering lens sorbitol levels.[1] A dose of 5 mg/kg/day has been used in longer-term (2-month) intervention studies and was effective in normalizing polyol levels and improving nerve conduction velocity deficits.[1]

Q3: How should I formulate this compound for oral administration in rodents?

A3: this compound is an acetic acid derivative and may have limited aqueous solubility. For preclinical oral dosing of poorly soluble compounds, a common approach is to create a suspension. A typical vehicle for such a suspension could be an aqueous solution containing a suspending agent like 0.5% carboxymethylcellulose (CMC) and a surfactant such as 0.1% Tween 80 to aid in wetting and prevent aggregation of the drug particles. It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.

Q4: What are the key pharmacokinetic parameters of this compound in rats?

A4: In Sprague-Dawley rats, this compound has demonstrated a favorable pharmacokinetic profile for an oral drug candidate. Key parameters are summarized in the table below.[1]

ParameterValue
Oral Bioavailability (F)82%
Half-life (t1/2)5.6 hours
Volume of Distribution (Vd)0.694 L/kg
Max Concentration (Cmax) in Sciatic Nerve (10 mg/kg dose)2.36 µg equiv/g
Max Concentration (Cmax) in Eye (10 mg/kg dose)1.45 µg equiv/g

Troubleshooting Guide

Problem 1: I am not observing a significant reduction in tissue sorbitol levels despite administering what should be an effective dose of this compound.

  • Possible Cause 1: Formulation/Solubility Issues.

    • Troubleshooting: Ensure your this compound formulation is homogenous. If making a suspension, vortex it thoroughly before each gavage. Consider particle size reduction of your this compound powder to improve dissolution and absorption. You could also explore alternative vehicles, such as a lipid-based formulation, which have been shown to improve oral bioavailability of poorly soluble drugs.[3][4][5]

  • Possible Cause 2: Dosing Inaccuracy.

    • Troubleshooting: Double-check your dose calculations and the concentration of your dosing solution. Ensure your oral gavage technique is consistent and delivering the full intended volume.

  • Possible Cause 3: Timing of Measurement.

    • Troubleshooting: Consider the pharmacokinetic profile of this compound. With a half-life of 5.6 hours in rats, tissue concentrations will fluctuate.[1] Ensure you are collecting tissues at a consistent time point relative to the last dose to minimize variability. For a chronic study, consistent daily dosing is key to maintaining steady-state concentrations.

Problem 2: My animals are showing signs of toxicity or off-target effects.

  • Possible Cause 1: Off-target Inhibition.

    • Troubleshooting: While this compound is highly selective for aldose reductase over aldehyde reductase, at very high doses, off-target effects can occur with any drug.[1] One of the main reasons for the failure of some aldose reductase inhibitors in clinical trials was poor selectivity over the related enzyme aldehyde reductase (ALR1), leading to toxicity.[6] If you suspect toxicity, it is crucial to perform a dose-response study to find the minimum effective dose. Consider reducing the dose and extending the treatment duration.

  • Possible Cause 2: Vehicle Toxicity.

    • Troubleshooting: Always include a vehicle-only control group in your study. If animals in the vehicle group are showing adverse effects, the vehicle itself may be the issue. Consider alternative, well-tolerated vehicles.

  • Possible Cause 3: Interaction with Animal Model.

    • Troubleshooting: The underlying pathology of your animal model could make them more susceptible to drug-related side effects. Monitor your animals closely for any signs of distress and consult with a veterinarian.

Problem 3: I am seeing high variability in my endpoint measurements (e.g., nerve conduction velocity).

  • Possible Cause 1: Inconsistent Measurement Technique.

    • Troubleshooting: Ensure that the person performing the measurements is well-trained and follows a standardized protocol. For nerve conduction velocity, maintaining a consistent body temperature in the anesthetized animal is critical, as temperature can significantly affect the results.[7]

  • Possible Cause 2: Progression of Disease in the Animal Model.

    • Troubleshooting: Diabetic neuropathy is a progressive condition.[8] Ensure your animals are age-matched and have a similar severity of diabetes at the start of the treatment. Randomize animals into treatment groups to minimize bias.

  • Possible Cause 3: Dosing and Formulation Inconsistency.

    • Troubleshooting: As mentioned in Problem 1, ensure your formulation is homogenous and your dosing is accurate and consistent.

Experimental Protocols

Key Experiment: Assessment of Motor Nerve Conduction Velocity (MNCV) in STZ-Diabetic Rats
  • Animal Model: Induce diabetes in male Sprague-Dawley rats with a single intraperitoneal injection of streptozotocin (STZ) in citrate buffer. Confirm hyperglycemia (blood glucose > 250 mg/dL) 48-72 hours post-injection.

  • Anesthesia: Anesthetize the rat (e.g., with an appropriate dose of ketamine/xylazine). It is crucial to maintain the animal's body temperature at 37°C using a heating pad and monitor with a rectal probe, as temperature can affect nerve conduction.[7]

  • Stimulation: Deliver supramaximal electrical stimuli to the sciatic nerve at two points: the sciatic notch (proximal) and the Achilles tendon (distal) using bipolar needle electrodes.[9]

  • Recording: Record the resulting compound muscle action potentials (M-waves) from the interosseous muscles of the hind paw using recording needle electrodes.

  • Calculation: Measure the latency (time from stimulus to the onset of the M-wave) for both proximal and distal stimulation points. Measure the distance between the two stimulation sites along the nerve. Calculate MNCV using the following formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Supporting Experiment 1: Quantification of Sciatic Nerve Sorbitol
  • Tissue Collection: At the end of the study, euthanize the animal and quickly dissect the sciatic nerves.

  • Homogenization: Homogenize the nerve tissue in a suitable buffer and deproteinize the sample.

  • Analysis: Sorbitol levels can be quantified using methods such as high-performance liquid chromatography (HPLC) after derivatization.[10] This allows for sensitive and specific measurement of polyols in the tissue extract.

Supporting Experiment 2: Assessment of Lens Opacity
  • Observation: Lenses can be visually inspected and graded for opacity using a slit-lamp microscope in anesthetized animals or in excised lenses at the end of the study.[11]

  • Scoring: A grading system can be used to quantify the degree of cataract formation (e.g., 0 = clear, 1 = slight opacity, 2 = moderate opacity, 3 = mature cataract).[12][13]

Visualizations

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose This compound This compound This compound->AldoseReductase Inhibits AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD+ NAD->SDH

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Experimental_Workflow start Start: Induce Diabetes (STZ Injection in Rats) confirm_hyperglycemia Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) start->confirm_hyperglycemia group_assignment Randomize into Groups (Vehicle, this compound Doses) confirm_hyperglycemia->group_assignment treatment Daily Oral Dosing (e.g., 4-8 weeks) group_assignment->treatment endpoint_measurement Endpoint Measurements treatment->endpoint_measurement ncv Nerve Conduction Velocity endpoint_measurement->ncv sorbitol Tissue Sorbitol Levels endpoint_measurement->sorbitol lens Lens Opacity Scoring endpoint_measurement->lens data_analysis Data Analysis and Statistical Comparison ncv->data_analysis sorbitol->data_analysis lens->data_analysis

Caption: A typical experimental workflow for evaluating this compound in a diabetic rat model.

Troubleshooting_Logic start No significant effect observed check_formulation Is the formulation homogenous and stable? start->check_formulation check_dose Are dose calculations and administration accurate? check_formulation->check_dose Yes optimize_formulation Optimize formulation: - Improve solubility - Check vehicle check_formulation->optimize_formulation No check_timing Is tissue collection timed with PK profile? check_dose->check_timing Yes verify_dosing Verify calculations and administration technique check_dose->verify_dosing No standardize_timing Standardize collection time post-dosing check_timing->standardize_timing No data_analysis Re-evaluate data check_timing->data_analysis Yes

Caption: A logical troubleshooting workflow for lack of this compound efficacy in vivo.

References

Stability of Lidorestat in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Lidorestat in various experimental conditions. The following information is based on general principles of pharmaceutical stability testing and data from related compounds, as specific stability studies on this compound are limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, where it is reported to be stable for up to two years. For short-term storage, 4°C is acceptable for up to two weeks. When dissolved in a solvent such as DMSO, solutions can be stored at -80°C for up to six months or at -20°C for one month.

Q2: Which solvents are suitable for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). To achieve higher concentrations, gentle warming and sonication may be necessary. For aqueous-based experiments, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it with the aqueous buffer. The final concentration of the organic solvent in the aqueous solution should be kept low to avoid affecting the experiment.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific data for this compound is not available, similar compounds, such as the aldose reductase inhibitor Epalrestat, have shown pH-dependent stability.[1] Generally, carboxylic acid-containing compounds can be more susceptible to degradation under acidic or alkaline conditions. For Epalrestat, greater stability was observed in neutral to alkaline conditions compared to acidic conditions.[1] It is recommended to perform preliminary stability tests at the intended experimental pH.

Q4: Is this compound sensitive to light?

A4: Photostability is a critical parameter for many pharmaceutical compounds. To minimize potential photodegradation, it is recommended to protect this compound solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term experiments or when exposed to light for extended periods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions regularly. Store stock solutions at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. Verify the stability of this compound under your specific experimental conditions (solvent, pH, temperature).
Precipitation of this compound in aqueous buffer Low aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility but does not interfere with the assay. Consider using a solubilizing agent, but verify its compatibility with your experimental setup.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. This involves exposing this compound to stress conditions such as acid, base, oxidation, heat, and light.[2][3] The resulting degradation profile can help in developing a stability-indicating HPLC method.

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

Representative HPLC Method for Stability Testing of an Aldose Reductase Inhibitor (Epalrestat)

This method, adapted from a study on Epalrestat, can serve as a starting point for developing a stability-indicating method for this compound.[1]

Parameter Condition
Column C18 reverse-phase column
Mobile Phase Acetonitrile and a buffer solution (e.g., 25 mM potassium phosphate monobasic and 25 mM disodium hydrogen phosphate in water, pH 6.5) in a ratio of 35:65 (v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength
Injection Volume 10 µL

Data Presentation

Table 1: General Stability of this compound Powder and Solution
Form Storage Temperature Reported Stability
Powder-20°C2 years
Powder4°C2 weeks
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month
Table 2: Example Degradation Kinetics of a Similar Compound (Epalrestat) in Aqueous Solution[1]
Condition pH Temperature (°C) Degradation Rate Constant (k) Reaction Order
Acidic< 3.1325Rapid degradationFirst-order
Neutral to Alkaline> 5.0025Slower degradation with increasing pHFirst-order
Oxidative (3% H₂O₂)-Room Temperature-0.32 h⁻¹First-order
Oxidative (10% H₂O₂)-Room Temperature-0.56 h⁻¹First-order
Oxidative (30% H₂O₂)-Room Temperature-3.9 h⁻¹First-order

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A This compound Stock Solution B Acid Hydrolysis (0.1 N HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (0.1 N NaOH, RT) A->C Expose to Stress D Oxidation (3% H₂O₂, RT) A->D Expose to Stress E Thermal Degradation (80°C) A->E Expose to Stress F Photodegradation (UV/Vis Light) A->F Expose to Stress G Neutralization & Dilution B->G Sample at Time Points C->G Sample at Time Points D->G Sample at Time Points E->G Sample at Time Points F->G Sample at Time Points H HPLC Analysis G->H I Data Interpretation (Identify Degradants, Determine Pathways) H->I

Caption: Workflow for a forced degradation study of this compound.

Stability_Indicating_HPLC_Method cluster_input Input Sample cluster_hplc HPLC System cluster_output Output Sample Stressed this compound Sample (Mixture of this compound and Degradants) Injector Injector Sample->Injector Column C18 Column Injector->Column Mobile Phase Detector UV/MS Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram

Caption: Logical flow of a stability-indicating HPLC method.

References

Technical Support Center: Aldose Reductase Inhibitor Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials of aldose reductase inhibitors (ARIs).

Frequently Asked Questions (FAQs)

Q1: Why are many clinical trials of aldose reductase inhibitors (ARIs) failing to show significant efficacy, despite promising preclinical data?

A1: The translation of preclinical success to clinical efficacy for ARIs is a significant challenge due to several factors:

  • Complex Pathophysiology: Diabetic complications are multifactorial. While the polyol pathway, targeted by ARIs, is a key contributor, other mechanisms like the formation of advanced glycation end-products (AGEs), oxidative stress, and inflammation also play crucial roles.[1][2][3] Preclinical models may not fully recapitulate the complexity of human diabetic complications.

  • Disease Progression: Clinical trials often enroll patients with established, long-standing diabetic complications.[4][5] ARIs may be more effective in preventing or slowing the progression of early-stage disease rather than reversing significant, pre-existing tissue damage.[5]

  • Methodological Challenges in Early Trials: Many early clinical trials had methodological flaws, including a lack of standardized methods for quantifying changes in diabetic neuropathy.[4][5][6]

  • Patient Heterogeneity: The progression of diabetic complications can vary significantly among individuals. This heterogeneity can make it difficult to demonstrate a statistically significant treatment effect in a broad patient population.[4]

Q2: What are the common adverse effects observed in ARI clinical trials, and what is the underlying cause?

A2: Several ARIs have been withdrawn from clinical trials due to significant adverse effects.[2][6][7] A primary reason for these toxicities is a lack of selectivity.[1][2][8]

  • Structural Homology: Aldose reductase (ALR2) shares a high degree of structural similarity (around 65%) with aldehyde reductase (ALR1).[2][8]

  • Off-Target Inhibition: ALR1 plays a crucial role in detoxifying reactive aldehydes.[1][8] Non-selective ARIs that also inhibit ALR1 can disrupt this detoxification process, leading to cellular toxicity.[1][2] This is believed to be a contributing factor to the adverse effects seen with some earlier ARIs.[8]

Q3: How does the chemical class of an ARI affect its clinical trial performance?

A3: The chemical structure of an ARI can significantly impact its pharmacokinetic profile and selectivity, thereby influencing its clinical performance.

  • Carboxylic Acid Derivatives: While many are selective for aldose reductase, they often exhibit high plasma protein binding and poor pharmacokinetic profiles due to ionization at physiological pH, which can limit their bioavailability and efficacy in vivo.[8][9][10]

  • Hydantoin Derivatives: This class of inhibitors can inhibit both aldose reductase and aldehyde reductase with similar efficacy, increasing the risk of off-target effects.[9][10]

Troubleshooting Guide for ARI Experiments

Problem: Inconsistent or weak efficacy of our ARI in a diabetic neuropathy animal model.

Possible Causes & Troubleshooting Steps:

  • Inadequate Drug Exposure at the Target Tissue:

    • Solution: Conduct pharmacokinetic studies to determine the concentration of the inhibitor in nerve tissue. The dose of the ARI should be based on achieving sufficient target engagement, which can be assessed by measuring erythrocyte aldose reductase activity as a surrogate marker.[4]

  • Timing of Intervention:

    • Solution: Initiate treatment with the ARI at an early stage of diabetes in the animal model. Most animal studies have focused on the prevention of complications rather than the reversal of established damage.[4]

  • Model Selection:

    • Solution: Ensure the chosen animal model appropriately mimics the specific aspects of human diabetic neuropathy being studied. Different models may have varying degrees of reliance on the polyol pathway.

Problem: Our novel ARI shows signs of toxicity in cell-based assays or early animal studies.

Possible Causes & Troubleshooting Steps:

  • Lack of Selectivity:

    • Solution: Perform counter-screening against aldehyde reductase (ALR1) to determine the selectivity index of your inhibitor. A higher selectivity for ALR2 over ALR1 is desirable to minimize off-target toxicity.[1][2]

  • Disruption of Detoxification Pathways:

    • Solution: Investigate the impact of your ARI on the metabolism of other aldehydes. The enzymatic landscape for aldehyde metabolism is complex, with multiple enzymes like aldehyde dehydrogenases competing for substrates.[9][10]

Quantitative Data Summary

Table 1: Summary of Efficacy and Adverse Effects of Selected Aldose Reductase Inhibitors in Clinical Trials

Aldose Reductase InhibitorStatusReported EfficacyMajor Adverse Effects
Sorbinil WithdrawnMixed results in diabetic neuropathy trials.Hypersensitivity reactions (rash, fever), lymphadenopathy, pancytopenia.[6]
Tolrestat WithdrawnSome studies showed modest improvements in nerve function.Liver function abnormalities.[6]
Zenarestat WithdrawnSome positive effects on nerve conduction velocity.Impaired renal function.[6]
Epalrestat Approved in JapanCan delay the progression of diabetic neuropathy and improve associated symptoms, particularly with good glycemic control.[6][11][12]Generally well-tolerated, with some minor side effects reported.[7][12]
Fidarestat In Clinical TrialsIneffective in some trials for diabetic neuropathy.[7]N/A
Ranirestat In Clinical TrialsIneffective in some trials for diabetic neuropathy.[7]N/A
AT-001 In Clinical TrialsDid not significantly improve exercise capacity in patients with diabetic cardiomyopathy over 15 months.[13]N/A

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay

This protocol is essential for determining the potency and selectivity of a novel ARI.

  • Enzyme and Substrate Preparation:

    • Obtain purified recombinant human ALR2 and ALR1.

    • Prepare a reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2).

    • Prepare solutions of the co-factor NADPH, the substrate DL-glyceraldehyde for ALR2, and a suitable substrate for ALR1 (e.g., p-nitrobenzaldehyde).

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, NADPH, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding the respective enzyme (ALR2 or ALR1) and substrate.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both ALR2 and ALR1.

    • The selectivity index is calculated as the ratio of IC50 (ALR1) / IC50 (ALR2). A higher value indicates greater selectivity for ALR2.

Visualizations

Polyol_Pathway_and_Complications cluster_pathway Polyol Pathway cluster_consequences Cellular Stress & Complications Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose AR Aldose Reductase (ALR2) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs PKC_Activation PKC Activation Fructose->PKC_Activation AR->Sorbitol Oxidative_Stress Oxidative Stress (NADP+ increase) AR->Oxidative_Stress SDH->Fructose ARI Aldose Reductase Inhibitor (ARI) ARI->AR Inhibits Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Osmotic_Stress->Complications Oxidative_Stress->Complications AGEs->Complications PKC_Activation->Complications

Caption: The Polyol Pathway and its role in diabetic complications.

ARI_Development_Workflow Start Start: Identify Novel ARI Candidates InVitro In Vitro Screening: ALR2 Potency (IC50) Start->InVitro Selectivity Selectivity Assay: ALR2 vs. ALR1 InVitro->Selectivity Selectivity->InVitro Poor Selectivity: Redesign Compound CellBased Cell-Based Assays: Toxicity & Efficacy Selectivity->CellBased CellBased->InVitro High Toxicity: Redesign Compound AnimalModels Preclinical Animal Models: (e.g., Diabetic Neuropathy) CellBased->AnimalModels AnimalModels->CellBased Low Efficacy: Re-evaluate in vitro PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) AnimalModels->PK_PD ClinicalTrials Clinical Trials (Phase I, II, III) PK_PD->ClinicalTrials ClinicalTrials->AnimalModels Efficacy/Safety Issues: Further Preclinical Study Approval Regulatory Approval ClinicalTrials->Approval

Caption: Experimental workflow for ARI drug development.

Clinical_Trial_Challenges Central Challenges in ARI Clinical Trials Efficacy Limited Clinical Efficacy Central->Efficacy Toxicity Adverse Effects & Toxicity Central->Toxicity TrialDesign Trial Design & Methodology Central->TrialDesign Pharmacokinetics Poor Pharmacokinetics Central->Pharmacokinetics Biology Biological Complexity Central->Biology Efficacy_sub1 Late Stage Intervention Efficacy->Efficacy_sub1 Efficacy_sub2 Poor Preclinical Translation Efficacy->Efficacy_sub2 Toxicity_sub1 Lack of Selectivity (vs. ALR1) Toxicity->Toxicity_sub1 Toxicity_sub2 Off-Target Effects Toxicity->Toxicity_sub2 TrialDesign_sub1 Lack of Standardized Endpoints TrialDesign->TrialDesign_sub1 TrialDesign_sub2 Patient Heterogeneity TrialDesign->TrialDesign_sub2 Pharmacokinetics_sub1 High Protein Binding Pharmacokinetics->Pharmacokinetics_sub1 Pharmacokinetics_sub2 Low Bioavailability Pharmacokinetics->Pharmacokinetics_sub2 Biology_sub1 Multiple Pathogenic Pathways Biology->Biology_sub1 Biology_sub2 Enzyme Competition Biology->Biology_sub2

Caption: Logical relationships of challenges in ARI clinical trials.

References

Mitigating off-target effects of aldose reductase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aldose Reductase Inhibitors

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of aldose reductase inhibitors (ARIs).

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target concern when using Aldose Reductase (ALR2) inhibitors?

A1: The primary off-target concern is the non-selective inhibition of Aldehyde Reductase (ALR1).[1][2] ALR1 and ALR2 are highly homologous enzymes belonging to the aldo-keto reductase superfamily. While ALR2 is the rate-limiting enzyme in the polyol pathway implicated in diabetic complications, ALR1 plays a crucial role in detoxifying various aldehydes.[1][3] Inhibition of ALR1 can lead to the accumulation of toxic metabolites, resulting in significant off-target toxicity and potential adverse side effects.[1][3][4] Many early-generation ARIs failed in clinical trials due to this lack of selectivity.[1][5]

Q2: What are the downstream consequences of ALR2 activation that I am trying to inhibit?

A2: Under hyperglycemic conditions, increased ALR2 activity initiates a cascade of metabolic changes known as the polyol pathway. This has several downstream consequences:

  • Sorbitol Accumulation: ALR2 converts excess glucose to sorbitol.[6][7][8] Sorbitol does not easily cross cell membranes and its accumulation leads to osmotic stress and cell damage.[7][8]

  • NADPH Depletion: The conversion of glucose to sorbitol consumes the cofactor NADPH.[5][9] NADPH is essential for regenerating reduced glutathione (GSH), a key antioxidant. Its depletion impairs the cell's ability to combat oxidative stress.[5]

  • Increased Oxidative Stress: The combination of sorbitol accumulation and NADPH depletion leads to an increase in reactive oxygen species (ROS).[6][9]

  • Activation of Signaling Pathways: Increased ROS and metabolic flux can activate pro-inflammatory and signaling pathways like Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB), contributing to the pathogenesis of diabetic complications.[4][9][10]

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress & Signaling cluster_3 Pathophysiology Glucose High Intracellular Glucose ALR2 ALR2 Activation Glucose->ALR2 Flux ↑ Sorbitol Sorbitol Accumulation ALR2->Sorbitol Catalyzes NADPH_dep NADPH Depletion ALR2->NADPH_dep Consumes Cofactor Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Oxidative_Stress Oxidative Stress (ROS ↑) NADPH_dep->Oxidative_Stress GSH ↓ Complications Diabetic Complications Osmotic_Stress->Complications PKC_NFkB PKC / NF-κB Activation Oxidative_Stress->PKC_NFkB PKC_NFkB->Complications

Caption: Downstream effects of ALR2 activation in hyperglycemia.

Q3: How can I improve the selectivity of my ARI compound?

A3: Improving selectivity involves rational drug design targeting structural differences between ALR1 and ALR2. Key strategies include:

  • Targeting the "Specificity Pocket": The active sites of ALR1 and ALR2 contain different residues. Designing compounds that interact with non-conserved residues in the ALR2 active site can enhance selectivity.

  • Exploiting Conformational Flexibility: The C-terminal loop of ALR2 is more flexible than in ALR1. Inhibitors that capitalize on this difference can achieve greater specificity.

  • Computational Modeling: Employ structure-based drug design, molecular docking, and molecular dynamics (MD) simulations to predict binding affinities and interaction modes with both ALR1 and ALR2 before synthesis.[3][6][9][11] This allows for in-silico screening of selectivity.

Troubleshooting Guide

Problem 1: My ARI shows significant cytotoxicity in cell-based assays, even at low concentrations.

Potential Cause Troubleshooting Step Rationale
Poor Selectivity (ALR1 Inhibition) Perform a comparative enzymatic assay to determine the IC50 values for your inhibitor against both purified human ALR2 and ALR1 enzymes.This is the most direct way to assess selectivity. A low selectivity index (ALR1 IC50 / ALR2 IC50) indicates off-target inhibition of ALR1 is the likely cause of toxicity.[1][3]
General Compound Toxicity Test the compound in a cell line that does not express ALR1 or ALR2. Alternatively, use siRNA to knock down ALR2 expression and see if the toxicity persists.This helps differentiate between on-target/off-target toxicity and inherent chemical toxicity unrelated to aldo-keto reductases.
Inhibition of Other Reductases Screen your compound against a panel of other related enzymes from the aldo-keto reductase (AKR) superfamily.While ALR1 is the primary concern, other AKR family members could be unintended targets.
Reactive Metabolite Formation Analyze compound stability and metabolism in the cell culture medium and cell lysate using LC-MS.The compound itself might be non-toxic, but its metabolites could be.

Problem 2: The in-vivo efficacy of my ARI is much lower than its in-vitro potency.

Potential Cause Troubleshooting Step Rationale
Poor Pharmacokinetics (PK) Conduct in-silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions and follow up with in-vivo PK studies to measure plasma and tissue concentration.[3]The compound may have poor absorption, rapid metabolism, or fail to reach the target tissue at a sufficient concentration.
High Protein Binding Measure the fraction of the compound bound to plasma proteins (e.g., albumin) using equilibrium dialysis or ultrafiltration.Carboxylic acid classes of ARIs, for example, are known to be highly protein-bound, which reduces the free concentration available to inhibit the enzyme.[10]
Cellular Permeability Issues Perform a cell permeability assay (e.g., PAMPA or Caco-2) to assess the compound's ability to cross cell membranes.The hydrophilic nature of some inhibitors can prevent them from efficiently entering cells where ALR2 is located.[7][12]

Experimental Protocols

Protocol 1: Determining Inhibitor Selectivity (ALR2 vs. ALR1)

This protocol outlines a standard spectrophotometric enzyme inhibition assay.

A. Materials:

  • Recombinant human ALR2 and ALR1 enzymes

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer

  • Test inhibitor (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

B. Methodology:

  • Prepare Reagents: Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 6.2). Prepare stock solutions of NADPH, DL-glyceraldehyde, and your test inhibitor.

  • Assay Reaction: In each well of the 96-well plate, add:

    • Reaction buffer

    • NADPH solution (final concentration ~0.1 mM)

    • A specific concentration of your test inhibitor (or DMSO for control)

    • Recombinant enzyme (ALR2 or ALR1)

  • Incubation: Incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add DL-glyceraldehyde (final concentration ~1 mM) to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the Selectivity Index (SI) = IC50 (ALR1) / IC50 (ALR2). A higher SI value indicates better selectivity for ALR2.

Protocol 2: Workflow for Validating a Novel ARI

This workflow provides a logical progression from initial screening to off-target validation.

start Start: Candidate ARI Compound in_silico 1. In-Silico Screening - Molecular Docking vs ALR1/ALR2 - ADME/Tox Prediction start->in_silico in_vitro_potency 2. In-Vitro Potency Assay - Determine IC50 for ALR2 in_silico->in_vitro_potency selectivity_assay 3. Selectivity Assay - Determine IC50 for ALR1 - Calculate Selectivity Index (SI) in_vitro_potency->selectivity_assay decision1 Is SI > 100? selectivity_assay->decision1 cell_based 4. Cell-Based Assays - High glucose-induced sorbitol assay - Cytotoxicity testing (e.g., MTT) decision1->cell_based Yes stop Stop: Re-design Compound decision1->stop No off_target_panel 5. Off-Target Panel Screening - Screen against related AKR enzymes - Broader kinase/receptor panels cell_based->off_target_panel in_vivo 6. In-Vivo Model Testing - Efficacy in diabetic animal model - PK/PD studies off_target_panel->in_vivo finish Validated Candidate in_vivo->finish

Caption: Experimental workflow for ARI validation and selectivity testing.

Quantitative Data Summary

The following table summarizes the potency and selectivity of representative ARIs. A higher selectivity index is desirable.

Inhibitor ClassExample CompoundALR2 IC50ALR1 IC50Selectivity Index (ALR1/ALR2)Reference
Carboxylic AcidEpalrestat1.42 µM> 100 µM> 70[3] (Example data)
SpirohydantoinSorbinil0.3 µM20 µM~67Fictional illustrative data
ThiosemicarbazoneCompound 3c1.42 µM> 50 µM> 35[3]
Next-GenerationAT-001High PotencyHigh SelectivityHigh[4] (Specific values proprietary)

Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.

References

Improving the selectivity of Lidorestat for aldose reductase over aldehyde reductase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers focused on enhancing the selectivity of aldose reductase inhibitors. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols to aid in your research and development efforts, specifically concerning the differentiation between aldose reductase (AR) and aldehyde reductase (ALR).

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of aldose reductase (AR) and aldehyde reductase (ALR), and why are they often confused?

A1: Aldose reductase (AR), technically AKR1B1, is an enzyme that primarily catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway's overactivation is linked to the development of chronic diabetic complications.[2] Aldehyde reductase (ALR), or AKR1A1, is a closely related enzyme responsible for the detoxification of a wide range of aldehydes and ketones, playing a crucial role in protecting cells from toxic carbonyl compounds.[3][4] The difficulty in distinguishing them arises from their high degree of structural and sequential homology (approximately 65%), which presents a significant challenge in designing selective inhibitors.[3][4][5]

Q2: Why is high selectivity for aldose reductase over aldehyde reductase a critical goal for inhibitors like Lidorestat?

A2: High selectivity is paramount because the inhibition of aldehyde reductase (ALR) can lead to significant toxicity.[6][4] Since ALR is involved in vital detoxification processes, blocking its activity can cause an accumulation of harmful aldehydes, leading to off-target effects and adverse events.[4] The failure of several aldose reductase inhibitors in clinical trials has been attributed, in part, to poor selectivity and the resulting toxicity.[4][7] Therefore, an ideal inhibitor like this compound must potently inhibit AR to prevent diabetic complications while leaving ALR function intact.

Q3: How is the selectivity of an inhibitor quantitatively measured and expressed?

A3: Selectivity is measured by comparing the inhibitor's potency against the target enzyme (AR) versus its potency against the off-target enzyme (ALR). This is typically done by determining the half-maximal inhibitory concentration (IC50) for each enzyme through in vitro enzymatic assays. The result is expressed as a Selectivity Index (SI), calculated with the following formula:

SI = IC50 (ALR) / IC50 (AR)

A higher SI value indicates greater selectivity for aldose reductase. For example, an SI of 5400, as reported for this compound, signifies that the compound is 5400 times more potent at inhibiting AR than ALR.[8]

Q4: What structural features of the AR and ALR active sites can be exploited to improve inhibitor selectivity?

A4: While the overall structures are similar, subtle differences in the amino acid residues within the active sites and surrounding pockets can be exploited. Selectivity can be enhanced by designing inhibitor analogs that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved residues present in the AR active site but absent or different in the ALR active site. A comparative analysis of the catalytic domains is essential to identify these unique interaction points.[6][9][10]

Troubleshooting Experimental Assays

Q1: My IC50 values for this compound or its analogs are inconsistent across experiments. What are the potential causes?

A1: Inconsistent IC50 values can stem from several factors:

  • Enzyme Purity and Activity: Ensure the purity and specific activity of both recombinant human AR and ALR are consistent between batches. Enzyme degradation or contamination can significantly alter results.

  • NADPH Stability: NADPH is sensitive to degradation. Prepare it fresh before each experiment and keep it on ice. Spontaneous oxidation of NADPH can lead to high background signal.[11]

  • Inhibitor Solubility: Poor solubility of test compounds can lead to artificially low potency. Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration is low and consistent across all wells to avoid affecting enzyme activity.

  • Substrate Concentration: The IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors. Use a substrate concentration at or near the Michaelis constant (Km) for reproducible results.

  • Assay Conditions: Maintain strict control over pH, temperature, and incubation times, as minor variations can impact enzyme kinetics.

Q2: I synthesized a new this compound analog, but it shows poor selectivity. What should I investigate next?

A2:

  • Re-evaluate the Design: Analyze the modification made. Did it target a region of the binding pocket that is highly conserved between AR and ALR? Use molecular modeling based on crystal structures of both enzymes to understand how the analog might be binding.[12]

  • Confirm Compound Integrity: Use techniques like LC-MS and NMR to confirm the purity and structural integrity of your synthesized analog. Impurities could interfere with the assay.

  • Check for Assay Artifacts: Some compounds can interfere with the assay readout (e.g., by absorbing light at 340 nm) or aggregate at high concentrations. Run control experiments to rule out these possibilities.

Q3: The absorbance in my control wells (without inhibitor) is decreasing too rapidly or is unstable. What could be the problem?

A3: This often points to issues with the reaction components or setup:

  • Substrate Instability: Some aldehyde substrates can be unstable or volatile. Ensure proper storage and handling. Using D,L-glyceraldehyde is a common standard.[13]

  • Non-enzymatic NADPH Oxidation: Contaminants in the buffer or enzyme preparation can sometimes catalyze NADPH oxidation.[11] Ensure high-purity reagents and consider including a control with all components except the enzyme to measure the non-enzymatic rate.

  • Spectrophotometer Issues: Ensure the microplate reader is properly calibrated and warmed up. Fluctuations in lamp intensity can cause signal instability.

Data Presentation & Key Parameters

For successful drug development, it is crucial to compare the enzymatic activity and selectivity of new analogs against the parent compound.

Table 1: Comparative Properties of Human Aldose and Aldehyde Reductase

PropertyAldose Reductase (AR/AKR1B1)Aldehyde Reductase (ALR/AKR1A1)
Primary Function Glucose metabolism (Polyol Pathway)[1][2]Detoxification of aldehydes[4]
Endogenous Substrate Glucose, other aldosesAromatic & aliphatic aldehydes
Sequence Homology -~65% identity with AR[3][4]
Structural Motif β/α-barrel[1][14]α/β-TIM barrel[3]
Cofactor NADPH[1]NADPH[3]
Consequence of Inhibition Therapeutic (prevents diabetic complications)Toxic (accumulation of harmful aldehydes)

Table 2: Example Inhibitory Activity of this compound and Hypothetical Analogs

CompoundAldose Reductase (IC50, nM)Aldehyde Reductase (IC50, nM)Selectivity Index (SI)
This compound 527,0005400 [8]
Analog A 1545,0003000
Analog B 896,00012000
Analog C 21,500750

This table includes published data for this compound and hypothetical data for analogs to illustrate how modifications can impact potency and selectivity. Analog B represents a successful improvement in selectivity, whereas Analog C shows increased potency at the cost of significantly reduced selectivity.

Experimental Protocols

Protocol: In Vitro Inhibition Assay for Aldose and Aldehyde Reductase

This protocol describes a standard spectrophotometric method to determine the IC50 of an inhibitor by monitoring the decrease in absorbance at 340 nm resulting from NADPH oxidation.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.2.

  • Enzymes: Recombinant human aldose reductase (AKR1B1) and aldehyde reductase (AKR1A1). Dilute to a working concentration in assay buffer.

  • Cofactor: 2 mM NADPH solution in assay buffer. Prepare fresh daily.

  • Substrates:

    • For AR: 100 mM D,L-Glyceraldehyde in deionized water.

    • For ALR: 10 mM p-nitrobenzaldehyde in acetonitrile.

  • Test Compound (Inhibitor): Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions in DMSO.

2. Assay Procedure (96-well UV-transparent plate):

  • Add 170 µL of Assay Buffer to each well.

  • Add 2 µL of the test compound dilution in DMSO to the appropriate wells. For control wells (0% and 100% inhibition), add 2 µL of DMSO.

  • Add 10 µL of the NADPH solution to each well for a final concentration of ~0.1 mM.

  • Add 10 µL of the enzyme solution (either AR or ALR) to all wells except those for the 100% inhibition control (add 10 µL of buffer instead).

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the appropriate substrate solution (D,L-Glyceraldehyde for AR, p-nitrobenzaldehyde for ALR).

  • Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

3. Data Analysis:

  • Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Visualizations

Polyol_Pathway cluster_cofactors Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR_Node Fructose Fructose Sorbitol->Fructose SDH_Node AR_Node Aldose Reductase (AR / AKR1B1) NADP NADP+ AR_Node->NADP SDH_Node Sorbitol Dehydrogenase NADPH NADPH NADPH->AR_Node

Experimental_Workflow start Start: Design this compound Analogs synthesis Chemical Synthesis & Purification start->synthesis screening In Vitro Enzymatic Screening synthesis->screening ar_assay IC50 Determination (Aldose Reductase) screening->ar_assay alr_assay IC50 Determination (Aldehyde Reductase) screening->alr_assay calc_si Calculate Selectivity Index (SI = IC50_ALR / IC50_AR) ar_assay->calc_si alr_assay->calc_si decision SI & Potency Improved? calc_si->decision lead_opt Lead Optimization (Iterate Design) decision->lead_opt No lead_id Lead Candidate Identified decision->lead_id  Yes lead_opt->synthesis end Proceed to In Vivo & ADME-Tox Studies lead_id->end

Selectivity_Concept cluster_AR Aldose Reductase (AR) Active Site cluster_ALR Aldehyde Reductase (ALR) Active Site AR_site Conserved Residues (e.g., Tyr48, His110)[15] AR_unique Unique Residue A (Non-conserved) Interaction Targeted Interaction (e.g., H-bond, hydrophobic) AR_unique->Interaction ALR_site Conserved Residues (e.g., Tyr49)[4] ALR_unique Different Residue B (Non-conserved) Inhibitor This compound Analog (Improved Design) Inhibitor->AR_site Binds Inhibitor->AR_unique Binds Tightly Inhibitor->ALR_site Binds Inhibitor->ALR_unique Weakly Binds/ Steric Hindrance Interaction->Inhibitor

References

Troubleshooting inconsistent results in Lidorestat experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lidorestat. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as IDD-676) is a potent and selective inhibitor of the enzyme aldose reductase.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3] Under hyperglycemic conditions, such as in diabetes, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[3] By inhibiting aldose reductase, this compound aims to reduce the accumulation of sorbitol in tissues, thereby mitigating the cellular stress and damage associated with diabetic complications.

Q2: What are the key quantitative parameters I should know about this compound before starting my experiments?

A2: Understanding the potency, selectivity, and pharmacokinetic profile of this compound is crucial for designing robust experiments. Below is a summary of key quantitative data:

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueEnzyme SourceNotes
IC50 (Aldose Reductase) 5 nMRecombinant HumanIC50 is the half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the aldose reductase activity.[1]
IC50 (Aldehyde Reductase) 27,000 nMRecombinant HumanAldehyde reductase is a related enzyme, and a higher IC50 value indicates greater selectivity for aldose reductase.[4]
Selectivity Index (Aldehyde Reductase / Aldose Reductase) 5400-This high ratio highlights this compound's specificity for aldose reductase over aldehyde reductase.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationNotes
Oral Bioavailability (F) 82%Oral (po)This indicates that a high percentage of orally administered this compound reaches the systemic circulation.[1]
Half-life (t1/2) 5.6 hoursOral (po)The time it takes for the concentration of this compound in the body to be reduced by half.[1]
Volume of Distribution (Vd) 0.694 L/kgOral (po)This parameter provides an indication of the extent of drug distribution into tissues.[1]
Maximum Concentration (Cmax) in Sciatic Nerve 2.36 µg equiv/gOral (po) at 10 mg/kgDemonstrates good penetration into a key target tissue for diabetic neuropathy.[1]
Maximum Concentration (Cmax) in Eye 1.45 µg equiv/gOral (po) at 10 mg/kgShows penetration into the eye, relevant for studies on diabetic retinopathy.[1]

Troubleshooting Inconsistent Results

This section addresses common issues that can lead to variability in this compound experiments and provides potential solutions.

In Vitro Aldose Reductase Inhibition Assays

Q3: My in vitro aldose reductase inhibition assay is showing high variability between replicates. What could be the cause?

A3: High variability in in vitro enzyme assays can stem from several factors:

  • Reagent Instability: Ensure that all reagents, especially NADPH and the enzyme itself, are properly stored and handled to prevent degradation. Prepare fresh solutions as needed and keep them on ice during the experiment.

  • Inconsistent Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes of all reagents, particularly the enzyme and inhibitor solutions.

  • Temperature Fluctuations: Maintain a constant and optimal temperature throughout the assay. Use a temperature-controlled plate reader or water bath.

  • Substrate or Product Inhibition: At high concentrations, the substrate (e.g., glyceraldehyde) or the product (sorbitol) can sometimes inhibit the enzyme, leading to non-linear reaction rates. It's important to work within the linear range of the assay.

  • Assay Signal Interference: If using a fluorescence-based assay, the test compound itself might quench or contribute to the fluorescence, leading to inaccurate readings. It's advisable to run controls with the compound in the absence of the enzyme to check for interference.

Q4: I am observing a lower than expected potency (higher IC50) for this compound in my assay. What should I check?

A4: A lower than expected potency can be due to several experimental variables:

  • Incorrect Enzyme Concentration: The measured IC50 value can be influenced by the enzyme concentration. Ensure you are using a consistent and appropriate amount of aldose reductase in your assays.

  • This compound Solubility Issues: this compound is a hydrophobic molecule and may have limited solubility in aqueous buffers.[5][6] Poor solubility can lead to an overestimation of the IC50. Consider the following:

    • Use of a Co-solvent: Prepare stock solutions of this compound in an organic solvent like DMSO and then dilute it into the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells to avoid affecting enzyme activity.

    • Pre-incubation: Pre-incubating the enzyme with this compound for a short period before adding the substrate can sometimes improve the inhibitory effect.

  • Substrate Concentration: The IC50 of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a substrate concentration at or near the Michaelis-Menten constant (Km) for consistent results.

  • Assay Conditions: The pH and ionic strength of the assay buffer can influence both enzyme activity and inhibitor binding. Use the recommended buffer conditions consistently.

In Vivo Studies in Diabetic Animal Models

Q5: I am not observing a significant effect of this compound on nerve conduction velocity (NCV) in my diabetic rat model. What are the potential reasons?

A5: Lack of efficacy in an in vivo model can be complex. Here are some factors to consider:

  • Inadequate Drug Exposure:

    • Formulation and Administration: this compound's poor aqueous solubility can affect its absorption when administered orally.[5][6] Ensure you are using an appropriate vehicle for oral gavage, such as a suspension in a vehicle like 0.5% carboxymethylcellulose, or consider formulations with solubilizing agents.

    • Dose and Dosing Frequency: The dose of this compound may be insufficient to achieve therapeutic concentrations in the target tissues. The dosing frequency should also be appropriate for the drug's half-life in the animal model.[1]

  • Severity and Duration of Diabetes: The timing of this compound intervention is critical. If the diabetic neuropathy is too advanced, the structural damage to the nerves may be irreversible. It's often more effective to start treatment in the early stages of the disease.

  • Variability in the Animal Model: The severity of diabetes induced by streptozotocin (STZ) can vary between animals. Monitor blood glucose levels to ensure consistent hyperglycemia in the diabetic group. Factors such as the age, weight, and strain of the rats can also influence the development of diabetic complications.[7]

  • NCV Measurement Technique: Nerve conduction velocity measurements can be sensitive to factors like the animal's body temperature and the placement of electrodes. Maintain the animal's body temperature at 37°C during the procedure and ensure consistent electrode placement.[8]

Q6: The sorbitol levels in the sciatic nerve and lens of my this compound-treated diabetic animals are not significantly lower than the untreated diabetic group. What could be wrong?

A6: If this compound is not effectively reducing tissue sorbitol levels, consider the following:

  • Insufficient Drug Penetration: While this compound has been shown to penetrate the sciatic nerve and eye, inadequate dosing or formulation issues could lead to suboptimal concentrations in these tissues.[1]

  • Timing of Tissue Collection: The timing of tissue harvesting relative to the last dose of this compound could influence the measured sorbitol levels.

  • Analytical Method for Sorbitol Measurement: Ensure that the method used for extracting and quantifying sorbitol from the tissues is sensitive and validated. HPLC-based methods are commonly used for this purpose.[9]

  • High Glucose Load: In severely hyperglycemic animals, the flux through the polyol pathway might be so high that the administered dose of this compound is not sufficient to produce a significant reduction in sorbitol accumulation.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol is a general guideline for determining the IC50 of this compound.

Materials:

  • Recombinant human aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • This compound

  • DMSO (for stock solution)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by diluting the stock solution in potassium phosphate buffer. Ensure the final DMSO concentration is the same in all wells.

    • Prepare solutions of NADPH and DL-glyceraldehyde in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • NADPH solution

      • This compound solution (or vehicle for control)

      • Aldose reductase enzyme solution

  • Initiate Reaction:

    • Start the reaction by adding the DL-glyceraldehyde solution to all wells.

  • Measure Absorbance:

    • Immediately measure the decrease in absorbance at 340 nm over time. This reflects the oxidation of NADPH.

  • Calculate Inhibition:

    • Determine the rate of reaction for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a diabetic rat model.

1. Induction of Diabetes:

  • Use male Sprague-Dawley or Wistar rats.

  • Induce diabetes with a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer (pH 4.5).

  • Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Animals with blood glucose levels above 250 mg/dL are typically considered diabetic.

2. This compound Administration:

  • Prepare a formulation of this compound suitable for oral gavage (e.g., a suspension in 0.5% carboxymethylcellulose).

  • Begin daily oral administration of this compound or vehicle to the respective groups of diabetic rats. A non-diabetic control group should also be included.

3. Efficacy Endpoints (after a predefined treatment period, e.g., 4-8 weeks):

  • Nerve Conduction Velocity (NCV) Measurement:

    • Anesthetize the rats.

    • Maintain body temperature at 37°C.[8]

    • Stimulate the sciatic nerve at two points (e.g., the sciatic notch and the ankle) and record the muscle action potentials from the plantar muscles of the hind paw.

    • Calculate the motor NCV by dividing the distance between the two stimulation points by the difference in latency.[8]

  • Sorbitol Accumulation Measurement:

    • Euthanize the animals and dissect the sciatic nerves and lenses.

    • Homogenize the tissues and extract the polyols.

    • Quantify the sorbitol levels using a validated method such as HPLC.[9]

Visualizations

Signaling Pathway of Diabetic Complications and this compound's Point of Intervention

G cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress & Damage cluster_3 Diabetic Complications High Blood Glucose High Blood Glucose Glucose Glucose High Blood Glucose->Glucose Aldose Reductase Aldose Reductase Glucose->Aldose Reductase Sorbitol Sorbitol Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Fructose Fructose AGEs Formation AGEs Formation Fructose->AGEs Formation Aldose Reductase->Sorbitol Sorbitol Dehydrogenase->Fructose This compound This compound This compound->Aldose Reductase Inhibits Neuropathy Neuropathy Osmotic Stress->Neuropathy Oxidative Stress Oxidative Stress Retinopathy Retinopathy Oxidative Stress->Retinopathy Nephropathy Nephropathy AGEs Formation->Nephropathy Polyol Pathway Polyol Pathway Polyol Pathway->Oxidative Stress G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Animal Acclimatization Animal Acclimatization Induce Diabetes (STZ) Induce Diabetes (STZ) Animal Acclimatization->Induce Diabetes (STZ) Confirm Hyperglycemia Confirm Hyperglycemia Induce Diabetes (STZ)->Confirm Hyperglycemia Group Allocation Group Allocation Confirm Hyperglycemia->Group Allocation Daily Dosing (this compound/Vehicle) Daily Dosing (this compound/Vehicle) Group Allocation->Daily Dosing (this compound/Vehicle) Monitor Health & Glucose Monitor Health & Glucose Daily Dosing (this compound/Vehicle)->Monitor Health & Glucose NCV Measurement NCV Measurement Monitor Health & Glucose->NCV Measurement Tissue Collection Tissue Collection NCV Measurement->Tissue Collection Biochemical Analysis (Sorbitol) Biochemical Analysis (Sorbitol) Tissue Collection->Biochemical Analysis (Sorbitol) G cluster_reagents Reagent Issues cluster_protocol Protocol Deviations cluster_compound Compound-Related Issues cluster_instrument Instrument Malfunction Inconsistent Results Inconsistent Results Check Reagents Check Reagents Inconsistent Results->Check Reagents Review Assay Protocol Review Assay Protocol Inconsistent Results->Review Assay Protocol Investigate Compound Properties Investigate Compound Properties Inconsistent Results->Investigate Compound Properties Instrument Check Instrument Check Inconsistent Results->Instrument Check Enzyme Activity Enzyme Activity Check Reagents->Enzyme Activity NADPH Stability NADPH Stability Check Reagents->NADPH Stability Substrate Purity Substrate Purity Check Reagents->Substrate Purity Pipetting Accuracy Pipetting Accuracy Review Assay Protocol->Pipetting Accuracy Incubation Times Incubation Times Review Assay Protocol->Incubation Times Temperature Control Temperature Control Review Assay Protocol->Temperature Control Solubility Solubility Investigate Compound Properties->Solubility Purity Purity Investigate Compound Properties->Purity Assay Interference Assay Interference Investigate Compound Properties->Assay Interference Reader Calibration Reader Calibration Instrument Check->Reader Calibration Plate Positioning Plate Positioning Instrument Check->Plate Positioning

References

Strategies to enhance the therapeutic efficacy of Lidorestat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lidorestat, a potent and selective aldose reductase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental strategies to enhance the therapeutic efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in diabetic complications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the enzyme aldose reductase (AR).[1][2] Under hyperglycemic conditions, AR is the rate-limiting enzyme in the polyol pathway, which converts excess glucose into sorbitol.[3][4] Sorbitol accumulation in insulin-insensitive tissues leads to osmotic stress, oxidative stress, and the activation of inflammatory signaling pathways, contributing to diabetic complications such as neuropathy and retinopathy.[1][5] By inhibiting AR, this compound aims to prevent the accumulation of sorbitol and mitigate these downstream pathological effects.[6]

Q2: What is the selectivity of this compound for aldose reductase (ALR2) over aldehyde reductase (ALR1)?

A2: this compound exhibits high selectivity for aldose reductase (ALR2) over the closely related enzyme aldehyde reductase (ALR1). It is reported to be 5400 times less active against aldehyde reductase.[1] This high selectivity is a critical feature, as non-selective inhibition of ALR1, which is involved in the detoxification of reactive aldehydes, has been associated with toxicity in some previous aldose reductase inhibitors.[1]

Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?

A3: this compound is a lipophilic molecule and may have limited solubility in aqueous solutions like cell culture media. To address precipitation, consider the following:

  • Solvent: Ensure this compound is first dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution before further dilution in the culture medium.[7]

  • Final Concentration of Solvent: Keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Working Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.

  • Media Components: Certain components in cell culture media can affect drug stability and solubility.[8][9] If you suspect an interaction, you may need to test different media formulations.

  • Preparation: Prepare fresh dilutions of this compound for each experiment to avoid degradation or precipitation over time.

Q4: My in vivo results with this compound are inconsistent. What are some potential reasons?

A4: Inconsistent results in animal studies can arise from several factors:

  • Formulation and Bioavailability: The formulation used for oral administration is crucial for consistent absorption and bioavailability. Ensure a stable and uniform suspension or solution. For in vivo studies in mice, one successful formulation involved dissolving this compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).

  • Gavage Technique: Ensure consistent oral gavage technique to minimize variability in dosing.

  • Animal Model: The severity and progression of diabetic complications can vary between animal models and even between individual animals.[4] Ensure your animal model is well-characterized and use appropriate sample sizes to account for biological variability.

  • Glycemic Control: The efficacy of aldose reductase inhibitors can be influenced by the level of glycemic control in the animals. Monitor blood glucose levels regularly to ensure they are within the desired range for your experimental model.

Q5: Can the therapeutic efficacy of this compound be enhanced with combination therapy?

A5: While specific studies on this compound combination therapy are limited, the multifactorial nature of diabetic complications suggests that combination therapy is a promising approach.[10][11] Combining this compound with agents that target other pathways involved in diabetic complications, such as antioxidants, anti-inflammatory agents, or drugs that improve glycemic control, could potentially lead to synergistic effects.[10] For instance, combination therapies are a common strategy for managing type 2 diabetes and its associated conditions like dyslipidemia.[11][12]

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpecies/ModelReference
IC50 (Aldose Reductase) 5 nMRecombinant Human[1][2]
Selectivity (ALR1 IC50 / ALR2 IC50) 5400Recombinant Human[1]
ED50 (Nerve Sorbitol Reduction) 1.9 mg/kg/day p.o.5-day STZ-induced diabetic rat[1]
ED50 (Lens Sorbitol Reduction) 4.5 mg/kg/day p.o.5-day STZ-induced diabetic rat[1]

Table 2: Pharmacokinetic Properties of this compound in Rats

ParameterValueDosingReference
Bioavailability (F) 82%Oral[1]
Half-life (t1/2) 5.6 hoursOral[1]
Volume of Distribution (Vd) 0.694 L/kgOral[1]
Cmax (Sciatic Nerve) 2.36 µg equiv/g10 mg/kg p.o. ([14C]this compound)[1]
Cmax (Eye) 1.45 µg equiv/g10 mg/kg p.o. ([14C]this compound)[1]

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from commercially available aldose reductase inhibitor screening kits.[7][13][14]

Materials:

  • Aldose Reductase (AR) enzyme (human recombinant)

  • AR Assay Buffer

  • NADPH

  • AR Substrate (e.g., DL-Glyceraldehyde)

  • This compound

  • 96-well clear flat-bottom plate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare AR Assay Buffer as per the manufacturer's instructions.

    • Reconstitute AR enzyme in AR Assay Buffer to the desired stock concentration. Keep on ice.

    • Prepare a stock solution of NADPH in AR Assay Buffer.

    • Prepare a stock solution of the AR substrate in AR Assay Buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Protocol:

    • Prepare serial dilutions of this compound from the stock solution in AR Assay Buffer.

    • In a 96-well plate, add the following to respective wells:

      • Blank (No Enzyme): AR Assay Buffer

      • Control (No Inhibitor): AR Assay Buffer

      • Inhibitor Wells: Serial dilutions of this compound

    • Add the AR substrate to all wells except the blank.

    • Add NADPH to all wells.

    • Initiate the reaction by adding the AR enzyme to all wells except the blank.

    • Immediately measure the absorbance at 340 nm (for NADPH consumption) in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.

    • Normalize the rates to the control (no inhibitor) well.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Sorbitol Accumulation in Cultured Cells

This protocol is based on methods for inducing and measuring sorbitol accumulation in cultured cells exposed to high glucose.[2][15]

Materials:

  • Human lens epithelial cells or other relevant cell line

  • Cell culture medium (e.g., MEM)

  • Glucose

  • This compound

  • Sorbitol Assay Kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Prepare high glucose medium by supplementing the normal culture medium with glucose (e.g., final concentration of 30-50 mM). Prepare a normal glucose control medium (e.g., 5.5 mM glucose).

    • Treat cells with high glucose medium in the presence or absence of various concentrations of this compound for 24-48 hours. Include a normal glucose control group.

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the cell lysates to pellet cellular debris.

    • Collect the supernatant for sorbitol measurement.

  • Sorbitol Assay:

    • Perform the sorbitol assay on the cell lysates according to the manufacturer's protocol of the sorbitol assay kit.[6]

    • Measure the absorbance or fluorescence in a microplate reader.

  • Data Analysis:

    • Calculate the intracellular sorbitol concentration for each sample, normalizing to the total protein concentration of the lysate.

    • Compare the sorbitol levels between the different treatment groups.

Protocol 3: Measurement of Motor Nerve Conduction Velocity (MNCV) in Rats

This protocol provides a general procedure for measuring MNCV in a rat model of diabetic neuropathy.[3][16][17]

Materials:

  • Anesthetic (e.g., ketamine/xylazine)

  • Nerve conduction testing equipment with stimulating and recording electrodes

  • Warming pad and lamp

  • Dermal temperature probe

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to approved animal care protocols.

    • Maintain the animal's body temperature at 37°C using a warming pad and lamp. Monitor the temperature with a dermal probe.

  • Electrode Placement:

    • For sciatic-tibial MNCV, place the stimulating electrodes at the sciatic notch (proximal stimulation) and the ankle (distal stimulation).

    • Place the recording electrodes over the plantar muscles of the foot.

  • Nerve Stimulation and Recording:

    • Deliver a supramaximal electrical stimulus at the proximal and distal stimulation sites.

    • Record the compound muscle action potentials (CMAPs).

  • Data Analysis:

    • Measure the latency of the CMAP onset from the stimulation artifact for both proximal and distal stimulation.

    • Measure the distance between the proximal and distal stimulation sites.

    • Calculate the MNCV using the following formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Visualizations

Signaling Pathways

Aldose_Reductase_Signaling cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_stress Cellular Stress cluster_signaling Downstream Signaling cluster_complications Diabetic Complications Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol AR->Sorbitol NADPH -> NADP+ NADPH_depletion NADPH Depletion AR->NADPH_depletion SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose Neuropathy Neuropathy OsmoticStress->Neuropathy OxidativeStress Oxidative Stress (ROS Production) PKC PKC Activation OxidativeStress->PKC MAPK MAPK Activation OxidativeStress->MAPK NADPH_depletion->OxidativeStress NFkB_AP1 NF-κB & AP-1 Activation PKC->NFkB_AP1 MAPK->NFkB_AP1 Inflammation Inflammation (Cytokines, Chemokines) NFkB_AP1->Inflammation Inflammation->Neuropathy Retinopathy Retinopathy Inflammation->Retinopathy Nephropathy Nephropathy Inflammation->Nephropathy This compound This compound This compound->AR

Caption: Aldose Reductase Signaling Pathway in Diabetic Complications.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_endpoints Efficacy Endpoints EnzymeAssay Aldose Reductase Inhibition Assay (Determine IC50) CellAssay Cell-Based Sorbitol Accumulation Assay EnzymeAssay->CellAssay AnimalModel Induce Diabetes in Animal Model (e.g., STZ-induced rats) CellAssay->AnimalModel Treatment Treat with this compound (Oral Gavage) AnimalModel->Treatment Endpoint Measure Efficacy Endpoints Treatment->Endpoint SorbitolLevels Tissue Sorbitol Levels (Nerve, Lens) Endpoint->SorbitolLevels MNCV Motor Nerve Conduction Velocity Endpoint->MNCV Histology Histopathological Analysis Endpoint->Histology start Start start->EnzymeAssay

Caption: Experimental Workflow for Evaluating this compound Efficacy.

References

Validation & Comparative

A Comparative Analysis of Lidorestat and Other Aldose Reductase Inhibitors for Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Lidorestat, a potent aldose reductase inhibitor, with other notable inhibitors from this class, including Zopolrestat, Epalrestat, and Tolrestat. This document is intended to serve as a resource for researchers and professionals in the field of drug development for diabetic complications. The information presented herein is based on available preclinical and clinical data and aims to provide an objective overview to inform further research and development efforts.

Introduction to Aldose Reductase and the Polyol Pathway

In hyperglycemic conditions, the enzyme aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, initiating the polyol pathway.[1][2] This pathway, a minor route for glucose metabolism under normal glycemic conditions, becomes significantly activated during diabetes.[1][2] The accumulation of sorbitol and the subsequent metabolic cascade are implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[2][3] Aldose reductase inhibitors (ARIs) are a class of drugs that competitively inhibit AR, thereby preventing the accumulation of sorbitol and mitigating its downstream effects.[1][2]

Mechanism of Action of Aldose Reductase Inhibitors

Aldose reductase inhibitors function by binding to the active site of the aldose reductase enzyme, preventing it from converting glucose to sorbitol. This action helps to alleviate the metabolic imbalances caused by the overactivation of the polyol pathway in diabetic individuals. The primary goal of ARI therapy is to prevent or slow the progression of long-term diabetic complications.

In Vitro Efficacy: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. In the context of aldose reductase inhibitors, a lower IC50 value indicates a higher potency in inhibiting the enzyme. The following table summarizes the reported IC50 values for this compound and other selected ARIs. It is important to note that these values may vary between studies due to different experimental conditions.

Aldose Reductase InhibitorIC50 (nM)Source Organism/Tissue for Aldose Reductase
This compound 5Human
Zopolrestat3.1Human Placenta
Epalrestat12Not Specified
Tolrestat15Not Specified

Note: The IC50 values presented are sourced from various publications and may have been determined under different assay conditions. Direct comparison between inhibitors is most accurate when evaluated in the same head-to-head study.

Preclinical and Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing the efficacy of this compound with other aldose reductase inhibitors are limited. Therefore, this comparison is based on data from individual preclinical and clinical studies.

This compound

Preclinical studies in streptozotocin-induced diabetic rats have demonstrated the potent in vivo activity of this compound. It effectively lowered sorbitol levels in the sciatic nerve and lens. Furthermore, this compound showed improvements in nerve conduction velocity in these animal models. An early phase II clinical trial was initiated to evaluate the safety and efficacy of this compound in patients with diabetic peripheral neuropathy.[4]

Zopolrestat

Zopolrestat demonstrated high potency in preclinical studies, effectively reducing sorbitol accumulation in the sciatic nerve, retina, and lens of diabetic rats.[5] However, its clinical development was halted due to concerns about toxicity.[6]

Epalrestat
Tolrestat

Clinical trials with Tolrestat have shown some positive effects on diabetic neuropathy. A meta-analysis of three randomized clinical trials indicated that Tolrestat treatment resulted in a modest but statistically significant improvement in motor nerve conduction velocities of approximately 1 m/s.[10] However, the development of Tolrestat was also discontinued in some regions due to concerns about liver toxicity.[3][11]

Experimental Protocols

Aldose Reductase Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of a test compound in inhibiting aldose reductase activity.

Principle: The enzymatic activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm as it is consumed during the reduction of a substrate (e.g., DL-glyceraldehyde).

Materials:

  • Purified or partially purified aldose reductase (e.g., from human recombinant sources, bovine lens, or rat lens)

  • Phosphate buffer (pH 6.2-7.0)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Substrate: DL-glyceraldehyde

  • Test compound (Aldose Reductase Inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

  • Add the aldose reductase enzyme to the reaction mixture and incubate for a specified period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic measurement) using a microplate reader.

  • The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Measurement of Nerve Conduction Velocity (Clinical)

Objective: To assess the functional integrity of peripheral nerves in patients with diabetic neuropathy.

Principle: Nerve conduction studies measure the speed at which an electrical impulse travels along a nerve. A slowing of this velocity is a hallmark of nerve damage.

Procedure:

  • Patient Preparation: The patient is positioned comfortably, and the skin over the nerve to be tested is cleaned.

  • Stimulating Electrodes: Two stimulating electrodes are placed on the skin over the nerve. One electrode delivers a brief electrical pulse to stimulate the nerve.

  • Recording Electrodes: Two recording electrodes are placed over the muscle supplied by that nerve (for motor nerve studies) or along the nerve pathway (for sensory nerve studies).

  • Stimulation and Recording: A mild electrical stimulus is delivered through the stimulating electrodes. The time it takes for the electrical impulse to travel from the stimulating electrode to the recording electrode is measured.

  • Calculating Velocity: The distance between the stimulating and recording electrodes is measured. The nerve conduction velocity is then calculated by dividing the distance by the time taken for the impulse to travel that distance (Velocity = Distance / Time).

  • Data Analysis: The measured nerve conduction velocity is compared to normal reference values to determine the extent of nerve damage. Changes in nerve conduction velocity over time can be used to assess disease progression or the effect of treatment.

Visualizations

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Accumulation (Osmotic Stress) Fructose->Diabetic_Complications Advanced Glycation End-products (AGEs)

Caption: The Polyol Pathway in Hyperglycemia.

ARI_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro_Assay In Vitro Aldose Reductase Inhibition Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays (Sorbitol Accumulation) In_Vitro_Assay->Cell_Based_Assay Animal_Models Diabetic Animal Models (Efficacy & Toxicology) Cell_Based_Assay->Animal_Models Phase_I Phase I Trials (Safety & Pharmacokinetics) Animal_Models->Phase_I IND Submission Phase_II Phase II Trials (Efficacy & Dose Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory_Approval Phase_III->Regulatory_Approval NDA Submission

Caption: General Experimental Workflow for Aldose Reductase Inhibitor Development.

ARI_Classes cluster_classes Chemical Classes Aldose_Reductase_Inhibitors Aldose_Reductase_Inhibitors Carboxylic_Acids Carboxylic_Acids Aldose_Reductase_Inhibitors->Carboxylic_Acids Hydantoins Hydantoins Aldose_Reductase_Inhibitors->Hydantoins Benzothiazoles Benzothiazoles Aldose_Reductase_Inhibitors->Benzothiazoles Epalrestat Epalrestat Carboxylic_Acids->Epalrestat Tolrestat Tolrestat Carboxylic_Acids->Tolrestat Zopolrestat Zopolrestat Hydantoins->Zopolrestat This compound This compound Benzothiazoles->this compound

Caption: Logical Relationship of Selected Aldose Reductase Inhibitors.

Conclusion

This compound emerges as a highly potent aldose reductase inhibitor based on its low nanomolar IC50 value. While direct comparative clinical data is scarce, preclinical evidence suggests its potential for mitigating diabetic complications. Epalrestat stands out as a clinically approved agent in some countries with demonstrated long-term benefits in diabetic neuropathy. The development of Zopolrestat and Tolrestat was hampered by safety concerns, highlighting the importance of a favorable therapeutic index for this class of drugs.

The information presented in this guide underscores the ongoing need for well-designed, head-to-head clinical trials to definitively establish the comparative efficacy and safety of different aldose reductase inhibitors. Such studies are crucial for advancing the therapeutic options available for the management of diabetic complications. The detailed experimental protocols provided herein can serve as a foundation for the standardized evaluation of novel ARIs.

References

A Comparative Analysis of First and Second-Generation Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aldose reductase (AR), a key enzyme in the polyol pathway, has long been a therapeutic target for mitigating the chronic complications of diabetes mellitus. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, the accumulation of which leads to osmotic stress and subsequent cellular damage in various tissues. This has spurred the development of aldose reductase inhibitors (ARIs) aimed at preventing or treating diabetic neuropathy, retinopathy, and nephropathy. Over the years, these inhibitors have evolved, leading to the classification of first and second-generation compounds, primarily distinguished by their chemical structures, specificity, and clinical performance.

Distinguishing First and Second-Generation Inhibitors

First-generation aldose reductase inhibitors are characterized by their relatively simple chemical structures, often containing a carboxylic acid or a hydantoin moiety. While demonstrating inhibitory activity against aldose reductase, many of these early compounds suffered from a lack of specificity, off-target effects, and unfavorable pharmacokinetic profiles, which ultimately led to their failure in clinical trials or withdrawal from the market.[1][2]

Second-generation aldose reductase inhibitors , developed to overcome the limitations of their predecessors, typically feature more complex and diverse chemical scaffolds. These compounds were designed for higher potency and greater selectivity for aldose reductase over other related enzymes, such as aldehyde reductase. This improved specificity was anticipated to reduce side effects and enhance therapeutic efficacy.[3]

Comparative Performance: A Data-Driven Overview

The following tables summarize the quantitative data comparing the in vitro potency, pharmacokinetic properties, and clinical trial outcomes of selected first and second-generation aldose reductase inhibitors.

Table 1: In Vitro Potency of Aldose Reductase Inhibitors
InhibitorGenerationChemical ClassIC50 (nM)Ki (nM)Source
SorbinilFirstHydantoin700-[4]
TolrestatFirstCarboxylic Acid23.9 - 35-[4][5]
ZopolrestatFirstCarboxylic Acid4.819.0[4]
EpalrestatSecondCarboxylic Acid98-[3]
FidarestatSecondHydantoin9.0-[4]
RanirestatSecondCarboxylic Acid-7.7[5]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Note: Values can vary depending on the assay conditions and enzyme source.

Table 2: Pharmacokinetic Profile of Aldose Reductase Inhibitors
InhibitorGenerationHalf-life (t½)BioavailabilityProtein BindingPrimary Excretion RouteSource
SorbinilFirst34 - 52 hours--Renal[6]
TolrestatFirst~13 hours-High (99.25%)-[7][8]
EpalrestatSecond----
FidarestatSecond---Renal[1]
RanirestatSecond----

Data for some parameters are not consistently available in the public domain.

Table 3: Summary of Clinical Trial Outcomes for Diabetic Neuropathy
InhibitorGenerationEfficacy SummaryCommon Side EffectsSource
SorbinilFirstInconsistent results; some studies showed modest improvement in nerve conduction velocity, while others showed no significant benefit.[2][9][10]Hypersensitivity reactions (rash, fever) in ~7% of patients.[11][2][9][10][12][11]
TolrestatFirstShowed some improvement in nerve conduction velocities and paraesthetic symptoms.[4][13]Elevated liver enzymes, severe liver toxicity leading to withdrawal from the market.[1][14][1][4][13][14]
EpalrestatSecondDemonstrated improvement in nerve conduction velocity and subjective symptoms of neuropathy. Approved for use in Japan, India, and China.[5][15][16][17][18][19][20][21]Generally well-tolerated; minor gastrointestinal issues and elevated liver enzymes reported in a small percentage of patients (2.5-3.0%).[17][21][3][5][15][16][17][18][19][20][21]
FidarestatSecondShowed significant improvement in several electrophysiological measures and subjective symptoms of neuropathy.[1][22][23][24][25][26]Well-tolerated with an adverse event profile similar to placebo.[1][23][1][22][23][24][25][26]
RanirestatSecondDemonstrated improvement in motor and sensory nerve conduction velocity.[27][28][29][30][31]Well-tolerated with no significant difference in adverse events compared to placebo.[27][29][27][28][29][30][31]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of aldose reductase in the polyol pathway and a typical workflow for the evaluation of aldose reductase inhibitors.

AldoseReductasePathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Effects Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol OxidativeStress Oxidative Stress (NADPH depletion) AR->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs PKC Protein Kinase C (PKC) Activation Fructose->PKC Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) OsmoticStress->Complications OxidativeStress->Complications AGEs->Complications PKC->Complications ARI Aldose Reductase Inhibitors (ARIs) ARI->AR

Figure 1: Aldose Reductase Signaling Pathway in Hyperglycemia.

ARI_Workflow cluster_discovery Drug Discovery & In Vitro Evaluation cluster_preclinical Preclinical Development cluster_clinical Clinical Trials LibScreen Compound Library Screening EnzymeAssay In Vitro Aldose Reductase Activity Assay LibScreen->EnzymeAssay CellAssay Cell-based Assays (Sorbitol Accumulation) EnzymeAssay->CellAssay Selectivity Selectivity Profiling (vs. Aldehyde Reductase) CellAssay->Selectivity AnimalModel Animal Models of Diabetic Complications Selectivity->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) AnimalModel->PKPD Tox Toxicology Studies PKPD->Tox Phase1 Phase I (Safety & Dosage) Tox->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval & Post-market Surveillance Phase3->Approval

Figure 2: Experimental Workflow for Aldose Reductase Inhibitor Evaluation.

Experimental Protocols

In Vitro Aldose Reductase Activity Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase by monitoring the oxidation of NADPH to NADP+.

Materials:

  • Purified or recombinant aldose reductase enzyme

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in each well of the microplate.

  • Add the test compound at various concentrations to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode. The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Sorbitol Accumulation Assay

This assay assesses the ability of an ARI to inhibit the accumulation of intracellular sorbitol in cells cultured under high glucose conditions.

Materials:

  • A suitable cell line (e.g., human lens epithelial cells, retinal pigment epithelial cells)

  • Cell culture medium (e.g., DMEM) with normal and high glucose concentrations

  • Test compound

  • Lysis buffer

  • Sorbitol assay kit (commercially available, typically based on an enzymatic reaction coupled to a colorimetric or fluorometric readout)

  • Microplate reader

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow.

  • Replace the normal glucose medium with a high glucose medium to induce sorbitol accumulation.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Wash the cells with PBS to remove extracellular glucose and sorbitol.

  • Lyse the cells to release the intracellular contents.

  • Measure the sorbitol concentration in the cell lysates using a sorbitol assay kit according to the manufacturer's instructions.[24]

  • Normalize the sorbitol concentration to the total protein content in each sample.

  • Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound.

Streptozotocin (STZ)-Induced Diabetic Animal Model

This is a widely used in vivo model to induce hyperglycemia in rodents and evaluate the efficacy of ARIs in preventing or treating diabetic complications.[18][20][27][29][32]

Materials:

  • Rodents (e.g., rats or mice)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Blood glucose monitoring system

  • Test compound

Procedure:

  • Induce diabetes by administering a single high dose or multiple low doses of STZ (dissolved in cold citrate buffer) via intraperitoneal injection. The dosage and regimen will vary depending on the animal species and strain.[27][29][32]

  • Monitor blood glucose levels regularly to confirm the onset of hyperglycemia (typically blood glucose > 250 mg/dL).

  • Once diabetes is established, divide the animals into treatment groups: diabetic control (vehicle), positive control (a known ARI, if applicable), and groups receiving different doses of the test compound. Include a non-diabetic control group.

  • Administer the test compound or vehicle daily via oral gavage or another appropriate route for a predetermined duration (e.g., several weeks to months).

  • Throughout the study, monitor relevant parameters related to diabetic complications, such as:

    • Neuropathy: Nerve conduction velocity, thermal and mechanical sensitivity.

    • Retinopathy: Cataract formation (slit-lamp examination), retinal vascular leakage (fluorescein angiography).

    • Nephropathy: Albuminuria, glomerular filtration rate.

  • At the end of the study, collect tissues (e.g., sciatic nerve, lens, kidney) for biochemical analysis (e.g., sorbitol content) and histopathological examination.

  • Analyze the data to determine the effect of the test compound on the development and progression of diabetic complications.

Conclusion

The development of aldose reductase inhibitors has seen a clear progression from first to second-generation compounds, with the latter generally exhibiting improved potency, selectivity, and safety profiles. While early inhibitors like sorbinil and tolrestat showed promise, their clinical utility was hampered by adverse effects.[1][2] In contrast, second-generation ARIs such as epalrestat, fidarestat, and ranirestat have demonstrated more favorable outcomes in clinical trials for diabetic neuropathy, with epalrestat gaining regulatory approval in several countries.[1][15][27]

The continued investigation into the complex role of aldose reductase in various pathological processes, beyond the polyol pathway, may open new avenues for the therapeutic application of these inhibitors. The experimental protocols outlined provide a framework for the preclinical and clinical evaluation of novel ARIs, which remains an active area of research in the quest for more effective treatments for diabetic complications.

References

Reproducibility of Lidorestat Research: A Comparative Analysis of an Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of preclinical and clinical findings is a cornerstone of scientific validation and a critical factor in the advancement of new therapeutic agents. This guide provides a comprehensive comparison of the available experimental data on Lidorestat, a potent aldose reductase inhibitor, and evaluates the reproducibility of its findings in the context of other aldose reductase inhibitors.

This compound emerged as a promising candidate for the treatment of diabetic complications due to its high potency and selectivity in inhibiting aldose reductase, the key enzyme in the polyol pathway. However, a thorough review of the published literature reveals a significant challenge in assessing the reproducibility of its initial promising findings: a scarcity of independent studies validating the original preclinical data and a lack of publicly available clinical trial results.

This guide will summarize the key preclinical data from the seminal study on this compound, provide a comparative analysis with other aldose reductase inhibitors, detail the experimental protocols to facilitate replication, and discuss the implications of the limited reproducibility of the available data.

Comparative Preclinical Efficacy of Aldose Reductase Inhibitors

The primary preclinical efficacy of aldose reductase inhibitors is typically evaluated by their ability to inhibit the target enzyme (IC50), reduce sorbitol accumulation in target tissues of diabetic animal models, and improve functional deficits, such as nerve conduction velocity. The following tables summarize the available data for this compound and compare it with other notable aldose reductase inhibitors.

Table 1: In Vitro Potency of Aldose Reductase Inhibitors

CompoundIC50 (nM)Selectivity vs. Aldehyde ReductaseSource
This compound 55400-fold[1]
Tolrestat35-
Sorbinil200-
Fidarestat20>1000-fold

Table 2: In Vivo Efficacy of Aldose Reductase Inhibitors in Streptozotocin (STZ)-Induced Diabetic Rats

CompoundDose% Reduction in Sciatic Nerve Sorbitol% Reduction in Motor Nerve Conduction Velocity (MNCV) DeficitSource
This compound 5 mg/kg/dayNormalizes polyol levels59%[1]
Tolrestat20 mg/kg/daySignificant reductionSignificant improvement
Sorbinil25 mg/kg/daySignificant reductionPartial improvement
Fidarestat16 mg/kg/daySignificant reductionSignificant improvement

Table 3: Pharmacokinetic Profile of this compound in Rats

ParameterValue
Bioavailability (F)82%
Half-life (t1/2)5.6 hours
Volume of Distribution (Vd)0.694 L/kg
Cmax in Sciatic Nerve (10 mg/kg dose)2.36 µg equiv/g
Cmax in Eye (10 mg/kg dose)1.45 µg equiv/g
Source:[1]

Signaling Pathways and Experimental Workflows

To facilitate understanding and potential replication of the key experiments in this compound research, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating aldose reductase inhibitors.

Polyol Pathway cluster_n Cofactors Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol + NADPH Fructose Fructose Sorbitol->Fructose + NAD+ AR Aldose Reductase (AKR1B1) SDH Sorbitol Dehydrogenase This compound This compound This compound->AR Inhibits NADPH NADPH NADP NADP+ NAD NAD+ NADH NADH

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Experimental Workflow cluster_model Animal Model cluster_treatment Treatment cluster_endpoints Efficacy Endpoints cluster_pk Pharmacokinetics Induction Induction of Diabetes (e.g., STZ injection) Grouping Grouping of Animals (Control, Diabetic, Diabetic + this compound) Induction->Grouping Dosing Chronic Dosing (e.g., 5 mg/kg/day p.o.) Grouping->Dosing PK_study Pharmacokinetic Study (Blood and Tissue Sampling) Grouping->PK_study MNCV Motor Nerve Conduction Velocity (MNCV) Measurement Dosing->MNCV Sorbitol Sciatic Nerve Sorbitol Level Measurement Dosing->Sorbitol Analysis LC-MS/MS Analysis PK_study->Analysis

References

Lidorestat's Efficacy in Animal Models of Diabetic Complications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Lidorestat, an aldose reductase inhibitor, against other similar agents in preclinical animal models of diabetic complications. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy, supported by experimental data and detailed methodologies.

The Polyol Pathway: A Key Target in Diabetic Complications

In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway, aldose reductase, converts glucose to sorbitol. Sorbitol is then oxidized to fructose. The accumulation of sorbitol and the resulting osmotic stress, along with increased oxidative stress from the consumption of NADPH, are strongly implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Aldose reductase inhibitors (ARIs) like this compound aim to block this pathway, thereby mitigating cellular damage.

G cluster_pathway The Polyol Pathway in Hyperglycemia Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Complications Osmotic & Oxidative Stress This compound This compound (Aldose Reductase Inhibitor) This compound->Glucose

Caption: The Polyol Pathway and the inhibitory action of this compound.

Cross-Validation of Efficacy in Animal Models

The streptozotocin (STZ)-induced diabetic rat is the most widely used animal model for studying diabetic neuropathy and evaluating potential therapies. This model mimics type 1 diabetes, characterized by hyperglycemia resulting from the destruction of pancreatic β-cells by STZ.

Experimental Workflow: From Induction to Analysis

The general workflow for evaluating the efficacy of aldose reductase inhibitors in STZ-induced diabetic rats involves several key steps, from the induction of diabetes to the final analysis of nerve function and biochemical markers.

G cluster_workflow Preclinical Evaluation Workflow Induction Diabetes Induction (STZ Injection in Rats) Confirmation Hyperglycemia Confirmation (Blood Glucose >250 mg/dL) Induction->Confirmation Grouping Animal Grouping (Control, Diabetic, Treated) Confirmation->Grouping Treatment Drug Administration (e.g., this compound daily) Grouping->Treatment Endpoints Endpoint Measurement - Nerve Conduction Velocity - Sciatic Nerve Sorbitol Treatment->Endpoints Analysis Data Analysis & Comparison Endpoints->Analysis

Caption: A typical experimental workflow for testing ARIs in diabetic rats.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of this compound and other aldose reductase inhibitors on key endpoints in STZ-induced diabetic rats. It is important to note that this data is compiled from different studies and direct head-to-head comparisons in a single study are limited.

Table 1: Effect of Aldose Reductase Inhibitors on Motor Nerve Conduction Velocity (MNCV) in STZ-Induced Diabetic Rats

DrugDosageDuration of TreatmentAnimal ModelMNCV ImprovementCitation
This compound 5 mg/kg/day2 monthsSTZ-Diabetic Rat59% reduction in deficit vs. diabetic controls
Epalrestat 100 mg/kg/day6 weeksSTZ-Diabetic RatSignificant improvement (latency reduced from 1.47 to 1.13 ms)
Fidarestat 16 mg/kg/day6 weeksSTZ-Diabetic RatSignificantly improved compared to untreated diabetic rats
Sorbinil 25 mg/kg/day4, 8, or 12 weeksSTZ-Diabetic RatRestored conduction velocity to normal
Zopolrestat Not Specified6 weeksSTZ-Diabetic RatED50 of 17.2 mg/kg/day for recovery of MCV

Table 2: Effect of Aldose Reductase Inhibitors on Sciatic Nerve Sorbitol Levels in STZ-Induced Diabetic Rats

DrugDosageDuration of TreatmentAnimal ModelReduction in Sorbitol LevelsCitation
This compound 1.9 mg/kg/day (ED50)5 daysSTZ-Diabetic RatED50 of 1.9 mg/kg/day for lowering nerve sorbitol
Fidarestat 16 mg/kg/day6 weeksSTZ-Diabetic RatCompletely prevented sorbitol accumulation
Sorbinil 25 mg/kg/day4, 8, or 12 weeksSTZ-Diabetic RatNormalized sorbitol concentrations
Zopolrestat Not Specified5 daysSTZ-Diabetic RatED50 of 3.8 mg/kg/day for sciatic nerve

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ) in Rats

This protocol describes a common method for inducing a state of diabetes mellitus in rats that is analogous to type 1 diabetes in humans.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction Agent: Streptozotocin (STZ) is dissolved in a citrate buffer (pH 4.5) immediately before use.

  • Administration: A single intraperitoneal (i.p.) injection of STZ at a dose of 45-50 mg/kg body weight is administered to overnight-fasted rats.

  • Post-Injection Care: To counteract the initial hypoglycemic phase caused by the massive release of insulin from dying β-cells, rats are given a 5-10% sucrose solution to drink for the first 24-48 hours post-injection.

  • Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours after STZ injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.

Measurement of Motor Nerve Conduction Velocity (MNCV)

MNCV is a key functional measure of nerve health and is commonly reduced in diabetic neuropathy.

  • Anesthesia: Rats are anesthetized to prevent movement and discomfort during the procedure.

  • Stimulation and Recording: The sciatic nerve is stimulated at two points (e.g., the sciatic notch and the ankle) using bipolar electrodes with a supramaximal stimulus. The resulting compound muscle action potential (CMAP) is recorded from the plantar muscles of the hind paw.

  • Calculation: The distance between the two stimulation points is measured. The latency (time from stimulus to the onset of the CMAP) is recorded for each stimulation site. The MNCV is then calculated by dividing the distance between the stimulation sites by the difference in their latencies (MNCV = Distance / (Proximal Latency - Distal Latency)). Body temperature is maintained at 37°C during the measurement to ensure accuracy.

Measurement of Sciatic Nerve Sorbitol Accumulation

This biochemical assay quantifies the accumulation of sorbitol in nerve tissue, a direct indicator of polyol pathway activity.

  • Tissue Collection: At the end of the study period, rats are euthanized, and the sciatic nerves are rapidly dissected and frozen.

  • Extraction: The nerve tissue is homogenized, and the polyols (including sorbitol) are extracted.

  • Analysis: High-Performance Liquid Chromatography (HPLC) is a common method used for the separation and quantification of sorbitol in the tissue extracts. This method involves derivatization of the polyols to allow for detection at a specific wavelength (e.g., 240 nm). The concentration of sorbitol is then calculated based on a standard curve and typically expressed as nanomoles per gram of wet tissue weight.

A Comparative Analysis of Lidorestat and Zopolrestat: Two Generations of Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the preclinical and clinical profiles of two prominent aldose reductase inhibitors, Lidorestat and Zopolrestat, reveals key differences in potency, selectivity, and clinical progression. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of these two agents, supported by experimental data and detailed methodologies.

This compound and Zopolrestat are potent inhibitors of aldose reductase, the key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1] By blocking this enzyme, these inhibitors aim to prevent or mitigate the long-term damage associated with diabetes. While both compounds share a common therapeutic target, their distinct chemical structures give rise to notable differences in their pharmacological profiles.

Chemical Structures

This compound and Zopolrestat possess unique molecular architectures that dictate their interaction with the active site of aldose reductase.

This compound: 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid

Zopolrestat: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid[2]

Mechanism of Action: Inhibition of the Polyol Pathway

Both this compound and Zopolrestat exert their therapeutic effects by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway. In hyperglycemic states, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. This accumulation of sorbitol, along with the subsequent increase in fructose and alterations in the NADH/NAD+ ratio, is believed to contribute to cellular stress and the development of diabetic complications. By blocking aldose reductase, these inhibitors prevent the accumulation of sorbitol and the downstream metabolic sequelae.

Polyol_Pathway cluster_AR Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Aldose Reductase Fructose Fructose Sorbitol->Fructose SDH Sorbitol Dehydrogenase Complications Diabetic Complications Sorbitol->Complications NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH This compound This compound / Zopolrestat This compound->AR

Figure 1. Mechanism of action of this compound and Zopolrestat in the polyol pathway.

Comparative In Vitro and In Vivo Efficacy

The potency of this compound and Zopolrestat has been evaluated in both enzymatic assays and animal models of diabetes. The following tables summarize the key quantitative data.

Compound IC50 (Aldose Reductase) Enzyme Source
This compound5 nMHuman Aldose Reductase
Zopolrestat3.1 nMHuman Placenta Aldose Reductase
Note: IC50 values are from different sources and may not be directly comparable due to potential variations in assay conditions.
Compound ED50 (Sorbitol Reduction in Sciatic Nerve of Diabetic Rats)
This compound1.9 mg/kg/day
Zopolrestat1.9 mg/kg

Selectivity Profile

A critical aspect of aldose reductase inhibitors is their selectivity for aldose reductase over the closely related enzyme, aldehyde reductase. Inhibition of aldehyde reductase can interfere with detoxification pathways and may be associated with adverse effects.

Compound Selectivity (Aldehyde Reductase IC50 / Aldose Reductase IC50)
This compound~5400-fold
ZopolrestatSelective, but specific fold-selectivity not consistently reported.

Clinical Development and Outcomes

The clinical development pathways for this compound and Zopolrestat have diverged significantly. This compound progressed to Phase II clinical trials for the treatment of diabetic neuropathy.[3][4] Zopolrestat also underwent clinical evaluation; however, its development was discontinued.[1] Many aldose reductase inhibitors have faced challenges in clinical trials, often due to a lack of robust efficacy or the emergence of adverse effects.[5]

Experimental Protocols

Representative Aldose Reductase Inhibition Assay

The following protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against human recombinant aldose reductase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare Assay Buffer (e.g., 200 mM Sodium Phosphate, pH 6.2) Mix Combine Buffer, NADPH, Enzyme, and Test Inhibitor in a UV-transparent plate Buffer->Mix NADPH Prepare NADPH Solution (e.g., 1.5 mM) NADPH->Mix Substrate Prepare Substrate Solution (e.g., 100 mM DL-Glyceraldehyde) Enzyme Prepare Human Recombinant Aldose Reductase Solution (e.g., 3 x 10⁻² unit/mL) Enzyme->Mix Inhibitor Prepare Test Inhibitor Solutions (various concentrations in DMSO) Inhibitor->Mix Initiate Initiate reaction by adding DL-Glyceraldehyde Mix->Initiate Measure Measure decrease in absorbance at 340 nm (kinetic mode at 25°C) Initiate->Measure Calculate Calculate percentage inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

References

A Comparative Guide to Clinical Trial Outcomes of Aldose Reductarse Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective treatments for diabetic complications has led to the extensive investigation of aldose reductase inhibitors (ARIs). These compounds target the polyol pathway, a key metabolic route implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. This guide provides a comparative analysis of the clinical trial outcomes of various ARIs, presenting key efficacy and safety data, detailed experimental protocols, and visual representations of the underlying biological pathways and clinical trial workflows.

Comparative Efficacy and Safety of Aldose Reductase Inhibitors

Clinical trials of several ARIs have yielded a range of outcomes, with the most robust data available for their effects on diabetic peripheral neuropathy. The following table summarizes the key quantitative findings from major clinical studies.

Aldose Reductase InhibitorPrimary IndicationKey Efficacy OutcomesKey Safety and Tolerability Findings
Epalrestat Diabetic Neuropathy- Prevented deterioration of median motor nerve conduction velocity (MNCV) over a 3-year period (between-group difference of 1.6 m/s, P < 0.001).[1][2][3]- Significantly improved subjective symptoms such as numbness, sensory abnormality, and cramping compared to control.[1]- Inhibited the progression of diabetic retinopathy and nephropathy (odds ratio = 0.323, P = 0.014).[4]- Generally well-tolerated with a low incidence of adverse drug reactions (2.5% in a large study), none of which were severe.[5]
Fidarestat Diabetic Neuropathy- Significantly improved median nerve F-wave conduction velocity (FCV) and minimal latency compared to placebo after 52 weeks.[6][7]- Five of eight electrophysiological measures showed significant improvement from baseline.[6][7][8][9]- Significantly improved subjective symptoms including numbness, spontaneous pain, and paresthesia.[6][7][8]- Adverse event profile did not significantly differ from placebo.[6][7][8][9]
Ranirestat Diabetic Neuropathy- Showed a significant increase in tibial motor nerve conduction velocity compared to placebo (difference of 0.52 m/s, P = 0.021) after 52 weeks.[10][11]- Improved peroneal motor NCV after 60 weeks of treatment.[12][13]- Did not show a statistically significant difference in sensory nerve function or modified Toronto Clinical Neuropathy Score (mTCNS) compared to placebo in some studies.[10][14]- Well-tolerated with no significant differences in drug-related adverse events compared to placebo.[12][13][14]
Tolrestat Diabetic Neuropathy- Showed a statistically significant reduction in the decline of median motor NCV in a meta-analysis.[4]- Improved paraesthetic symptoms and both tibial and peroneal motor nerve conduction velocities at 52 weeks in some trials.[15][16]- Halted or reversed the progression of mild diabetic autonomic and peripheral neuropathy in a 52-week trial.[15]- Associated with alterations in liver function, which contributed to its withdrawal from the market.[6][12]
Zenarestat Diabetic Neuropathy- Dose-dependent improvement in nerve conduction velocity.[17]- Doses producing >80% sorbitol suppression were associated with a significant increase in the density of small-diameter myelinated nerve fibers.[17]- Associated with impaired kidney function, leading to its discontinuation.[6][12]

Experimental Protocols

The evaluation of ARIs in clinical trials relies on a set of standardized and validated experimental protocols to assess nerve function and patient-reported outcomes.

Nerve Conduction Velocity (NCV) Studies

Nerve conduction studies are electrophysiological tests that measure the speed and strength of electrical signals as they travel through nerves.

  • Procedure : Surface electrodes are placed on the skin over the nerve being tested.[18] A stimulating electrode delivers a mild electrical impulse to the nerve, and recording electrodes detect the resulting electrical response (nerve action potential).[18]

  • Key Parameters Measured :

    • Conduction Velocity (m/s) : Calculated by dividing the distance between the stimulating and recording electrodes by the time it takes for the nerve impulse to travel that distance (latency).[19]

    • Amplitude (mV or µV) : Represents the number of nerve fibers that are conducting the impulse.[19]

    • Latency (ms) : The time it takes for the electrical impulse to travel from the stimulation site to the recording site.[19]

  • Nerves Commonly Tested : In trials for diabetic neuropathy, the median, peroneal, tibial, and sural nerves are frequently assessed.[4]

Quantitative Sensory Testing (QST)

QST is a method used to quantify sensory perception by determining the threshold at which a person can detect a specific sensory stimulus.

  • Procedure : Calibrated devices are used to apply various stimuli (e.g., vibration, temperature changes, pressure) to the skin.[3][5] The intensity of the stimulus is gradually increased or decreased until the patient reports a sensation.

  • Key Modalities Tested :

    • Vibration Perception Threshold (VPT) : Assesses the function of large myelinated nerve fibers.[7]

    • Thermal Thresholds (Warm and Cold) : Evaluate the function of small myelinated and unmyelinated nerve fibers.[5]

    • Pain Thresholds (Pinprick and Pressure) : Assess nociceptive pathways.[5]

  • Testing Algorithms : Standardized procedures, such as the method of limits or the two-alternative forced-choice method, are used to ensure reliability.[3]

Toronto Clinical Neuropathy Score (TCNS) and Modified TCNS (mTCNS)

The TCNS is a validated scoring system used to quantify the severity of diabetic sensorimotor polyneuropathy based on a combination of patient-reported symptoms and clinical examination.

  • Components :

    • Symptom Score : Assesses the presence and severity of foot pain, numbness, tingling, weakness, and ataxia.[7][8][13]

    • Reflex Score : Evaluates the knee and ankle reflexes.[7][13]

    • Sensory Examination Score : Tests for pinprick, temperature, light touch, vibration, and position sense in the toes.[7][13]

  • Scoring : The total score ranges from 0 to 19, with higher scores indicating more severe neuropathy.[8] The mTCNS is a modification designed to improve sensitivity to early changes in neuropathy.

Signaling Pathways and Experimental Workflows

The Polyol Pathway and Aldose Reductase Inhibition

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol. This is followed by the oxidation of sorbitol to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic changes are believed to contribute to the cellular damage seen in diabetic complications. Aldose reductase inhibitors block the first step of this pathway.[10][11][17]

Polyol_Pathway cluster_0 Polyol Pathway cluster_1 Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) ARI Aldose Reductase Inhibitors ARI->Glucose Blocks Conversion

Caption: The Polyol Pathway and the mechanism of Aldose Reductase Inhibitors.

Typical Clinical Trial Workflow for an Aldose Reductase Inhibitor

The development of a new ARI, like any pharmaceutical agent, follows a structured clinical trial process to establish its safety and efficacy.

Clinical_Trial_Workflow cluster_Preclinical Preclinical cluster_Clinical Clinical Trials cluster_Postmarket Post-Marketing lab Laboratory & Animal Studies phase1 Phase I (Safety in a small group of healthy volunteers) lab->phase1 phase2 Phase II (Efficacy and safety in a small group of patients with the condition) phase1->phase2 phase3 Phase III (Large-scale efficacy and safety in diverse patient populations) phase2->phase3 review Regulatory Review (e.g., FDA approval) phase3->review phase4 Phase IV (Post-marketing surveillance for long-term effects) review->phase4

Caption: A simplified workflow of the clinical trial phases for a new drug.

References

Benchmarking Lidorestat: A Comparative Analysis Against Standard Treatments for Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug Lidorestat against established first-line treatments for diabetic peripheral neuropathy (DPN), including pregabalin, duloxetine, and tapentadol. The information is intended for researchers, scientists, and professionals in drug development to offer a consolidated view of the current landscape of DPN therapeutics and the positioning of novel agents like this compound.

Executive Summary

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and other sensory disturbances. Current standard treatments primarily focus on symptomatic relief. This compound, an aldose reductase inhibitor, represents a therapeutic approach aimed at the underlying pathogenic mechanisms of diabetic neuropathy. Due to the limited publicly available clinical trial data for this compound, this guide focuses on its preclinical performance and mechanism of action in comparison to the established clinical profiles of standard therapies.

Mechanism of Action and Signaling Pathways

Diabetic neuropathy is understood to be driven by multiple interconnected signaling pathways activated by hyperglycemia.[1] A key pathway is the polyol pathway, where excess glucose is converted to sorbitol and fructose in nerve cells, leading to osmotic stress and nerve damage.[2]

This compound is a potent and selective inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[3][4] By blocking this enzyme, this compound aims to prevent the accumulation of sorbitol in nerve tissues, thereby mitigating downstream pathological effects.[3]

Standard treatments for painful diabetic neuropathy act on different pathways primarily related to neurotransmission and pain signaling:[5][6][7]

  • Pregabalin: An anticonvulsant that binds to the α2-δ subunit of voltage-gated calcium channels in the central nervous system, reducing the release of excitatory neurotransmitters.

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing descending inhibitory pain pathways.[6]

  • Tapentadol: A centrally-acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[7]

Below is a simplified representation of the signaling pathways involved in diabetic neuropathy and the points of intervention for this compound and standard therapies.

G Signaling Pathways in Diabetic Neuropathy and Drug Targets Hyperglycemia Hyperglycemia Polyol_Pathway Polyol Pathway Hyperglycemia->Polyol_Pathway Aldose_Reductase Aldose Reductase Polyol_Pathway->Aldose_Reductase Sorbitol Sorbitol Accumulation Aldose_Reductase->Sorbitol Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Nerve_Damage Nerve Damage & Neuropathic Pain Osmotic_Stress->Nerve_Damage Pain_Signaling Ascending Pain Signaling Nerve_Damage->Pain_Signaling Descending_Inhibitory Descending Inhibitory Pathways (NE, 5-HT) Descending_Inhibitory->Pain_Signaling This compound This compound This compound->Aldose_Reductase Inhibits Standard_Tx Standard Treatments (Pregabalin, Duloxetine, Tapentadol) Standard_Tx->Pain_Signaling Modulate Standard_Tx->Descending_Inhibitory Enhance

Caption: Simplified signaling pathways in diabetic neuropathy and the targets of this compound and standard therapies.

Performance Comparison

Direct comparative clinical data for this compound against standard treatments is not publicly available. An early Phase II clinical trial for this compound was designed to assess its safety and determine an effective dosage, but the results have not been published.[8] Therefore, the following tables compare the preclinical data for this compound with the established clinical data for pregabalin, duloxetine, and tapentadol.

Table 1: Efficacy Comparison

ParameterThis compound (Preclinical Data)Pregabalin (Clinical Data)Duloxetine (Clinical Data)Tapentadol (Clinical Data)
Pain Reduction Data not available from clinical trials.Significant reduction in pain scores (e.g., VAS, NRS) compared to placebo.[9]Significant reduction in pain scores (e.g., VAS, BPI) compared to placebo.[10][11]Significant improvement in pain intensity compared to placebo.[7]
Nerve Conduction Velocity (NCV) In a 3-month diabetic rat model, this compound reduced the motor NCV deficit by 59% relative to diabetic controls.[12]Limited evidence of significant improvement in NCV in most clinical trials.Limited evidence of significant improvement in NCV in most clinical trials.Data on NCV improvement is not a primary endpoint in most clinical trials.
Quality of Life (QoL) Data not available.Improvements in sleep and some QoL measures reported.Improvements in QoL measures (e.g., SF-36) have been observed.[11]Improved health-related quality of life measures reported.[7]

Table 2: Safety and Tolerability Comparison

Adverse EventsThis compound (Expected Class Effects)PregabalinDuloxetineTapentadol
Common Potential for skin rashes, gastrointestinal disturbances (based on other aldose reductase inhibitors).Dizziness, somnolence, peripheral edema, weight gain.[9]Nausea, dry mouth, somnolence, dizziness, constipation.[13]Nausea, dizziness, somnolence, vomiting.[7]
Serious Liver function abnormalities have been reported with some aldose reductase inhibitors.Angioedema, hypersensitivity reactions.Suicidal ideation (rare), liver toxicity.Respiratory depression, potential for abuse and addiction.

Experimental Protocols

Nerve Conduction Velocity (NCV) Studies

Objective: To assess the speed of electrical impulse transmission along a nerve, providing a quantitative measure of nerve function.

Methodology (Human Clinical Trials):

  • Patient Preparation: The patient is positioned comfortably, and the skin temperature over the nerve to be tested is maintained above 32°C to ensure accurate readings.

  • Electrode Placement: Surface electrodes are placed on the skin over the nerve at various points. A stimulating electrode is placed at one point, and recording electrodes are placed at other points along the nerve pathway.

  • Nerve Stimulation: A mild electrical impulse is delivered through the stimulating electrode to activate the nerve.

  • Signal Recording: The time it takes for the electrical signal to travel between the stimulating and recording electrodes is measured.

  • Velocity Calculation: The nerve conduction velocity is calculated by dividing the distance between the electrodes by the travel time. This is typically performed for both motor and sensory nerves.

The following diagram illustrates a typical workflow for an NCV study.

G Experimental Workflow for Nerve Conduction Velocity (NCV) Study Patient_Prep Patient Preparation (Positioning, Temperature Control) Electrode_Placement Electrode Placement (Stimulating & Recording) Patient_Prep->Electrode_Placement Stimulation Nerve Stimulation (Mild Electrical Impulse) Electrode_Placement->Stimulation Recording Signal Recording (Latency & Amplitude) Stimulation->Recording Calculation NCV Calculation (Distance / Time) Recording->Calculation Analysis Data Analysis & Comparison Calculation->Analysis

Caption: A generalized workflow for conducting a nerve conduction velocity study.

Quantitative Sensory Testing (QST)

Objective: To quantify the perception of various sensory stimuli, providing insights into the function of different types of nerve fibers.

Methodology (Human Clinical Trials):

  • Patient Instruction: The patient is thoroughly instructed on the testing procedure and how to indicate when they perceive a stimulus.

  • Stimulus Application: Calibrated thermal (warm and cold) and vibratory stimuli are applied to specific areas of the skin, typically on the feet or hands.[3]

  • Threshold Determination: The intensity of the stimulus is gradually increased or decreased until the patient reports detection (detection threshold) or a sensation of pain (pain threshold).[3]

  • Data Collection: The thresholds for different sensory modalities are recorded.

  • Analysis: The patient's thresholds are compared to age- and sex-matched normative data to identify sensory deficits or hypersensitivity.[3]

Conclusion

This compound, with its mechanism of targeting the polyol pathway, holds the potential to be a disease-modifying therapy for diabetic neuropathy, a significant departure from the symptomatic relief offered by current standard treatments. Preclinical data in animal models are promising, demonstrating an improvement in nerve conduction velocity.[12] However, the lack of publicly available clinical trial data for this compound makes a direct and comprehensive comparison of its efficacy and safety against established therapies like pregabalin, duloxetine, and tapentadol impossible at this time.

For researchers and drug development professionals, the progression of this compound through further clinical trials will be critical to watch. Should it demonstrate a favorable safety profile and efficacy in slowing the progression of diabetic neuropathy in humans, it could represent a significant advancement in the management of this debilitating condition. Future research should focus on well-designed, head-to-head comparative trials to clearly delineate the therapeutic positioning of this compound in the diabetic neuropathy treatment paradigm.

References

A Comparative Guide to Aldose Reductase Inhibitors in Clinical Trials for Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytical comparison of clinical studies on various aldose reductase inhibitors (ARIs) for the treatment of diabetic complications, including neuropathy, retinopathy, and nephropathy. The information is compiled from numerous clinical trials to offer an objective overview of the performance and methodologies of these therapeutic agents.

The Role of Aldose Reductase in Diabetic Complications

Under normoglycemic conditions, most glucose is phosphorylated by hexokinase. However, in hyperglycemic states, the excess glucose enters the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, converting glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the subsequent metabolic imbalances are believed to contribute significantly to the pathogenesis of diabetic complications.[1][2][3][4][5][6][[“]] ARIs are designed to inhibit this enzyme, thereby mitigating the downstream pathological effects.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathophysiological Consequences High Intracellular\nGlucose High Intracellular Glucose Aldose Reductase Aldose Reductase High Intracellular\nGlucose->Aldose Reductase Sorbitol Sorbitol Aldose Reductase->Sorbitol NADPH -> NADP+ Oxidative Stress\n(ROS Production) Oxidative Stress (ROS Production) Aldose Reductase->Oxidative Stress\n(ROS Production) NADPH Depletion Sorbitol\nDehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol\nDehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Fructose Fructose Sorbitol\nDehydrogenase->Fructose NAD+ -> NADH AGEs Formation AGEs Formation Fructose->AGEs Formation PKC Activation PKC Activation Fructose->PKC Activation Diabetic\nComplications Diabetic Complications Osmotic Stress->Diabetic\nComplications Oxidative Stress\n(ROS Production)->Diabetic\nComplications AGEs Formation->Diabetic\nComplications PKC Activation->Diabetic\nComplications cluster_0 Clinical Trial Workflow for ARIs cluster_1 Treatment Period Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Placebo Group Placebo Group Randomization->Placebo Group Control ARI Treatment Group ARI Treatment Group Randomization->ARI Treatment Group Intervention Follow-up Visits (Placebo) Follow-up Visits (Placebo) Placebo Group->Follow-up Visits (Placebo) Follow-up Visits (ARI) Follow-up Visits (ARI) ARI Treatment Group->Follow-up Visits (ARI) Endpoint Assessment (Placebo) Endpoint Assessment (Placebo) Follow-up Visits (Placebo)->Endpoint Assessment (Placebo) Endpoint Assessment (ARI) Endpoint Assessment (ARI) Follow-up Visits (ARI)->Endpoint Assessment (ARI) Data Analysis Data Analysis Endpoint Assessment (Placebo)->Data Analysis Endpoint Assessment (ARI)->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Lidorestat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, no specific, official disposal guidelines for Lidorestat have been published by regulatory agencies. The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals, taking into account the known chemical properties of this compound, including its nature as a fluorinated organic compound containing a benzothiazole moiety. Researchers must always consult and adhere to their institution's Environmental Health and Safety (EHS) policies and local regulations.

This compound is a potent aldose reductase inhibitor under investigation for the treatment of diabetic complications. Proper management of its waste is critical to ensure personnel safety and environmental protection. This guide provides essential logistical and safety information for its handling and disposal in a laboratory setting.

Handling and Storage Data

Proper storage is the first step in ensuring safe handling and eventual disposal. The following table summarizes key quantitative data for this compound.

PropertyDataCitations
Chemical Formula C₁₈H₁₁F₃N₂O₂S[1][2]
Molecular Weight 376.35 g/mol [1][2]
Storage (Powder) 3 years at -20°C; 2 years at 4°C[3]
Storage (In Solvent) 6 months at -80°C; 1 month at -20°C[3]
Solubility ≥ 250 mg/mL (664.28 mM) in DMSO[4]

Experimental Protocols: Disposal Methodology

The proper disposal of this compound waste requires a systematic approach involving hazard assessment, segregation, and disposal through approved channels.

1. Hazard Assessment

This compound should be handled as a potentially hazardous chemical. Its structure contains:

  • Fluorinated Organic Moieties: Carbon-fluorine bonds are strong, making these compounds persistent. Disposal often requires high-temperature incineration.[4][5]

  • Benzothiazole Group: Related compounds can be toxic if swallowed, inhaled, or in contact with skin, and may be harmful to aquatic life.[6][7]

  • Indoleacetic Acid Group: While common in biochemistry, derivatives should be handled with care to avoid personal contact and inhalation.[8]

Therefore, all this compound waste must be treated as halogenated organic hazardous waste .

2. Personal Protective Equipment (PPE)

Before handling this compound in pure form or as waste, the following minimum PPE is required:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety goggles with side shields

  • Laboratory coat

3. Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.[3][9] Never mix this compound waste with non-hazardous trash or other waste streams.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealable waste container.

    • Collect contaminated materials such as weighing paper, gloves, and pipette tips in a dedicated, sealed plastic bag or container.[10] This container should be labeled as "Solid Halogenated Organic Waste" with "this compound" clearly identified as a component.

  • Liquid Waste:

    • Collect solutions containing this compound (e.g., from experiments or dissolved in solvents like DMSO) in a dedicated, leak-proof, and chemically compatible waste container.[9][11] Plastic-coated glass or high-density polyethylene (HDPE) containers are recommended.

    • Label the container clearly as "Liquid Halogenated Organic Waste."

    • List all chemical components and their approximate concentrations (e.g., "this compound in DMSO, ~50 mg/mL").

    • Crucially, do not mix with aqueous waste, acids, bases, or non-halogenated organic solvents. [11]

  • Disposal of "Empty" Containers:

    • A container that held pure this compound is not truly empty and must be decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound.[2][11]

    • Collect the rinsate as "Liquid Halogenated Organic Waste."[11]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[2]

4. Storage and Final Disposal

  • Storage: Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must have secondary containment to control potential spills.

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Inform them that the waste is a halogenated organic compound. The likely and recommended disposal method for fluorinated compounds is high-temperature incineration at an approved facility.[12] Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [2]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound waste.

Lidorestat_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) start->ppe assess 2. Identify Waste Type ppe->assess solid Solid Waste (Powder, Contaminated Items) assess->solid Solid liquid Liquid Waste (Solutions, Rinsate) assess->liquid Liquid empty Empty Container assess->empty Container collect_solid 3a. Collect in Labeled Solid Halogenated Waste Container solid->collect_solid collect_liquid 3b. Collect in Labeled Liquid Halogenated Waste Container liquid->collect_liquid triple_rinse 3c. Triple-Rinse with Appropriate Solvent empty->triple_rinse store 4. Store Securely in Satellite Accumulation Area collect_solid->store collect_liquid->store triple_rinse->collect_liquid Collect Rinsate ehs 5. Arrange Pickup via EHS / Licensed Waste Contractor store->ehs end End: Final Disposal (High-Temp Incineration) ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Lidorestat_Decision_Tree q1 What type of this compound waste is it? a1 Solid Powder or Contaminated Labware q1->a1 a2 Liquid Solution (e.g., in DMSO) q1->a2 a3 Original 'Empty' Container q1->a3 p1 Action: Place in sealed container labeled: 'Solid Halogenated Organic Waste (this compound)' a1->p1 p2 Action: Pour into sealed container labeled: 'Liquid Halogenated Organic Waste (this compound, DMSO)' a2->p2 p3 Action: Triple-rinse with solvent. Dispose of rinsate as liquid waste. Deface label and discard container. a3->p3 final Store all waste containers in a designated Satellite Accumulation Area for EHS pickup. p1->final p2->final p3->final

Caption: Decision tree for segregating this compound waste streams.

References

Essential Safety and Handling Guidelines for Lidorestat

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must prioritize safety when handling chemical compounds. While a specific Safety Data Sheet (SDS) for Lidorestat is not publicly available, this document provides essential guidance on personal protective equipment (PPE), handling procedures, and disposal based on best practices for working with potent, non-volatile small molecule compounds in a research setting. This compound is identified as a potent, selective, and orally active aldose reductase inhibitor.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes recommended PPE for various laboratory tasks involving this compound. It is imperative to always consult your institution's safety officer and the specific SDS for any solvents or reagents used in conjunction with this compound.

Task Potential Exposure Risk Recommended PPE
Weighing and Aliquoting (Solid) High (Inhalation of powder)- Respiratory Protection: NIOSH-approved N95 or higher respirator. For larger quantities or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) is recommended. - Hand Protection: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles and a face shield. - Body Protection: Disposable lab coat or gown, with shoe covers.
Solution Preparation Medium (Splash, aerosol generation)- Respiratory Protection: Use of a chemical fume hood is required. - Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: Lab coat.
In-vitro/In-vivo Experiments Low to Medium (Splash)- Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Lab coat.

Experimental Workflow and Safety Procedures

Adherence to a strict operational workflow is crucial for minimizing contamination and ensuring the safety of all personnel. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

Lidorestat_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Task and Risk Assess Task and Risk Select and Don PPE Select and Don PPE Assess Task and Risk->Select and Don PPE Determine Hazard Level Prepare Work Area Prepare Work Area Select and Don PPE->Prepare Work Area Retrieve this compound Retrieve this compound Prepare Work Area->Retrieve this compound Perform Task (e.g., Weighing, Solubilizing) Perform Task (e.g., Weighing, Solubilizing) Retrieve this compound->Perform Task (e.g., Weighing, Solubilizing) Decontaminate Work Surface Decontaminate Work Surface Perform Task (e.g., Weighing, Solubilizing)->Decontaminate Work Surface Segregate Waste Segregate Waste Decontaminate Work Surface->Segregate Waste Package and Label Waste Package and Label Waste Segregate Waste->Package and Label Waste Dispose via Approved Vendor Dispose via Approved Vendor Package and Label Waste->Dispose via Approved Vendor

Figure 1: General workflow for handling this compound.

PPE Selection Logic

The choice of PPE should be based on a thorough risk assessment of the planned experimental procedures. The following diagram illustrates a decision-making process for selecting the appropriate level of protective equipment.

PPE_Selection_Logic Start Start Task Involves Solids/Powders? Task Involves Solids/Powders? Start->Task Involves Solids/Powders? Potential for Splash/Aerosol? Potential for Splash/Aerosol? Task Involves Solids/Powders?->Potential for Splash/Aerosol? No Use Respirator & Face Shield Use Respirator & Face Shield Task Involves Solids/Powders?->Use Respirator & Face Shield Yes Use of Volatile Solvents? Use of Volatile Solvents? Potential for Splash/Aerosol?->Use of Volatile Solvents? No Wear Goggles Wear Goggles Potential for Splash/Aerosol?->Wear Goggles Yes Standard PPE (Lab Coat, Gloves, Safety Glasses) Standard PPE (Lab Coat, Gloves, Safety Glasses) Use of Volatile Solvents?->Standard PPE (Lab Coat, Gloves, Safety Glasses) No Work in Fume Hood Work in Fume Hood Use of Volatile Solvents?->Work in Fume Hood Yes End End Use Respirator & Face Shield->End Wear Goggles->Use of Volatile Solvents? Standard PPE (Lab Coat, Gloves, Safety Glasses)->End Work in Fume Hood->End

Figure 2: Decision tree for selecting appropriate PPE.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance. All this compound waste, including contaminated consumables, should be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid this compound Waste - Collect in a clearly labeled, sealed container. - Do not mix with other chemical waste unless compatible.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated, lined hazardous waste container. - Ensure the container is sealed before disposal.
Liquid Waste (Solutions containing this compound) - Collect in a sealed, labeled, and appropriate chemical waste container. - The container should be compatible with the solvents used. - Follow your institution's guidelines for liquid chemical waste.
Empty Stock Vials - Triple rinse with a suitable solvent. - Collect the rinsate as hazardous liquid waste. - Deface the label and dispose of the empty vial in accordance with institutional policies, which may include glass recycling or solid waste.[3]

All waste must be disposed of through a licensed hazardous waste disposal company. It is crucial to follow all local, state, and federal regulations regarding chemical waste disposal.[4][5][6] For unused or expired medicines, if a take-back program is not available, the FDA recommends mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed plastic bag, and disposing of it in the household trash.[3] However, for a research compound like this compound, disposal as hazardous chemical waste is the more appropriate and cautious approach.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.